STING agonist-24
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C34H37N13O5 |
|---|---|
Molecular Weight |
707.7 g/mol |
IUPAC Name |
3-[(E)-4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-methoxybenzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]imidazo[4,5-b]pyridine-6-carboxamide |
InChI |
InChI=1S/C34H37N13O5/c1-6-46-24(12-18(3)42-46)31(50)40-33-38-22-14-20(28(35)48)16-26(52-5)27(22)44(33)10-8-9-11-45-30-23(15-21(17-37-30)29(36)49)39-34(45)41-32(51)25-13-19(4)43-47(25)7-2/h8-9,12-17H,6-7,10-11H2,1-5H3,(H2,35,48)(H2,36,49)(H,38,40,50)(H,39,41,51)/b9-8+ |
InChI Key |
ZOHTYPCNXBXHQI-CMDGGOBGSA-N |
Isomeric SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=N5)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C(=CC(=C3)C(=O)N)OC |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=N5)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C(=CC(=C3)C(=O)N)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of STING Agonist-24 in Innate Immunity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which is a hallmark of viral and bacterial infections, as well as cellular damage associated with cancer. Activation of the STING pathway leads to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, mounting a robust anti-pathogen and anti-tumor immune response. STING agonists, molecules that activate this pathway, have emerged as a promising class of therapeutics in immuno-oncology and as vaccine adjuvants.
This technical guide focuses on the mechanism of action of STING agonist-24 (also known as CF504 or CF501) , a non-nucleotide small-molecule STING agonist. We will delve into its core mechanism, providing quantitative data on its activity, detailed experimental protocols for its characterization, and visual representations of the signaling pathways and experimental workflows.
Core Mechanism of Action
This compound functions as a direct activator of the STING protein. Its binding to STING, which resides on the endoplasmic reticulum (ER) membrane, induces a conformational change in the STING protein. This initiates a downstream signaling cascade that is central to the innate immune response.
Signaling Pathway Activation
Upon activation by this compound, the following key signaling events occur:
-
STING Dimerization and Translocation: The agonist binding promotes the dimerization of STING monomers and their translocation from the ER to the Golgi apparatus.
-
TBK1 Recruitment and Activation: In the Golgi, the activated STING dimer recruits and activates TANK-binding kinase 1 (TBK1).
-
IRF3 Phosphorylation and Nuclear Translocation: Activated TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 forms a dimer and translocates to the nucleus.
-
Gene Transcription: In the nucleus, p-IRF3 dimers bind to IFN-stimulated response elements (ISREs) in the promoter regions of target genes, driving the transcription of type I interferons (e.g., IFN-β) and other IFN-stimulated genes (ISGs).
-
NF-κB Activation: Concurrently, STING activation can also lead to the activation of the NF-κB pathway, resulting in the transcription of various pro-inflammatory cytokines such as IL-6 and TNF-α.
The culmination of this signaling cascade is the robust production and secretion of a variety of cytokines and chemokines that orchestrate an innate immune response, leading to the recruitment and activation of other immune cells.
A Technical Guide to Non-Nucleotide STING Agonists in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that, when activated, can drive potent anti-tumor immunity. While early therapeutic development focused on cyclic dinucleotide (CDN) agonists, a new generation of non-nucleotide, small-molecule STING agonists is emerging with improved drug-like properties, including oral bioavailability and systemic activity. This technical guide provides an in-depth overview of the core principles, mechanisms of action, and experimental evaluation of these promising cancer immunotherapeutics. We focus on key non-nucleotide agonists, presenting comparative data, detailed experimental protocols, and visual representations of the underlying biological pathways and workflows to empower researchers in this dynamic field.
Introduction to Non-Nucleotide STING Agonists
The cGAS-STING pathway plays a pivotal role in detecting cytosolic DNA, a danger signal often present in the tumor microenvironment, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1] This, in turn, bridges innate and adaptive immunity, promoting the activation of dendritic cells (DCs), natural killer (NK) cells, and tumor-specific T cells.[2]
First-generation STING agonists were direct analogs of the natural STING ligand, 2'3'-cGAMP. However, their clinical translation has been hampered by poor stability and limited cell permeability, often necessitating intratumoral administration.[3] Non-nucleotide STING agonists represent a significant advancement, offering the potential for systemic delivery and broader clinical application. These small molecules are designed to mimic the activating function of CDNs without the inherent liabilities of a nucleotide scaffold.
Mechanism of Action
Non-nucleotide STING agonists activate the STING pathway through a unique mechanism. Unlike CDNs, which are recognized as single molecules, many small-molecule agonists, such as MSA-2 and SNX281, function by forming a dimer within the STING binding pocket.[3][4] This dimerization effectively mimics the binding of a single CDN molecule, inducing a conformational change in the STING protein.
This conformational change facilitates the translocation of STING from the endoplasmic reticulum to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). Activated TBK1 then phosphorylates both STING itself and the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, driving the expression of type I IFNs, most notably IFN-β. Concurrently, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of a broader range of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6.
dot
Caption: Non-nucleotide STING agonist signaling pathway.
Data Presentation: In Vitro and In Vivo Activity
The following tables summarize key quantitative data for prominent non-nucleotide STING agonists from preclinical studies. Direct comparison between agonists should be approached with caution due to variations in experimental conditions.
Table 1: In Vitro Activity of Non-Nucleotide STING Agonists
| Agonist | Cell Line | Assay | Endpoint | Result | Reference(s) |
| MSA-2 | THP-1 (human) | IFN-β Secretion | EC50 | 8.3 µM (WT STING) | |
| THP-1 (human) | IFN-β Secretion | EC50 | 24 µM (HAQ STING) | ||
| Murine BMDCs | DC Maturation (CD80) | EC50 | 0.00118 mg/mL | ||
| Murine BMDCs | DC Maturation (CD86) | EC50 | 0.00205 mg/mL | ||
| SNX281 | Human STING | 3H-cGAMP Competition | IC50 | 4.1 µM | |
| J774A.1 (murine) | IFN-β Secretion | EC50 | 5.4 µM | ||
| diABZI | THP-1 (human) | IFN-β Secretion | EC50 | 3.1 µM |
Table 2: In Vivo Anti-Tumor Efficacy of Non-Nucleotide STING Agonists
| Agonist | Tumor Model | Administration | Dose | Outcome | Reference(s) |
| MSA-2 | CT26 (colon carcinoma) | Oral (PO) | 60 mg/kg | 80-100% complete tumor regression | |
| CT26 (colon carcinoma) | Subcutaneous (SC) | 50 mg/kg | 80-100% complete tumor regression | ||
| SNX281 | CT26 (colon carcinoma) | Intravenous (IV) | Single dose | Complete and durable tumor regression | |
| B16-F10 (melanoma) | Intravenous (IV) | Combination w/ anti-PD-1 | Significant survival benefit | ||
| diABZI | B16-F10 (melanoma) | Intravenous (IV) | N/A | Robust anti-tumor efficacy |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the activity of non-nucleotide STING agonists.
Western Blot for STING Pathway Activation
This protocol details the detection of phosphorylated STING, TBK1, and IRF3 as a measure of pathway activation.
Materials:
-
Cell lines (e.g., THP-1, RAW264.7)
-
Non-nucleotide STING agonist
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-pSTING (Ser366), anti-STING, anti-pTBK1 (Ser172), anti-TBK1, anti-pIRF3 (Ser396), anti-IRF3, anti-β-actin or GAPDH
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat with the non-nucleotide STING agonist at various concentrations and time points.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape and collect the lysate.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate and visualize bands using a chemiluminescence imager.
dot
Caption: Western blot experimental workflow.
IFN-β Secretion Measurement by ELISA
This protocol describes the quantification of secreted IFN-β in cell culture supernatants.
Materials:
-
Cell lines (e.g., THP-1, murine BMDCs)
-
Non-nucleotide STING agonist
-
Human or mouse IFN-β ELISA kit
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Agonist Treatment: Treat cells with a serial dilution of the non-nucleotide STING agonist. Include a vehicle control.
-
Incubation: Incubate for 24-48 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
ELISA: Perform the IFN-β ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to the pre-coated plate.
-
Incubation with a biotinylated detection antibody.
-
Incubation with a streptavidin-HRP conjugate.
-
Addition of a substrate solution.
-
Stopping the reaction and reading the absorbance at 450 nm.
-
-
Data Analysis: Calculate the concentration of IFN-β in each sample based on the standard curve.
In Vivo Syngeneic Tumor Model
This protocol outlines the establishment of a syngeneic tumor model and subsequent treatment with a non-nucleotide STING agonist.
Materials:
-
Syngeneic mouse strain (e.g., C57BL/6, BALB/c)
-
Syngeneic tumor cell line (e.g., CT26, B16-F10)
-
Non-nucleotide STING agonist formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a defined number of tumor cells (e.g., 1 x 10^6) into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize mice into treatment and control groups.
-
Agonist Administration: Administer the non-nucleotide STING agonist via the desired route (e.g., oral gavage, intravenous, subcutaneous) according to the planned dosing schedule. The control group receives the vehicle.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight. At the end of the study, tumors can be excised for further analysis (e.g., flow cytometry, immunohistochemistry).
References
- 1. Trial watch: STING agonists in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Non-Nucleotide STING Agonist MSA-2 Synergized with Manganese in Enhancing STING Activation to Elicit Potent Anti-RNA Virus Activity in the Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Synthetic STING Agonists in Type I Interferon Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the role of synthetic STING (Stimulator of Interferon Genes) agonists in the induction of type I interferon (IFN) signaling. We will focus on the mechanism of action, quantitative data related to the activation of the STING pathway, and detailed experimental protocols for assessing agonist activity. For the purpose of this guide, we will use the well-characterized synthetic STING agonist, diABZI (dimeric amidobenzimidazole), as a primary example to illustrate the principles of STING activation and its downstream effects.
Introduction to STING and Type I Interferon Signaling
The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which is a hallmark of viral infections and cellular damage.[1] Activation of STING leads to a signaling cascade that culminates in the production of type I interferons, such as IFN-α and IFN-β, and other pro-inflammatory cytokines. These cytokines play a pivotal role in orchestrating an anti-viral and anti-tumor immune response by activating various immune cells, including dendritic cells, natural killer cells, and T cells.[2]
Synthetic STING agonists are small molecules designed to mimic the natural ligand of STING, cyclic GMP-AMP (cGAMP), thereby potently activating this pathway.[1] These agonists have garnered significant interest in drug development, particularly in the field of cancer immunotherapy, due to their ability to turn "cold" tumors, which are devoid of immune cells, into "hot" tumors that are responsive to immune checkpoint inhibitors.[2]
The STING Signaling Pathway
The activation of the STING pathway by a synthetic agonist like diABZI initiates a series of molecular events, as depicted in the diagram below.
Upon entering the cytosol, a synthetic agonist like diABZI binds directly to the STING protein, which exists as a dimer on the endoplasmic reticulum membrane. This binding event induces a conformational change in STING, leading to its activation and trafficking from the ER to the Golgi apparatus.[1] During this transit, STING recruits and activates TANK-binding kinase 1 (TBK1). Activated TBK1 then phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it binds to interferon-stimulated response elements (ISREs) in the promoter regions of type I interferon genes, such as IFNB1, initiating their transcription.
Quantitative Analysis of STING Agonist Activity
The potency of STING agonists is typically determined by measuring their ability to induce downstream signaling events, most commonly the production of IFN-β. The half-maximal effective concentration (EC50) is a key metric used to compare the potency of different agonists.
Table 1: In Vitro Activity of a Representative Synthetic STING Agonist (diABZI)
| Parameter | Cell Line | Value | Reference |
| Binding Affinity (Kd) to human STING | - | ~1.6 nM | |
| IFN-β Secretion (EC50) | THP-1 cells | 3.1 ± 0.6 µM | |
| IRF-Inducible Luciferase Reporter (EC50) | THP1-Dual™ cells | 0.144 ± 0.149 nM |
Note: EC50 values can vary depending on the cell type, assay conditions, and specific derivative of the compound used.
Experimental Protocols
This section provides detailed methodologies for key experiments used to quantify the activity of synthetic STING agonists.
Cell Culture and Reagent Preparation
-
Cell Line: THP-1 (human monocytic cell line) is commonly used as it expresses all the necessary components of the STING pathway.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
STING Agonist Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of the synthetic STING agonist in dimethyl sulfoxide (DMSO). Store at -20°C or -80°C. Further dilute in culture medium for experiments.
Quantification of IFN-β Secretion by ELISA
This protocol describes the measurement of IFN-β in cell culture supernatants as an indicator of STING pathway activation.
Methodology:
-
Cell Seeding: Seed THP-1 cells at a density of 5 x 10^5 cells/well in a 96-well cell culture plate.
-
Stimulation: Prepare serial dilutions of the STING agonist in culture medium. Carefully remove the medium from the cells and add 100 µL of the prepared agonist dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest agonist concentration).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Sample Collection: Centrifuge the plate at 300 x g for 5 minutes to pellet the cells. Carefully collect the supernatant for analysis.
-
ELISA Procedure:
-
Add 100 µL of standards and samples (supernatants) to the appropriate wells of an IFN-β pre-coated ELISA plate.
-
Incubate for 2 hours at room temperature.
-
Wash the plate four times with the provided wash buffer.
-
Add 100 µL of the diluted detection antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate four times.
-
Add 100 µL of substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Add 100 µL of stop solution to each well.
-
-
Data Acquisition and Analysis:
-
Measure the optical density at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of IFN-β in the samples by interpolating their absorbance values from the standard curve.
-
Plot the IFN-β concentration against the log of the agonist concentration and use a non-linear regression (four-parameter logistic curve) to calculate the EC50 value.
-
Analysis of STING Pathway Protein Phosphorylation by Western Blot
This protocol is used to detect the phosphorylation of key signaling proteins in the STING pathway, such as STING, TBK1, and IRF3, which are direct indicators of pathway activation.
Methodology:
-
Cell Seeding and Stimulation: Seed THP-1 cells in a 6-well plate at a density that will result in 80-90% confluency at the time of harvest. Stimulate the cells with the STING agonist at the desired concentration for a shorter time course (e.g., 0, 30, 60, 120 minutes).
-
Cell Lysis:
-
Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
Sample Preparation: Mix the cell lysate with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-STING, phospho-TBK1, phospho-IRF3, and total proteins overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Conclusion
Synthetic STING agonists are potent activators of the type I interferon signaling pathway with significant therapeutic potential, particularly in immuno-oncology. A thorough understanding of their mechanism of action and the use of robust quantitative assays are essential for their preclinical and clinical development. The experimental protocols detailed in this guide provide a framework for the characterization and comparison of novel STING agonists, facilitating the advancement of this promising class of immunomodulatory agents.
References
The Emergence of STING Agonist-24 (CF504): A Novel Non-Nucleotide Agonist for Potent Immune Activation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway has emerged as a critical nexus in the innate immune system, orchestrating potent anti-tumor and anti-viral responses. The discovery of small molecule STING agonists has opened new avenues for therapeutic intervention, aiming to harness this pathway for clinical benefit. This technical guide provides a comprehensive overview of the discovery and development of a novel non-nucleotide STING agonist, designated STING agonist-24 (also known as CF504), with a focus on its timeline, mechanism of action, and the experimental methodologies crucial for its characterization.
Discovery and Development Timeline
This compound (CF504) was identified as a potent, non-nucleotide small-molecule activator of the STING pathway. Its development was primarily driven by the need for effective adjuvants to enhance vaccine efficacy, particularly in the context of emerging viral threats. The key milestones in its discovery and preclinical evaluation are outlined below, largely based on the pivotal study by Liu Z, et al. in Cell Research (2022).
Key Development Stages:
-
Lead Identification and Optimization (Presumed early 2020s): While the exact initial screening process is not detailed in the primary literature, CF504 was developed as a novel, non-cyclic dinucleotide (non-CDN) small molecule. This design strategy aimed to overcome the limitations of early CDN-based agonists, such as poor stability and cell permeability.
-
In Vitro Characterization (c. 2021): Initial in vitro studies using the human monocytic cell line THP-1 demonstrated that CF504 potently activates the STING pathway. This was evidenced by the increased phosphorylation of key downstream signaling proteins STING, TBK1, and IRF3. Furthermore, treatment with CF504 led to a significant induction of type I interferons (IFN-β) and other pro-inflammatory cytokines and chemokines, including IL-6, CXCL10, TNF-α, ISG15, and CCL5[1].
-
Adjuvant Efficacy in Preclinical Models (c. 2021-2022): The primary application explored for CF504 was as a vaccine adjuvant. In a key study, CF504 was formulated with a pan-sarbecovirus vaccine candidate. This formulation elicited robust and durable neutralizing antibody and T cell responses in mice, rabbits, and non-human primates[1]. A closely related compound, CF501, was also identified as a potent STING agonist adjuvant in this context[2].
-
Mechanism of Action Studies (c. 2022): Further mechanistic studies confirmed that the adjuvant effect of CF504 is dependent on its ability to activate the STING pathway, leading to the production of type I interferons and subsequent activation of adaptive immunity.
Quantitative Data Summary
The following tables summarize the key quantitative data from the preclinical evaluation of this compound (CF504).
Table 1: In Vitro Activity of this compound (CF504)
| Assay | Cell Line | Parameter Measured | Result | Reference |
| STING Pathway Activation | THP-1 | Phosphorylation of STING, TBK1, IRF3 | Increased phosphorylation observed at 10 µM | [1] |
| Cytokine/Chemokine Induction | THP-1 | IFN-β, IL-6, CXCL10, TNF-α, ISG15, CCL5 | Increased levels observed at 10 µM | [1] |
Table 2: In Vivo Adjuvant Efficacy of CF504-Adjuvanted Pan-Sarbecovirus Vaccine
| Animal Model | Key Outcome | Result | Reference |
| Mice | Neutralizing Antibody Titer | Significantly higher titers compared to alum adjuvant | |
| Mice | T Cell Response | Potent and durable T cell responses | |
| Rabbits | Neutralizing Antibody Titer | Potent neutralizing antibody responses | |
| Non-Human Primates | Neutralizing Antibody Titer | Durable and potent neutralizing antibody responses |
Signaling Pathway and Experimental Workflows
cGAS-STING Signaling Pathway
The canonical cGAS-STING signaling pathway is initiated by the detection of cytosolic double-stranded DNA (dsDNA) by cyclic GMP-AMP synthase (cGAS). Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn binds to and activates STING on the endoplasmic reticulum membrane. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 then translocates to the nucleus to drive the expression of type I interferons and other inflammatory genes.
Caption: The cGAS-STING signaling pathway.
Experimental Workflow: In Vitro STING Agonist Characterization
The following workflow outlines the key steps for characterizing a novel STING agonist like CF504 in vitro.
Caption: Workflow for in vitro STING agonist characterization.
Experimental Protocols
Protocol 1: In Vitro STING Pathway Activation in THP-1 Cells
Objective: To assess the ability of a test compound (e.g., CF504) to activate the STING signaling pathway by measuring the phosphorylation of key downstream proteins.
Materials:
-
THP-1 cells (human monocytic cell line)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Test compound (this compound/CF504)
-
Positive control (e.g., 2'3'-cGAMP)
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STING (Ser366), anti-STING, anti-phospho-TBK1 (Ser172), anti-TBK1, anti-phospho-IRF3 (Ser396), anti-IRF3, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed THP-1 cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the test compound (e.g., 10 µM CF504), positive control, or vehicle control for a specified time (e.g., 3 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 2: Measurement of Cytokine and Chemokine Secretion by ELISA
Objective: To quantify the levels of secreted cytokines and chemokines in the supernatant of THP-1 cells treated with a STING agonist.
Materials:
-
Supernatants from THP-1 cells treated as described in Protocol 1 (typically after a longer incubation, e.g., 5-24 hours).
-
ELISA kits for the specific cytokines/chemokines of interest (e.g., human IFN-β, IL-6, CXCL10, TNF-α).
-
Microplate reader.
Procedure:
-
Sample Collection: Collect the cell culture supernatants from the treated THP-1 cells and centrifuge to remove any cell debris.
-
ELISA Assay: Perform the ELISA according to the manufacturer's instructions for each specific cytokine/chemokine kit. This typically involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Incubation steps with detection antibodies and enzyme conjugates.
-
Washing steps between incubations.
-
Addition of a substrate solution to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Generate a standard curve from the absorbance readings of the standards. Use the standard curve to calculate the concentration of the cytokine/chemokine in each sample.
Conclusion
This compound (CF504) represents a promising advancement in the field of non-nucleotide STING agonists. Its potent in vitro activity and significant in vivo efficacy as a vaccine adjuvant underscore the therapeutic potential of targeting the STING pathway. The detailed experimental protocols and workflows provided in this guide offer a robust framework for the continued investigation and development of novel STING agonists, paving the way for future immunotherapies. Further research is warranted to fully elucidate the therapeutic window and potential clinical applications of this and other next-generation STING agonists.
References
Structural Basis of STING Agonist Binding: A Technical Overview
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions that govern the binding of agonists to the Stimulator of Interferon Genes (STING) protein is paramount for the rational design of novel immunotherapies. This technical guide provides an in-depth overview of the structural basis for STING activation, with a focus on the binding mechanisms of STING agonists. While a detailed structural analysis of STING agonist-24 (also known as CF504) is not publicly available at this time, this document will review the broader principles of STING-agonist interactions, drawing on available structural data for other key agonists.
The STING Signaling Pathway: A Cascade of Immune Activation
The STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a hallmark of viral and bacterial infections, as well as cellular damage and cancer. The activation of this pathway leads to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, which in turn orchestrate a robust anti-tumor and anti-pathogen immune response.
The signaling cascade is initiated by the enzyme cyclic GMP-AMP synthase (cGAS), which recognizes and binds to cytosolic double-stranded DNA (dsDNA). This binding event activates cGAS to synthesize the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, a transmembrane protein primarily localized in the endoplasmic reticulum (ER).
Upon cGAMP binding, STING undergoes a significant conformational change and translocates from the ER to the Golgi apparatus. This conformational shift facilitates the recruitment and activation of TANK-binding kinase 1 (TBK1), which then phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I interferons and other inflammatory cytokines.
Structural Basis of STING Agonist Binding
The activation of STING by its natural ligand, cGAMP, and synthetic agonists is a structurally well-defined process. STING exists as a homodimer, and the binding of an agonist induces a conformational change that can be broadly described as a "closed" or "active" state. This structural rearrangement is essential for the downstream signaling events.
While the specific structural details for this compound (CF504) are not available in the public domain, we can infer its likely mechanism of action by examining the crystal and cryo-electron microscopy (cryo-EM) structures of STING in complex with other small molecule agonists.
Key Principles of STING-Agonist Interaction:
-
Dimeric Interface Binding: Most known STING agonists bind to a pocket located at the interface of the STING dimer. This pocket is formed by residues from both monomers.
-
Conformational Stabilization: The binding of an agonist stabilizes a "closed" conformation of the STING dimer. This conformational change involves a rotation of the ligand-binding domains (LBDs) relative to the transmembrane domains.
-
Hydrogen Bonding and Hydrophobic Interactions: The affinity and specificity of agonist binding are determined by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues within the binding pocket.
-
Oligomerization: The agonist-induced conformational change promotes the oligomerization of STING dimers, which is a critical step for the recruitment and activation of TBK1.
Experimental Protocols for Studying STING-Ligand Interactions
The elucidation of the structural basis of STING-agonist binding relies on a combination of biochemical, biophysical, and structural biology techniques.
Protein Expression and Purification
Recombinant STING protein, typically the C-terminal domain (CTD) which contains the ligand-binding site, is expressed in bacterial or insect cell systems. The protein is then purified to homogeneity using a series of chromatography steps, such as affinity, ion-exchange, and size-exclusion chromatography.
Structural Determination by X-ray Crystallography or Cryo-EM
X-ray Crystallography Workflow:
-
Crystallization: The purified STING-agonist complex is screened against a wide range of conditions to induce the formation of well-ordered crystals.
-
X-ray Diffraction: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.
-
Structure Solution and Refinement: The diffraction data is processed to calculate an electron density map, into which the atomic model of the protein-ligand complex is built and refined.
Cryo-Electron Microscopy (Cryo-EM) Methodology:
Cryo-EM has emerged as a powerful technique for determining the structures of membrane proteins like full-length STING in their near-native state.
-
Sample Preparation: The purified STING-agonist complex is applied to an EM grid and rapidly frozen in liquid ethane to embed the particles in a thin layer of vitreous ice.
-
Data Collection: The frozen grid is imaged in a transmission electron microscope, and thousands of images of individual protein particles are collected.
-
Image Processing and 3D Reconstruction: The particle images are computationally aligned and averaged to generate a high-resolution 3D reconstruction of the STING-agonist complex.
Binding Affinity and Functional Assays
To complement the structural data, various biophysical and cell-based assays are employed to quantify the binding affinity and functional activity of STING agonists.
| Assay Type | Methodology | Key Parameters Measured |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of the agonist to the STING protein. | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. |
| Surface Plasmon Resonance (SPR) | Monitors the binding of the agonist to STING immobilized on a sensor chip in real-time. | Association (ka) and dissociation (kd) rate constants, and binding affinity (Kd). |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in the thermal stability of STING in cells upon agonist binding. | Target engagement and relative binding affinity in a cellular context. |
| Reporter Gene Assays | Utilizes cells engineered to express a reporter gene (e.g., luciferase) under the control of an IFN-stimulated response element (ISRE). | EC50 values for the induction of IFN signaling. |
| Cytokine Secretion Assays | Measures the levels of IFN-β and other cytokines secreted by immune cells upon treatment with the STING agonist using ELISA or multiplex assays. | Potency and efficacy of the agonist in inducing a functional immune response. |
Conclusion
The structural and functional characterization of STING-agonist interactions is a rapidly advancing field that holds immense promise for the development of next-generation immunotherapies. While the specific structural details of this compound binding remain to be elucidated, the established principles of STING activation provide a robust framework for understanding its mechanism of action. Future structural studies on this and other novel agonists will undoubtedly provide further insights into the intricate molecular details of STING signaling and pave the way for the design of more potent and selective therapeutic agents.
In-depth Technical Guide: CF504, a Novel Small-Molecule STING Agonist
Disclaimer: Extensive research did not yield specific public data or primary scientific literature for a small molecule designated "CF504" as a STING (Stimulator of Interferon Genes) agonist. The following guide is a comprehensive overview based on the established principles of STING activation by novel small-molecule agonists, drawing parallels from well-characterized compounds. This document is intended to provide a foundational understanding for researchers, scientists, and drug development professionals in the absence of specific data for CF504.
Introduction to the cGAS-STING Pathway
The cyclic GMP-AMP synthase (cGAS)-STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), which can originate from pathogens or damaged host cells.[1][2] Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger 2',3'-cyclic GMP-AMP (cGAMP).[1][2] cGAMP then binds to STING, an endoplasmic reticulum (ER)-resident protein, inducing its dimerization and translocation from the ER to the Golgi apparatus.[3] This translocation facilitates the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the expression of type I interferons (IFN-I), such as IFN-β. Concurrently, STING activation can also lead to the activation of the NF-κB pathway, promoting the transcription of pro-inflammatory cytokines. This cascade of events bridges innate and adaptive immunity, making STING an attractive target for cancer immunotherapy.
CF504: A Putative Novel Small-Molecule STING Agonist
While specific data for CF504 is unavailable, a novel small-molecule STING agonist like it would be designed to directly bind to and activate the STING protein, mimicking the action of the natural ligand cGAMP. Unlike cyclic dinucleotide (CDN) agonists, which often face challenges with cell permeability and stability, small-molecule agonists are developed to have improved pharmacological properties, including the potential for systemic administration.
Mechanism of Action
A small-molecule agonist such as CF504 would likely bind to the cGAMP-binding pocket on the STING dimer, inducing a conformational change that is essential for its activation and downstream signaling. The binding would trigger the same cascade as the natural ligand, leading to the production of type I interferons and other inflammatory cytokines. This ultimately stimulates an anti-tumor immune response by enhancing antigen presentation, promoting the activation and recruitment of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells into the tumor microenvironment.
Quantitative Data for STING Agonists
The following table summarizes typical quantitative data points used to characterize STING agonists, based on data available for other known small molecules. This is a representative table and does not contain data for CF504.
| Parameter | Description | Representative Values (for known agonists) |
| EC50 (IFN-β) | The half-maximal effective concentration for inducing IFN-β secretion in a relevant cell line (e.g., THP-1). | 0.1 µM - 10 µM |
| IC50 (Binding) | The half-maximal inhibitory concentration in a competitive binding assay with a labeled ligand (e.g., ³H-cGAMP). | 1 µM - 20 µM |
| In vivo Efficacy | The dose and schedule that result in significant tumor growth inhibition or regression in animal models. | 10 - 100 mg/kg (intratumoral or systemic) |
| Cytokine Induction | The fold-increase in key cytokines (e.g., TNF-α, IL-6) at a specific concentration. | Varies significantly based on agonist and cell type |
Key Experimental Protocols
Detailed methodologies are crucial for the evaluation of novel STING agonists. Below are generalized protocols for key experiments.
STING Activation Assay in THP-1 Cells
Objective: To determine the in vitro potency of a novel STING agonist by measuring the induction of IFN-β.
Methodology:
-
Cell Culture: Culture THP-1 dual reporter cells (expressing a secreted luciferase under the control of an ISG54 promoter) in appropriate media.
-
Compound Treatment: Plate the cells in a 96-well plate and treat with a serial dilution of the test compound (e.g., CF504) or a positive control (e.g., cGAMP).
-
Incubation: Incubate the cells for 18-24 hours.
-
Luciferase Assay: Measure the luciferase activity in the supernatant according to the manufacturer's protocol.
-
Data Analysis: Plot the luciferase activity against the compound concentration and determine the EC50 value using non-linear regression.
In Vivo Anti-Tumor Efficacy Study
Objective: To evaluate the anti-tumor activity of a novel STING agonist in a syngeneic mouse tumor model.
Methodology:
-
Tumor Implantation: Subcutaneously implant tumor cells (e.g., MC38 colon adenocarcinoma or B16-F10 melanoma) into the flank of immunocompetent mice.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups (vehicle control, test compound). Administer the compound via the desired route (e.g., intratumoral, intravenous, or oral) at a predetermined dose and schedule.
-
Tumor Measurement: Measure tumor volume every 2-3 days using calipers.
-
Endpoint: Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study period.
-
Data Analysis: Plot the mean tumor volume over time for each group and perform statistical analysis to determine the significance of tumor growth inhibition.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the core STING signaling pathway and a typical experimental workflow for evaluating a novel STING agonist.
Caption: The cGAS-STING signaling pathway activated by cytosolic dsDNA or a small-molecule agonist.
Caption: A typical experimental workflow for the preclinical development of a novel STING agonist.
Conclusion
The development of potent, selective, and systemically available small-molecule STING agonists represents a significant advancement in the field of immuno-oncology. While specific information on CF504 is not publicly available, the principles outlined in this guide provide a robust framework for understanding its potential mechanism of action and the experimental approaches required for its characterization and development. The ability to potently activate the STING pathway offers the promise of converting immunologically "cold" tumors into "hot" tumors, thereby sensitizing them to immune checkpoint inhibitors and other cancer therapies. Future research and the publication of data on novel compounds like CF504 are eagerly awaited by the scientific community.
References
A Technical Guide to the Downstream Signaling of STING Agonist-24
Audience: Researchers, scientists, and drug development professionals.
Core Signaling Pathway of STING Agonist-24
This compound directly binds to and activates the STING protein, which is primarily located on the endoplasmic reticulum (ER) membrane in its resting state.[1][4] This binding event triggers a significant conformational change in STING, initiating its translocation from the ER through the Golgi apparatus. During this trafficking process, STING recruits and activates TANK-binding kinase 1 (TBK1).
Activated TBK1 then phosphorylates key downstream targets, most notably the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 forms dimers, which then translocate into the nucleus to drive the expression of Type I interferons (such as IFN-β) and other interferon-stimulated genes (ISGs). Concurrently, the STING pathway can also activate the NF-κB signaling cascade, leading to the transcription of a broad range of pro-inflammatory cytokines and chemokines.
Caption: Canonical STING signaling cascade initiated by this compound.
Quantitative Data on Downstream Effects
Treatment of human monocytic THP-1 cells with this compound leads to a time-dependent increase in the phosphorylation of key signaling proteins and the subsequent production of cytokines and chemokines. The table below summarizes the reported biological activity.
| Parameter | Target Protein / Gene | Cell Line | Treatment Conditions | Observed Effect | Reference |
| Protein Phosphorylation | Phospho-STING | THP-1 | 10 µM; 3 hours | Increased | |
| Phospho-TBK1 | THP-1 | 10 µM; 3 hours | Increased | ||
| Phospho-IRF3 | THP-1 | 10 µM; 3 hours | Increased | ||
| Cytokine/Chemokine Production | IFN-β | THP-1 | 10 µM; 5 hours | Increased | |
| IL-6 | THP-1 | 10 µM; 5 hours | Increased | ||
| CXCL-10 | THP-1 | 10 µM; 5 hours | Increased | ||
| TNF-α | THP-1 | 10 µM; 5 hours | Increased | ||
| ISG-15 | THP-1 | 10 µM; 5 hours | Increased | ||
| CCL-5 | THP-1 | 10 µM; 5 hours | Increased |
Key Experimental Protocols
The characterization of this compound's downstream signaling relies on a set of standard and robust molecular biology techniques. Detailed methodologies for these core experiments are provided below.
Protocol: Western Blot for Phospho-Protein Analysis
This protocol is used to detect the phosphorylation status of STING, TBK1, and IRF3 following agonist treatment, confirming the activation of the signaling cascade.
Methodology:
-
Cell Culture and Treatment: Plate THP-1 cells at a density of 1x10⁶ cells/mL. Differentiate with PMA (phorbol 12-myristate 13-acetate) if required. Treat cells with 10 µM this compound for a specified time (e.g., 3 hours). Include an untreated or vehicle-treated control.
-
Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA protein assay to ensure equal loading.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a 4-12% polyacrylamide gel.
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies specific for p-STING, p-TBK1, p-IRF3, and total protein controls overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Caption: Workflow for analyzing protein phosphorylation via Western Blot.
Protocol: RT-qPCR for Gene Expression Analysis
This method quantifies the mRNA levels of downstream target genes (e.g., IFNB1, IL6, CXCL10) to measure the transcriptional response to STING activation.
Methodology:
-
Cell Culture and Treatment: Plate and treat cells with this compound as described in Protocol 3.1, using a longer time point (e.g., 5-6 hours) optimal for gene transcription.
-
RNA Extraction: Harvest cells and extract total RNA using a column-based kit or TRIzol reagent according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Quantitative PCR (qPCR): Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the target genes and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan master mix.
-
Data Analysis: Run the reaction on a qPCR instrument. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
Caption: Workflow for analyzing gene expression changes via RT-qPCR.
Protocol: Luciferase Reporter Assay for Pathway Activation
This cell-based assay measures the activity of the IFN-β promoter or an Interferon-Stimulated Response Element (ISRE), providing a quantitative readout of IRF3-mediated transcription.
Methodology:
-
Cell Transfection: Co-transfect HEK293T or THP-1 cells with a firefly luciferase reporter plasmid containing the IFN-β promoter or multiple ISRE copies, and a Renilla luciferase plasmid (for normalization).
-
Cell Plating and Treatment: After 24 hours, plate the transfected cells into a 96-well plate. Treat the cells with a dose range of this compound for 6-18 hours.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided with the luciferase assay kit.
-
Luminescence Measurement: Use a dual-luciferase assay system. Add the firefly luciferase substrate to the lysate and measure the luminescence. Then, add the Stop & Glo® reagent to quench the firefly signal and activate the Renilla luciferase, and measure the second signal.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction relative to vehicle-treated control cells.
Caption: Workflow for quantifying STING pathway transcriptional activity.
References
The Immunomodulatory Profile of STING Agonist-24: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the immunomodulatory properties of STING (Stimulator of Interferon Genes) agonist-24, also known as CF504. This non-nucleotide small-molecule agonist of the STING pathway has demonstrated significant potential in activating innate immune responses, positioning it as a promising candidate for applications in vaccine adjuvants and cancer immunotherapy. This document synthesizes available preclinical data, details experimental methodologies, and visualizes key pathways and workflows to support further research and development.
Core Mechanism of Action: Activating the STING Pathway
STING agonist-24 functions by directly binding to and activating the STING protein, a central mediator of innate immunity. The STING pathway is naturally activated by cyclic dinucleotides (CDNs), which are produced by bacteria or by the host enzyme cGAS in response to cytosolic DNA. Upon activation by an agonist like this compound, STING translocates from the endoplasmic reticulum to the Golgi apparatus. This initiates a signaling cascade that leads to the phosphorylation of TANK-binding kinase 1 (TBK1) and subsequently the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then moves to the nucleus, driving the expression of type I interferons (such as IFN-β) and a host of other pro-inflammatory cytokines and chemokines. These molecules are critical for orchestrating a robust anti-viral and anti-tumor immune response.
Quantitative Analysis of In Vitro Immunomodulatory Activity
The immunomodulatory effects of this compound have been quantified in human monocytic THP-1 cells. Treatment with the agonist leads to a time-dependent activation of the STING signaling pathway and subsequent production of key cytokines and chemokines.
Pathway Activation in THP-1 Cells
Incubation of THP-1 cells with this compound results in the phosphorylation of key downstream signaling proteins.
| Treatment | Concentration | Incubation Time | Target Protein | Outcome |
| This compound | 10 µM | 3 hours | p-STING | Increased Phosphorylation |
| This compound | 10 µM | 3 hours | p-TBK1 | Increased Phosphorylation |
| This compound | 10 µM | 3 hours | p-IRF3 | Increased Phosphorylation |
Cytokine and Chemokine Induction in THP-1 Cells
Following pathway activation, this compound induces the expression and secretion of a variety of immunomodulatory molecules.
| Treatment | Concentration | Incubation Time | Cytokine/Chemokine | Outcome |
| This compound | 10 µM | 5 hours | IFN-β | Increased Level |
| This compound | 10 µM | 5 hours | IL-6 | Increased Level |
| This compound | 10 µM | 5 hours | CXCL-10 | Increased Level |
| This compound | 10 µM | 5 hours | TNF-α | Increased Level |
| This compound | 10 µM | 5 hours | ISG-15 | Increased Level |
| This compound | 10 µM | 5 hours | CCL-5 | Increased Level |
Detailed Experimental Protocols
The following protocols are based on the methodologies used to characterize the in vitro activity of this compound.
Protocol 1: In Vitro STING Pathway Activation Assay
Objective: To determine the ability of this compound to induce the phosphorylation of STING, TBK1, and IRF3 in a human monocytic cell line.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound (CF504)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-STING, anti-STING, anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and Western blot equipment
Procedure:
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed THP-1 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the agonist in culture medium to a final concentration of 10 µM. Treat the cells for 3 hours. Include a vehicle control (DMSO) group.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Protocol 2: Cytokine and Chemokine Release Assay
Objective: To measure the levels of IFN-β, IL-6, CXCL-10, TNF-α, ISG-15, and CCL-5 released from THP-1 cells upon treatment with this compound.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound (CF504)
-
DMSO (vehicle control)
-
96-well cell culture plates
-
ELISA kits for IFN-β, IL-6, CXCL-10, TNF-α, and CCL-5
-
Reagents for RT-qPCR (for ISG-15) including RNA extraction kit, reverse transcriptase, and specific primers.
Procedure:
-
Cell Seeding: Seed THP-1 cells in a 96-well plate at a suitable density.
-
Compound Treatment: Treat the cells with 10 µM this compound or vehicle (DMSO) for 5 hours.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatants.
-
ELISA:
-
Perform ELISAs for IFN-β, IL-6, CXCL-10, TNF-α, and CCL-5 on the collected supernatants according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.
-
-
RT-qPCR (for ISG-15):
-
Lyse the cells remaining in the plate and extract total RNA.
-
Synthesize cDNA from the RNA.
-
Perform quantitative PCR using primers specific for ISG-15 and a housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate the relative fold change in ISG-15 expression.
-
Concluding Remarks
This compound (CF504) is a potent, non-nucleotide activator of the STING pathway, inducing a robust type I interferon and pro-inflammatory cytokine response in human immune cells. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug developers to further investigate the therapeutic potential of this compound. Future studies should aim to characterize its in vivo efficacy in relevant disease models, optimize delivery strategies, and explore synergistic combinations with other immunomodulatory agents. The ability of this compound to effectively engage a critical node of the innate immune system underscores its promise in the next generation of immunotherapies.
Methodological & Application
Application Notes and Protocols for STING Agonist-24 In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that, when activated, can drive potent anti-tumor immune responses. STING agonists are a promising class of cancer immunotherapeutics designed to leverage this pathway. This document provides detailed application notes and a generalized in vivo experimental protocol for a non-nucleotide small molecule, STING agonist-24 (also known as CF504), in mouse models of cancer. Due to the limited publicly available in vivo data specifically for this compound, the following protocols are based on established methodologies for other STING agonists in similar preclinical studies.
STING Signaling Pathway
The activation of the STING pathway is initiated by the presence of cytosolic double-stranded DNA (dsDNA), which can originate from pathogens or damaged host cells. This dsDNA is detected by cyclic GMP-AMP synthase (cGAS), which then synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP binds to STING, an endoplasmic reticulum-resident protein, triggering a conformational change and its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the transcription of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. This cascade ultimately leads to the maturation of dendritic cells (DCs), enhanced antigen presentation, and the priming of tumor-specific CD8+ T cells, transforming an immunologically "cold" tumor microenvironment into a "hot" one.[1][2][3][4][5]
Caption: A diagram of the cGAS-STING signaling pathway.
In Vivo Experimental Workflow for this compound
The following diagram outlines a typical workflow for evaluating the in vivo efficacy of this compound in a syngeneic mouse tumor model.
Caption: A typical workflow for in vivo experiments.
Quantitative Data Summary
The following tables summarize representative quantitative data from in vivo studies of various STING agonists in mouse models. This data can be used as a benchmark for designing and evaluating experiments with this compound.
Table 1: Tumor Growth Inhibition with STING Agonists
| STING Agonist | Mouse Model | Tumor Model | Administration Route | Dosage | Treatment Schedule | Tumor Growth Inhibition (%) | Reference |
| diABZI | C57BL/6 | B16-F10 Melanoma | Intravenous | 2 mg/kg | 3 doses | Significant inhibition | |
| ADU-S100 | BALB/c | CT26 Colon Carcinoma | Intratumoral | 100 µg | 3 doses, 3 days apart | Significant delay | |
| ADU-S100 | C57BL/6 | B16-F10 Melanoma | Intratumoral | 5 µg | 3 doses | Slower tumor growth | |
| DMXAA | C57BL/6 | KP Soft Tissue Sarcoma | Intratumoral | 18 mg/kg | Single dose | 50-60% complete eradication | |
| ALG-031048 | BALB/c | CT26 Colon Carcinoma | Subcutaneous | 4 mg/kg | Not specified | Dose-dependent delay | |
| JNJ-67544412 | Syngeneic | Subcutaneous tumors | Intratumoral | Not specified | q3d x 3 or weekly | Significant regression | |
| BMS-986301 | BALB/c | CT26 Colon Carcinoma | Not specified | Single dose with anti-PD1 | Single dose | 80% complete regression | |
| SNX281 | BALB/c | CT26 Colon Carcinoma | Intravenous | Single dose | Single dose | Complete regression |
Table 2: Immunomodulatory Effects of STING Agonists in the Tumor Microenvironment (TME)
| STING Agonist | Mouse Model | Tumor Model | Key Immunological Change | Method of Analysis | Reference |
| DMXAA | C57BL/6 | Pancreatic Cancer | Increased CD8+ T cells, decreased regulatory T cells | Flow Cytometry | |
| diABZI | C57BL/6 | B16-F10 Melanoma | Increased CD8+ T cell infiltration | Flow Cytometry | |
| ADU-S100 | Canine | Osteosarcoma | Recruitment of cytotoxic T cells, activated myeloid cells, and B cells | Not specified | |
| JNJ-67544412 | Syngeneic | Subcutaneous tumors | Increased number of CD8+ T cells | Not specified | |
| cGAMP | C57BL/6 | B16F10 Melanoma | Four-fold increase of CD8+ T cells in TME | Flow Cytometry | |
| DMXAA | C57BL/6 | KP Soft Tissue Sarcoma | Enrichment of lymphocytic responses | Immune Phenotyping |
Experimental Protocols
General In Vivo Efficacy Study Protocol (Generalized for this compound)
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a syngeneic mouse model.
1. Cell Culture and Tumor Implantation:
-
Culture a murine cancer cell line (e.g., CT26 colon carcinoma for BALB/c mice, or B16-F10 melanoma for C57BL/6 mice) under standard conditions.
-
Harvest cells during the exponential growth phase and resuspend in sterile, serum-free medium or PBS at a concentration of 1-5 x 10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old female mice.
2. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach a predetermined average size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
3. This compound Formulation and Administration:
-
Formulation: Prepare this compound in a sterile vehicle solution suitable for in vivo administration (e.g., 5% DMSO, 5% Tween-80 in PBS). The final formulation should be sterile-filtered.
-
Administration Routes and Dosages (Suggested starting points based on other STING agonists):
-
Intratumoral (IT): Inject 25-100 µg of this compound in a volume of 50-100 µL directly into the tumor.
-
Subcutaneous (SC): Inject 0.5-4 mg/kg of this compound in a volume of 100-200 µL at a site distant from the tumor.
-
Intravenous (IV): Inject 1-2 mg/kg of this compound in a volume of 100 µL via the tail vein.
-
-
Treatment Schedule: A common schedule is administration every 3 days for a total of 3 doses (q3d x 3).
4. Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
Euthanize mice when tumors reach a predetermined endpoint size or if signs of excessive toxicity are observed, in accordance with institutional animal care and use committee (IACUC) guidelines.
-
At the end of the study, excise tumors and weigh them.
5. Pharmacodynamic and Immunological Analysis:
-
To assess the immunological effects, a separate cohort of mice can be treated and euthanized at specific time points after this compound administration (e.g., 24, 48, 72 hours).
-
Flow Cytometry: Prepare single-cell suspensions from tumors and draining lymph nodes to analyze immune cell populations (e.g., CD8+ T cells, dendritic cells, NK cells) and their activation status.
-
Immunohistochemistry (IHC): Fix and embed tumors for IHC staining to visualize the infiltration of immune cells into the tumor microenvironment.
-
Cytokine Analysis: Collect blood samples to measure systemic levels of type I interferons and other pro-inflammatory cytokines using ELISA or multiplex assays.
Conclusion
This compound holds promise as a novel cancer immunotherapeutic agent. The provided protocols and data, derived from extensive research on other STING agonists, offer a robust framework for the preclinical in vivo evaluation of this compound. Researchers should optimize dosage, administration route, and treatment schedule for each specific tumor model to maximize therapeutic efficacy while minimizing potential toxicity. Detailed pharmacodynamic and immunological analyses are crucial for understanding the mechanism of action and for the rational design of combination therapies.
References
Application Notes and Protocols for Measuring STING Agonist-24 Activity In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which is a hallmark of viral infections and cellular damage.[1][2] Activation of STING triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, mounting a robust anti-pathogen and anti-tumor immune response.[1][2] Consequently, STING has emerged as a promising therapeutic target for cancer immunotherapy, vaccine adjuvants, and infectious diseases.[3]
STING agonists, such as the non-nucleotide small molecule STING agonist-24 (also known as CF504), are designed to activate this pathway. In vitro assays are essential for the discovery and characterization of these agonists, allowing for the determination of their potency and mechanism of action. This document provides detailed protocols for two common in vitro assays used to measure the activity of STING agonists: an Interferon-β (IFN-β) Secretion Assay using ELISA and an ISRE-Luciferase Reporter Assay.
STING Signaling Pathway
Upon binding of cyclic dinucleotides (CDNs), such as cGAMP produced by cGAS in response to cytosolic DNA, STING undergoes a conformational change and translocates from the endoplasmic reticulum to the Golgi apparatus. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the transcription of type I interferons, including IFN-β. STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines.
Caption: Overview of the cGAS-STING signaling pathway.
Data Presentation: In Vitro Activity of STING Agonists
The following table summarizes the in vitro activity of various STING agonists, including this compound, as measured by IFN-β secretion or reporter gene activation in different cell lines.
| STING Agonist | Cell Line | Assay Type | Readout | EC50 | Reference |
| This compound (CF504) | THP-1 | Western Blot & Cytokine Measurement | p-STING, p-TBK1, p-IRF3, IFN-β, IL-6, etc. | Active at 10 µM (EC50 not specified) | |
| 2'3'-cGAMP | THP-1 | IFN-β ELISA | IFN-β Secretion | 124 µM | |
| 2'3'-cGAMP | Human PBMCs | IFN-β ELISA | IFN-β Secretion | ~70 µM | |
| 2'3'-cGAM(PS)2 (Rp/Sp) | THP-1 | IFN-β ELISA | IFN-β Secretion | 39.7 µM | |
| 2'3'-c-di-AM(PS)2 (Rp/Rp) | THP-1 | IFN-β ELISA | IFN-β Secretion | 10.5 µM | |
| MSA-2 (covalent dimer) | THP-1 | IFN-β Secretion Assay | IFN-β Secretion | 8 ± 7 nM | |
| KAS-08 | THP-1 | ISG Luciferase Reporter Assay | Luciferase Activity | 0.18 µM | |
| ADU-S100 | THP-1 Dual™ | Luciferase/SEAP Reporter Assay | IRF3-Luciferase | 3.03 µg/mL |
Experimental Protocols
Protocol 1: Quantification of STING Pathway Activation via IFN-β Sandwich ELISA
This protocol describes the measurement of IFN-β secreted into the cell culture supernatant as a downstream indicator of STING pathway activation.
Caption: Workflow for IFN-β Sandwich ELISA.
Materials:
-
Human monocytic THP-1 cells (or other suitable cell line, e.g., human PBMCs)
-
Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Human IFN-β ELISA Kit (containing pre-coated 96-well plate, detection antibody, standards, buffers, substrate, and stop solution)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Seeding:
-
Seed THP-1 cells at a density of 5 x 10^5 cells/well in a 96-well cell culture plate in a final volume of 100 µL of culture medium.
-
Incubate for 2-4 hours at 37°C, 5% CO₂ to allow cells to settle.
-
-
STING Agonist Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to test a range of concentrations (e.g., 0.01 µM to 100 µM) to determine the EC₅₀.
-
Include a vehicle control (medium with the same concentration of solvent used for the agonist).
-
Carefully add 100 µL of the agonist dilutions or vehicle control to the respective wells, bringing the final volume to 200 µL.
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect 100-150 µL of the supernatant from each well without disturbing the cell pellet.
-
Samples can be used immediately or stored at -80°C for later analysis.
-
-
ELISA Procedure:
-
Perform the IFN-β ELISA according to the manufacturer's instructions. A general procedure is as follows:
-
Prepare serial dilutions of the IFN-β standard provided in the kit.
-
Add 100 µL of standards, controls, and cell culture supernatants to the appropriate wells of the pre-coated ELISA plate.
-
Incubate for the time specified in the kit protocol (typically 1-2 hours at room temperature).
-
Wash the plate 3-4 times with the provided wash buffer.
-
Add 100 µL of the diluted detection antibody to each well and incubate.
-
Wash the plate as before.
-
Add 100 µL of the HRP-conjugated secondary antibody or streptavidin-HRP and incubate.
-
Wash the plate as before.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark until a color change is observed.
-
Add 100 µL of stop solution to each well. The color will change from blue to yellow.
-
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Use the standard curve to determine the concentration of IFN-β in each sample.
-
Plot the IFN-β concentration against the log of the this compound concentration and use a non-linear regression (four-parameter logistic fit) to calculate the EC₅₀ value.
-
Protocol 2: ISRE-Luciferase Reporter Assay for STING Activation
This protocol utilizes a reporter cell line that expresses a luciferase gene under the control of an Interferon-Stimulated Response Element (ISRE) promoter. Activation of the STING pathway leads to IRF3-mediated transcription from the ISRE promoter, resulting in a quantifiable luciferase signal.
Caption: Workflow for ISRE-Luciferase Reporter Assay.
Materials:
-
THP-1 Dual™ (or other suitable ISRE reporter cell line, e.g., HEK293T cells co-transfected with STING and an ISRE-luciferase reporter plasmid)
-
Cell culture medium appropriate for the reporter cell line
-
This compound
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the ISRE-luciferase reporter cells (e.g., THP-1 Dual™ cells) at a density of ~40,000 cells per well in a 96-well white, clear-bottom plate in a final volume of 75 µL of assay medium.
-
-
STING Agonist Preparation and Treatment:
-
Prepare serial dilutions of this compound in assay medium at 4-fold the final desired concentration.
-
Add 25 µL of the diluted agonist to the appropriate wells. The final volume in each well will be 100 µL.
-
Include wells for unstimulated controls (add 25 µL of assay medium) and cell-free controls for background luminescence (add 100 µL of assay medium).
-
-
Incubation:
-
Incubate the plate at 37°C with 5% CO₂ for a period of 6 to 24 hours. The optimal incubation time may need to be determined empirically.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Incubate the plate at room temperature for ~15-30 minutes with gentle rocking to ensure complete cell lysis and substrate reaction.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a luminometer.
-
Subtract the average background luminescence (from cell-free control wells) from the luminescence readings of all other wells.
-
Calculate the fold induction of luciferase activity by dividing the luminescence of the agonist-treated wells by the average luminescence of the unstimulated control wells.
-
Plot the fold induction against the log of the this compound concentration and use a non-linear regression (four-parameter logistic fit) to determine the EC₅₀ value.
-
Conclusion
The in vitro assays described in these application notes provide robust and reliable methods for quantifying the activity of STING agonists like this compound. The IFN-β ELISA offers a measure of a key physiological downstream effector of STING activation, while the ISRE-luciferase reporter assay provides a sensitive and high-throughput method for screening and characterizing STING agonists. The choice of assay will depend on the specific research question, available resources, and desired throughput. By employing these detailed protocols, researchers can effectively evaluate the potency and efficacy of novel STING agonists in drug discovery and development.
References
Application Notes: Activation of the STING Pathway in THP-1 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response.[1][2][3] The human monocytic cell line, THP-1, is a widely used model for studying this pathway as it expresses all the necessary components for a robust response to STING agonists.[4] Upon activation, STING triggers a signaling cascade leading to the phosphorylation of Interferon Regulatory Factor 3 (IRF3) and the subsequent production of type I interferons, such as Interferon-β (IFN-β), and other pro-inflammatory cytokines.[1] This application note provides a detailed protocol for activating THP-1 cells with a STING agonist and methods for quantifying pathway activation.
STING Signaling Pathway in THP-1 Cells
The activation of the STING pathway in THP-1 cells begins with the detection of cyclic dinucleotides (CDNs), such as cGAMP, which are produced by cyclic GMP-AMP synthase (cGAS) upon binding to cytosolic DNA. STING, an endoplasmic reticulum-resident protein, acts as a direct sensor for these CDNs. Ligand binding induces a conformational change in STING, leading to its trafficking from the ER to the Golgi apparatus. This translocation facilitates the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor IRF3. Phosphorylated IRF3 then dimerizes and translocates to the nucleus to induce the transcription of type I interferons and other interferon-stimulated genes.
Caption: STING signaling pathway in THP-1 cells.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| THP-1 cells | ATCC | TIB-202 |
| RPMI-1640 Medium | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| 2'3'-cGAMP | InvivoGen | tlrl-nacga23 |
| diABZI STING Agonist | MedChemExpress | HY-112925 |
| PMA (Phorbol 12-myristate 13-acetate) | Sigma-Aldrich | P8139 |
| Human IFN-β ELISA Kit | R&D Systems | DIFNB0 |
| Phospho-IRF3 (Ser396) Antibody | Cell Signaling Technology | 4947 |
| Total IRF3 Antibody | Cell Signaling Technology | 4302 |
| Anti-rabbit IgG, HRP-linked Antibody | Cell Signaling Technology | 7074 |
THP-1 Cell Culture
-
Thawing: Thaw cryopreserved THP-1 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin). Centrifuge at 300 x g for 5 minutes.
-
Culturing: Resuspend the cell pellet in fresh complete medium and transfer to a T75 flask. Culture the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Maintain the cell density between 2x10^5 and 8x10^5 cells/mL. Split the culture every 2-3 days by transferring a fraction of the cell suspension to a new flask with fresh medium. Avoid cell densities exceeding 1x10^6 cells/mL.
Differentiation of THP-1 Monocytes into Macrophage-like Cells (Optional)
For some experimental endpoints, it may be desirable to differentiate the monocytic THP-1 cells into a more macrophage-like phenotype, which results in adherence.
-
Seed THP-1 cells in a culture plate at a density of 5x10^5 cells/mL.
-
Add PMA to a final concentration of 10-50 ng/mL.
-
Incubate for 24-48 hours. The cells will adhere to the plate and adopt a macrophage-like morphology.
-
After incubation, gently aspirate the medium and wash the cells with fresh medium to remove any remaining PMA.
-
Allow the cells to rest in fresh complete medium for at least 24 hours before STING agonist stimulation.
STING Agonist Stimulation Protocol
The following protocol describes the stimulation of undifferentiated (suspension) THP-1 cells.
-
Cell Plating: Seed THP-1 cells in a 24-well plate at a density of 5x10^5 cells per well in 500 µL of complete medium.
-
Agonist Preparation: Prepare stock solutions of STING agonists (e.g., 2'3'-cGAMP, diABZI) in an appropriate solvent (e.g., sterile water or DMSO). Further dilute the agonists in complete medium to the desired final concentrations.
-
Stimulation: Add the diluted STING agonist to the wells. For a negative control, add an equivalent volume of the vehicle.
-
Incubation: Incubate the cells for the desired time period at 37°C and 5% CO2. The optimal incubation time will depend on the specific readout.
| STING Agonist | Typical Concentration Range | Incubation Time (IFN-β ELISA) | Incubation Time (p-IRF3 Western Blot) |
| 2'3'-cGAMP | 1 - 100 µg/mL | 4 - 24 hours | 1 - 5 hours |
| diABZI | 0.1 - 3 µM | 4 - 24 hours | 1 - 4 hours |
| ADU-S100 | 0.8 - 100 µM | 5 - 48 hours | 1 - 4 hours |
Quantification of STING Pathway Activation
IFN-β ELISA
-
Sample Collection: After the incubation period, centrifuge the plate at 500 x g for 5 minutes to pellet the cells.
-
Supernatant Transfer: Carefully collect the cell culture supernatant without disturbing the cell pellet.
-
ELISA Protocol: Perform the IFN-β ELISA according to the manufacturer's instructions. Briefly, this involves adding the supernatant to an antibody-coated plate, followed by the addition of a detection antibody and a substrate for colorimetric detection.
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the concentration of IFN-β based on a standard curve.
Western Blot for Phospho-IRF3
-
Cell Lysis: After stimulation, collect the cells by centrifugation. Wash the cell pellet once with ice-cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-IRF3 (Ser396) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total IRF3 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Experimental Workflow
Caption: Experimental workflow for STING agonist activation of THP-1 cells.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low/No IFN-β Production | Cell passage number too high | Use THP-1 cells below passage 20. |
| Inactive STING agonist | Verify the activity of the agonist with a positive control cell line. | |
| Incorrect incubation time | Optimize the incubation time for your specific agonist and concentration. | |
| High Background in Western Blot | Insufficient blocking | Increase blocking time or change blocking agent (e.g., from milk to BSA). |
| Antibody concentration too high | Titrate the primary and secondary antibodies to determine the optimal concentration. | |
| Cell Viability Issues | Agonist toxicity | Perform a dose-response curve to determine the optimal, non-toxic concentration of the agonist. |
| Contamination | Regularly check cell cultures for signs of contamination. Use antibiotics in the culture medium. |
Conclusion
This application note provides a comprehensive guide for the activation of the STING pathway in THP-1 cells. The detailed protocols for cell culture, agonist stimulation, and downstream analysis using ELISA and Western blotting will enable researchers to reliably study the effects of novel STING modulators. The provided diagrams and tables serve as quick references for the signaling pathway, experimental workflow, and key parameters. Adherence to these protocols will facilitate reproducible and robust data generation in the investigation of STING-mediated immune responses.
References
- 1. Global transcriptional changes in response to cGAMP depend on STING in human THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor cell-directed STING agonist antibody-drug conjugates induce type III interferons and anti-tumor innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SHR1032, a novel STING agonist, stimulates anti-tumor immunity and directly induces AML apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
methods for assessing cytokine induction by STING agonist-24
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells. Activation of the STING pathway leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, mounting a robust anti-pathogen and anti-tumor immune response. Consequently, STING agonists are being actively investigated as promising therapeutic agents, particularly in the field of cancer immunotherapy.
This document provides detailed application notes and protocols for assessing the induction of cytokines by STING agonists. The methodologies described herein are essential for the discovery, characterization, and pre-clinical development of novel STING-targeting compounds. While the query specified "STING agonist-24," this term does not correspond to a widely recognized agonist in the scientific literature. Therefore, this document will provide data and protocols applicable to well-characterized and commonly used STING agonists, such as the natural ligand 2'3'-cGAMP and the synthetic agonist ADU-S100, which can be considered representative for the class.
STING Signaling Pathway
Upon binding of a STING agonist, the STING protein undergoes a conformational change and translocates from the endoplasmic reticulum to the Golgi apparatus. This initiates a signaling cascade involving TANK-binding kinase 1 (TBK1), which phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then dimerizes and translocates to the nucleus to drive the transcription of type I interferons, such as IFN-β. Concurrently, the STING pathway can also activate the NF-κB signaling pathway, leading to the production of various pro-inflammatory cytokines like TNF-α and IL-6.
Caption: STING Signaling Pathway leading to cytokine production.
Data Presentation: In Vitro Cytokine Induction
The following tables summarize quantitative data on cytokine induction by representative STING agonists in various in vitro models.
Table 1: EC50 Values for IFN-β Induction by 2'3'-cGAMP
| Cell Line | Species | EC50 for IFN-β Induction | Reference |
| L929 | Murine | 15 - 42 nM | [1] |
| THP-1 (reporter) | Human | 10.6 µM | [2] |
| PBMCs | Human | IFN-α: 8.46 µM, IFN-γ: 7.1 µM | [3] |
Table 2: Cytokine Induction in Human PBMCs and THP-1 cells
| Cell Type | STING Agonist | Concentration | Cytokine | Fold Induction / Concentration | Reference |
| Human PBMCs | SHR1032 | Not specified | IFN-β | Significantly higher than ADU-S100 | [4] |
| Human PBMCs | DSDP | Not specified | Interferon-dominant response | - | [5] |
| THP-1 | 2'3'-cGAMP | >100 µM | IFN-β | Not specified |
Data Presentation: In Vivo Cytokine Induction
The following table summarizes quantitative data on cytokine induction by the STING agonist ADU-S100 in a mouse model.
Table 3: In Vivo Cytokine Induction by ADU-S100 in a Mouse Tumor Model
| Sample Type | Cytokine | Fold Increase (Combination Tx vs. Control) | Reference |
| Blood Plasma | CCL2 | 3.4 | |
| Blood Plasma | CXCL10 | 4.4 | |
| Blood Plasma | IL-6 | 4.2 | |
| Blood Plasma | IFN-α | 2.7 | |
| Blood Plasma | IFN-γ | 19.6 | |
| Tumor Lysates | CCL2 | 2.6 | |
| Tumor Lysates | CXCL10 | 2.8 | |
| Tumor Lysates | IL-6 | 3.1 | |
| Tumor Lysates | IFN-α | 1.8 | |
| Tumor Lysates | IFN-γ | 4.1 |
Experimental Protocols
This section provides detailed protocols for commonly used methods to assess cytokine induction by STING agonists.
Experimental Workflow for Screening STING Agonists
References
- 1. Cyclic GMP-AMP Containing Mixed Phosphodiester Linkages Is An Endogenous High Affinity Ligand for STING - PMC [pmc.ncbi.nlm.nih.gov]
- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 3. 2',3'-cGAMP sodium | second messenger | TargetMol [targetmol.com]
- 4. Multiplexed Cytokines (Luminex) – DartLab [geiselmed.dartmouth.edu]
- 5. A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: STING Agonist Delivery Strategies for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: The cyclic GMP-AMP Synthase-Stimulator of Interferon Genes (cGAS-STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal associated with viral infections and cellular damage.[1] Activation of the STING pathway in the tumor microenvironment (TME) can trigger robust anti-tumor immunity, primarily through the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[2][3] This has positioned STING agonists as a promising class of agents for cancer immunotherapy.[2][4]
However, the therapeutic potential of STING agonists is often hindered by challenges in their in vivo delivery. Free STING agonists, particularly cyclic dinucleotides (CDNs), suffer from poor membrane permeability, rapid degradation by enzymes, and fast clearance from the injection site. Systemic administration can lead to dose-limiting toxicities due to widespread, off-target immune activation. Consequently, early clinical applications have been largely restricted to intratumoral injections, which are not suitable for metastatic or inaccessible tumors.
To overcome these limitations, various advanced delivery strategies are being developed to enhance the stability, bioavailability, and targeted delivery of STING agonists, thereby improving their therapeutic index for in vivo applications. These strategies aim to concentrate the agonist at the tumor site, facilitate cellular uptake, and modulate the immune response for a potent and durable anti-tumor effect.
The cGAS-STING Signaling Pathway
The activation of the STING pathway is a multi-step process that translates the detection of cytosolic DNA into a powerful innate immune response.
In Vivo Delivery Strategies and Quantitative Data
A variety of delivery platforms are being explored to improve the therapeutic efficacy of STING agonists. These include nanoparticle-based systems and antibody-drug conjugates (ADCs).
Nanoparticle-Based Delivery Systems
Nanocarriers can protect STING agonists from degradation, improve their solubility, and facilitate targeted delivery to tumor cells or antigen-presenting cells (APCs). This approach can increase drug concentration in the tumor, reduce systemic side effects, and enhance the overall anti-tumor immune response.
Table 1: Summary of Preclinical Data for Nanoparticle-Based STING Agonist Delivery
| Delivery System | STING Agonist | Animal Model | Tumor Model | Dosing Regimen (Route) | Key Outcomes | Reference(s) |
|---|---|---|---|---|---|---|
| Lipid Nanoparticles (LNPs) | cGAMP | C57BL/6 Mice | B16-F10 Melanoma | 3 doses | Significantly retarded tumor growth; >60% survival on day 40. | |
| YSK12-LNPs | STING Agonist | C57BL/6 Mice | B16-F10 Lung Metastasis | Not specified | Comparable antitumor effects to MC3-LNPs; activated NK cells and M1 macrophages. | |
| MC3-LNPs | STING Agonist | C57BL/6 Mice | B16-F10 Lung Metastasis | Not specified | Delivered higher amounts of agonist to the liver; activated CD8+ T cells. | |
| Biodegradable Mesoporous Silica Nanoparticles (bMSN) | CDA (cGAMP analog) | C57BL/6 Mice | B16F10 Melanoma | Intratumoral | Potent activation of innate and adaptive immune cells; strong antitumor efficacy and prolonged survival. | |
| Human Serum Albumin (HSA) Nanoparticles | SR-717 | Renal Tumor-bearing Mice | Murine Renal Cancer | Not specified | Delayed tumor growth and improved survival rates; combination with anti-PD-L1 led to significant tumor regression. |
| pH-sensitive Polymer (PC7A) | Polyvalent Agonist | Mice | Subcutaneous Tumors | Not specified | STING-dependent antitumor responses; synergistic therapeutic outcomes when combined with cGAMP. | |
Antibody-Drug Conjugates (ADCs)
ADCs offer a strategy for highly targeted delivery by linking a potent STING agonist payload to a monoclonal antibody that recognizes a tumor-associated antigen. This approach concentrates the therapeutic agent at the tumor site, minimizing exposure to healthy tissues and reducing systemic toxicity.
Table 2: Summary of Preclinical Data for STING Agonist ADCs
| ADC Target / Name | STING Agonist Payload | Animal Model | Tumor Model | Dosing Regimen (Route) | Key Outcomes | Reference(s) |
|---|---|---|---|---|---|---|
| EGFR (αEGFR-172) | IMSA172 (cGAMP analog) | C57BL/6 Mice | B16F10-EGFR Melanoma | Intraperitoneal | Effective tumor growth control; complete tumor remission in 4/5 mice when combined with anti-PD-L1. | |
| EGFR (hu-αEGFR(ACVC)-172) | IMSA172 (cGAMP analog) | C57BL/6 Mice | MC38-EGFR Colon Cancer | Intraperitoneal | Controlled tumor growth and led to tumor-free survival of 60% of mice as a monotherapy. |
| HER2 (XMT-2056) | Novel non-CDN STING agonist | N/A (Preclinical) | HER2+ Tumor Models | Systemic | Activated STING signaling in tumor and myeloid cells, leading to Type I IFN responses. | |
Experimental Protocols for In Vivo Evaluation
Evaluating the efficacy of a novel STING agonist delivery system requires a series of well-defined in vivo experiments. The following protocols provide a general framework for these studies.
Experimental Workflow Overview
A typical preclinical study involves tumor implantation, therapeutic intervention, and multi-faceted analysis of the anti-tumor response.
Protocol 1: In Vivo Antitumor Efficacy Study
Objective: To assess the ability of a STING agonist delivery system to inhibit tumor growth and prolong survival in a syngeneic mouse model.
Materials:
-
Syngeneic mouse strain (e.g., C57BL/6 or BALB/c)
-
Tumor cell line compatible with the mouse strain (e.g., B16F10 melanoma, CT26 colon carcinoma)
-
Cell culture medium, serum, and supplements
-
Sterile PBS and syringes
-
STING agonist formulation (free and delivered) and vehicle control
-
Digital calipers
-
Animal housing and monitoring equipment
Procedure:
-
Tumor Cell Culture: Culture tumor cells to ~80% confluency. Harvest, wash with sterile PBS, and resuspend at a concentration of 1-5 x 10^6 cells/mL. Maintain cells on ice.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1-5 x 10^5 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish. Begin measuring tumor volume every 2-3 days using digital calipers once tumors are palpable. Volume (mm³) = (Length x Width²) / 2.
-
Randomization: When average tumor volume reaches 50-100 mm³, randomize mice into treatment groups (n=5-10 mice per group). Typical groups include: Vehicle Control, Free STING Agonist, Delivered STING Agonist, and relevant combination therapies (e.g., with anti-PD-1).
-
Treatment Administration: Administer treatments according to the planned schedule (e.g., every 3-4 days for 3 doses). The route of administration (intratumoral, intravenous, intraperitoneal) will depend on the delivery strategy being tested.
-
Efficacy Assessment:
-
Continue to monitor tumor volume until tumors in the control group reach the predetermined endpoint size.
-
Monitor animal body weight and overall health status.
-
Monitor survival. Euthanize mice if tumor volume exceeds ethical limits or if signs of significant morbidity are observed.
-
-
Data Analysis: Plot mean tumor growth curves for each group. Generate Kaplan-Meier survival curves to analyze survival data.
Protocol 2: Pharmacodynamic (PD) Analysis of Immune Activation
Objective: To characterize the immune response within the tumor, draining lymph nodes (dLNs), and systemically following treatment.
Materials:
-
Treated mice from efficacy study (separate cohort for tissue collection)
-
Surgical tools for tissue dissection
-
RPMI medium, fetal bovine serum
-
70 µm cell strainers
-
ACK lysis buffer (for red blood cell lysis)
-
Flow cytometry antibodies (e.g., anti-CD45, -CD3, -CD8, -CD4, -NK1.1, -F4/80, -CD11c, -CD86, -PD-L1)
-
Flow cytometer
-
ELISA kits for cytokine quantification (e.g., IFN-β, CXCL10, TNF-α)
Procedure:
-
Tissue Collection: At a predetermined time point after the final dose (e.g., 24-72 hours), euthanize a cohort of mice from each treatment group.
-
Sample Preparation:
-
Tumor: Excise the tumor, weigh it, and mince it finely. Digest with a tumor dissociation kit or collagenase/DNase solution to create a single-cell suspension.
-
Draining Lymph Nodes (dLNs) & Spleen: Excise the dLNs (e.g., inguinal) and spleen. Mechanically dissociate the tissues by mashing them through a 70 µm cell strainer to create single-cell suspensions.
-
Blood: Collect blood via cardiac puncture into heparinized tubes for plasma separation (for cytokine analysis).
-
-
Cell Staining for Flow Cytometry:
-
Count cells from each tissue suspension.
-
Aliquot approximately 1-2 x 10^6 cells per sample.
-
Perform a live/dead stain to exclude non-viable cells.
-
Block Fc receptors with anti-CD16/32 antibody.
-
Stain with a panel of fluorescently-conjugated antibodies against surface markers to identify immune cell populations (e.g., CD8+ T cells, NK cells, dendritic cells, macrophages).
-
If intracellular targets are of interest, perform fixation and permeabilization followed by intracellular staining.
-
-
Flow Cytometry Acquisition & Analysis: Acquire samples on a flow cytometer. Analyze the data to quantify the frequency and activation status (e.g., expression of CD86, PD-L1) of different immune cell subsets.
-
Cytokine Analysis: Centrifuge collected blood to separate plasma. Use ELISA kits to measure the concentration of key cytokines and chemokines (e.g., IFN-β, CXCL10, CCL5) induced by STING activation.
Rationale for Delivery Strategy Selection
The choice of delivery system is intrinsically linked to the desired biological outcome. Different strategies are employed to overcome specific barriers and achieve distinct therapeutic goals.
Conclusion and Future Directions
The development of advanced delivery systems is crucial for translating the preclinical promise of STING agonists into effective clinical therapies. Nanoparticles and ADCs have demonstrated significant success in preclinical models by improving the pharmacokinetics and pharmacodynamics of STING agonists, leading to enhanced anti-tumor immunity and better safety profiles. These strategies can turn "cold," non-immunogenic tumors into "hot" tumors that are responsive to immunotherapy, providing a strong rationale for combination therapies with checkpoint inhibitors.
Future research will likely focus on developing multi-functional delivery systems that co-deliver STING agonists with other immunomodulatory agents, engineering carriers that target specific immune cell subsets within the TME, and optimizing dosing schedules to maximize synergy with other cancer treatments. As our understanding of the STING pathway and the TME deepens, these sophisticated delivery strategies will be key to unlocking the full therapeutic potential of STING activation in the fight against cancer.
References
Application Notes and Protocols: Utilizing STING Agonists as Vaccine Adjuvants in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Low antigen immunogenicity is a primary challenge in modern vaccine development, often resulting in suboptimal immune responses and diminished protective efficacy.[1] To overcome this, potent adjuvants that can safely and effectively boost the immune response are critical. Stimulator of Interferon Genes (STING) agonists have emerged as a highly promising class of adjuvants.[1][2] STING is a central regulator of the innate immune system, linking the detection of cytosolic DNA to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which in turn orchestrate a robust adaptive immune response.[3][4]
These application notes provide a comprehensive guide to utilizing STING agonists as vaccine adjuvants in preclinical mouse models. While the specific compound "STING agonist-24" is not broadly referenced in peer-reviewed literature, the principles, protocols, and workflows detailed herein are based on well-characterized STING agonists, such as the cyclic dinucleotide (CDN) 2'3'-cGAMP and the non-CDN synthetic agonist diABZI . These protocols can be adapted for novel or proprietary STING agonists to evaluate their potential as vaccine adjuvants.
Mechanism of Action: The cGAS-STING Signaling Pathway
The STING pathway is a critical component of innate immunity. It is activated by cyclic dinucleotides (CDNs), which can be produced by bacteria or by the host enzyme cyclic GMP-AMP synthase (cGAS) upon sensing cytosolic double-stranded DNA (dsDNA). Upon binding a CDN, STING translocates from the endoplasmic reticulum (ER) to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which phosphorylates both itself and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the expression of type I interferons (IFN-α/β). This cascade leads to the maturation and activation of antigen-presenting cells (APCs) like dendritic cells (DCs), enhanced antigen cross-presentation, and the priming of potent antigen-specific T cell responses.
Application 1: Enhancing Antigen-Specific T-Cell Responses
A key function of a potent adjuvant is to augment cellular immunity, particularly the generation of cytotoxic CD8+ T lymphocytes (CTLs), which are crucial for clearing viral infections and eliminating tumor cells. STING agonists have been shown to be highly effective at inducing robust, antigen-specific CD8+ T cell responses.
Protocol 1: Assessment of CD8+ T-Cell Expansion using OT-I Adoptive Transfer
This protocol uses the OT-I mouse model, where transgenic T cells express a T-cell receptor (TCR) specific for the ovalbumin (OVA) peptide SIINFEKL presented by MHC class I. It is a standard method to track antigen-specific CD8+ T cell proliferation and differentiation in vivo.
Materials:
-
C57BL/6 mice (recipient), 6-8 weeks old.
-
OT-I transgenic mice (donor).
-
Model Antigen: Ovalbumin (OVA) protein (e.g., Endograde OVA).
-
STING Agonist (e.g., diABZI, DMXAA, cGAMP).
-
Control Adjuvant (e.g., anti-CD40 antibody, Alum).
-
Cell isolation reagents and sterile PBS.
-
Flow cytometry antibodies: Anti-CD8, Anti-CD45.1 or CD45.2 (to distinguish donor/recipient cells), SIINFEKL-MHC I Tetramer.
Procedure:
-
OT-I Cell Preparation: Isolate splenocytes from an OT-I donor mouse to create a single-cell suspension. If needed, enrich for CD8+ T cells using a magnetic bead separation kit.
-
Adoptive Transfer: Intravenously inject 1 x 10^6 OT-I splenocytes in 100 µL sterile PBS into recipient C57BL/6 mice.
-
Immunization (24 hours post-transfer):
-
Prepare vaccine formulations. For a 100 µL subcutaneous injection: 50 µg OVA protein mixed with 5-25 µg of STING agonist.
-
Experimental Groups:
-
Group 1: OVA + STING Agonist
-
Group 2: OVA + Control Adjuvant (e.g., 50 µg anti-CD40)
-
Group 3: OVA only
-
Group 4: PBS only
-
-
Administer the formulation via subcutaneous (s.c.) injection at the base of the tail.
-
-
Monitoring T-Cell Expansion:
-
Collect a small volume of blood from the tail vein at days 0, 3, 5, 7, and 14 post-immunization.
-
Perform flow cytometry on peripheral blood mononuclear cells (PBMCs).
-
Gate on live, singlet cells, then CD8+ cells. Identify the adoptively transferred OT-I cells using a specific tetramer (e.g., H-2Kb/SIINFEKL) or congenic markers (CD45.1/CD45.2).
-
-
Data Analysis: Quantify the percentage of tetramer-positive cells among the total CD8+ T cell population. The peak of the primary response is typically observed around day 7.
Data Presentation: T-Cell Response
Table 1: Representative Peak CD8+ T-Cell Response to OVA Antigen in Blood (Day 7)
| Adjuvant Group | Antigen (OVA) | Peak OT-I Response (% of CD8+ T-cells) |
|---|---|---|
| STING Agonist | 50 µg | 15 - 30% |
| Anti-CD40 | 50 µg | 10 - 25% |
| No Adjuvant | 50 µg | < 2% |
| PBS Control | - | < 0.1% |
Note: Values are illustrative based on published literature. Actual results will vary based on the specific STING agonist, dose, and mouse strain.
Application 2: Adjuvant for Anti-Tumor Immunity
STING agonists can remodel the tumor microenvironment (TME) from an immunosuppressive ("cold") state to an inflamed ("hot") state, increasing T-cell infiltration and rendering tumors susceptible to immunotherapy. They can be used as adjuvants in therapeutic cancer vaccines or in combination with checkpoint inhibitors.
Protocol 2: Therapeutic Tumor Vaccination Model
This protocol evaluates the ability of a STING agonist-adjuvanted vaccine to control the growth of established tumors.
Materials:
-
Syngeneic mouse strain (e.g., C57BL/6 for B16-OVA melanoma, BALB/c for CT26 colon carcinoma).
-
Tumor cell line (e.g., B16-OVA, CT26).
-
Therapeutic vaccine (e.g., irradiated tumor cells, specific tumor antigen/peptide).
-
STING Agonist (e.g., ALG-031048, diABZI).
-
Digital calipers for tumor measurement.
Procedure:
-
Tumor Inoculation: Subcutaneously inject 5 x 10^5 B16-OVA cells (or other appropriate cell line) into the right flank of C57BL/6 mice.
-
Tumor Growth: Allow tumors to grow until they are palpable and reach an average volume of 50-100 mm³. Tumor volume = 0.5 x (length x width²).
-
Treatment Initiation (e.g., Day 7): Randomize mice into treatment groups.
-
Group 1: Vaccine + STING Agonist (s.c. or intratumoral injection)
-
Group 2: Vaccine only
-
Group 3: STING Agonist only
-
Group 4: Vehicle/PBS Control
-
Optional Group 5: Vaccine + STING Agonist + anti-PD-1 antibody
-
-
Administration:
-
Subcutaneous: Administer the vaccine/adjuvant combination on the contralateral flank or near the draining lymph node. Doses of 25-100 µg of STING agonist are often used.
-
Intratumoral (i.t.): Directly inject the STING agonist into the tumor. This route can induce a potent local inflammatory response.
-
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and overall health.
-
Euthanize mice when tumors exceed a predetermined size (e.g., 2000 mm³) or show signs of ulceration, as per institutional guidelines.
-
-
Endpoint Analysis:
-
Plot average tumor growth curves for each group.
-
Generate Kaplan-Meier survival curves.
-
(Optional) At study endpoint or an intermediate timepoint, excise tumors and spleens for analysis of tumor-infiltrating lymphocytes (TILs) and systemic immune responses by flow cytometry.
-
Data Presentation: Anti-Tumor Efficacy
Table 2: Efficacy of STING Agonist Adjuvant in a B16-OVA Therapeutic Model
| Treatment Group | Mean Tumor Volume (Day 20, mm³) | % Tumor-Free Mice (Day 40) |
|---|---|---|
| Vaccine + STING Agonist | 250 ± 90 | 40 - 60% |
| Vaccine Only | 1200 ± 350 | 0 - 10% |
| STING Agonist Only | 950 ± 280 | 10 - 20% |
| PBS Control | 2100 ± 400 | 0% |
Note: Values are illustrative and represent typical outcomes seen in preclinical models.
Table 3: Systemic Cytokine Induction by STING Agonists In Vivo
| Cytokine | Serum Concentration (pg/mL) 24h post-injection |
|---|---|
| IFN-β | 1000 - 5000 |
| TNF-α | 500 - 2000 |
| IL-6 | 2000 - 8000 |
| CXCL10 (IP-10) | 10000 - 30000 |
Note: Data represent typical cytokine levels after systemic administration of a potent STING agonist in mice. Levels can vary significantly with dose and route of administration.
Application 3: Enhancing Humoral (Antibody) Responses
While known for driving T-cell immunity, STING agonists also effectively enhance humoral immunity, leading to higher antibody titers. This is mediated by the activation of T follicular helper (Tfh) cells, which are critical for germinal center reactions and B-cell maturation.
Protocol 3: Evaluation of Antigen-Specific Antibody Titers
Materials:
-
Mouse strain (e.g., BALB/c or C57BL/6).
-
Antigen of interest (e.g., Influenza H1N1 subunit, HIV-1 gp120, OVA).
-
STING Agonist (e.g., cGAMP).
-
Reagents for Enzyme-Linked Immunosorbent Assay (ELISA).
Procedure:
-
Immunization:
-
Immunize mice (n=5-8 per group) via intramuscular (i.m.) or subcutaneous (s.c.) route with the antigen formulated with or without the STING agonist. A typical dose is 10 µg of antigen with 5-20 µg of cGAMP.
-
Administer a prime immunization on Day 0 and a boost immunization on Day 21.
-
-
Serum Collection: Collect blood via tail vein or submandibular bleed at Day -1 (pre-bleed), Day 14 (post-prime), and Day 28 or 35 (post-boost). Isolate serum and store at -20°C.
-
ELISA for Antibody Titers:
-
Coat 96-well ELISA plates with the antigen (1-2 µg/mL) overnight at 4°C.
-
Wash plates and block with a blocking buffer (e.g., 5% skim milk in PBS-T).
-
Add serial dilutions of the collected mouse serum to the plate and incubate for 2 hours at room temperature.
-
Wash and add a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the desired mouse IgG isotype (e.g., total IgG, IgG1, IgG2a/c).
-
Wash and add a TMB substrate. Stop the reaction with stop solution.
-
Read the absorbance at 450 nm.
-
-
Data Analysis: The antibody titer is defined as the reciprocal of the highest serum dilution that gives an optical density (OD) value significantly above the background (e.g., 2-3 times the OD of pre-bleed serum).
Data Presentation: Humoral Response
Table 4: Representative Post-Boost Antigen-Specific IgG Titers (Day 28)
| Adjuvant Group | Antigen | Mean Endpoint Titer (Total IgG) | IgG2c/IgG1 Ratio |
|---|---|---|---|
| cGAMP (5 µg) | H1N1 Vaccine | > 1:100,000 | > 1.0 (Th1-biased) |
| Alum | H1N1 Vaccine | ~ 1:50,000 | < 1.0 (Th2-biased) |
| No Adjuvant | H1N1 Vaccine | < 1:5,000 | Variable |
Note: A higher IgG2c/IgG1 ratio in C57BL/6 mice (or IgG2a/IgG1 in BALB/c mice) is indicative of a Th1-biased immune response, which is a hallmark of STING agonism.
References
- 1. Progress Update on STING Agonists as Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Combination of STING Pathway Agonist With Saponin Is an Effective Adjuvant in Immunosenescent Mice [frontiersin.org]
- 3. STING agonists as promising vaccine adjuvants to boost immunogenicity against SARS-related coronavirus derived infection: possible role of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Evaluating STING Agonist-24 in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that, when activated, can drive a potent anti-tumor immune response. STING agonists are emerging as a promising class of immunotherapeutic agents, particularly in combination with other cancer therapies such as checkpoint inhibitors, radiotherapy, and chemotherapy. This document provides detailed application notes and protocols for the preclinical evaluation of STING agonist-24 (also known as CF504), a non-nucleotide small-molecule STING agonist, in combination therapy settings. While in vivo combination therapy data for this compound is not yet publicly available, the provided protocols and data tables for other STING agonists will serve as a comprehensive guide for designing and executing such studies.
This compound has been shown to activate the STING pathway by increasing the phosphorylation of STING, TBK1, and IRF3. This activation leads to the production of type I interferons (IFN-β), pro-inflammatory cytokines (IL-6, TNF-α), and chemokines (CXCL10, CCL5), which are crucial for recruiting and activating immune cells within the tumor microenvironment.
STING Signaling Pathway
The canonical STING signaling pathway is initiated by the recognition of cytosolic double-stranded DNA (dsDNA) by cyclic GMP-AMP synthase (cGAS). Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn binds to and activates STING, an endoplasmic reticulum-resident protein.[1][2] Activated STING translocates to the Golgi apparatus, where it serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[1][2] TBK1 then phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3).[1] Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the transcription of type I interferons and other inflammatory genes. Concurrently, STING activation can also lead to the activation of the NF-κB pathway, further promoting the expression of pro-inflammatory cytokines.
Caption: The cGAS-STING signaling pathway.
Data Presentation: Efficacy of STING Agonists in Combination Therapies
The following tables summarize representative quantitative data from preclinical studies evaluating STING agonists in combination with various cancer therapies. These tables are intended to provide a framework for presenting data from future studies with this compound.
Table 1: STING Agonist in Combination with Immune Checkpoint Inhibitors
| Tumor Model | Combination Therapy | Outcome Measure | Result | Reference |
| B16F10 Melanoma | STING Agonist + anti-PD-1 | Tumor Growth Inhibition | Significant reduction in tumor volume compared to monotherapy | |
| B16F10 Melanoma | STING Agonist + anti-PD-1 | Overall Survival | Increased median survival compared to monotherapy | |
| CT26 Colon Carcinoma | STING Agonist + anti-PD-L1 | Complete Response Rate | Higher complete response rate in combination group | |
| 4T1 Breast Cancer | STING Agonist + anti-PD-1 | Tumor-Infiltrating CD8+ T cells | Increased percentage of CD8+ T cells in the tumor microenvironment |
Table 2: STING Agonist in Combination with Radiotherapy
| Tumor Model | Combination Therapy | Outcome Measure | Result | Reference |
| Panc02 Pancreatic Cancer | STING Agonist + RT (12 Gy) | Tumor Growth Delay | Significant tumor growth delay compared to RT alone | |
| Panc02 Pancreatic Cancer | STING Agonist + RT (12 Gy) | Abscopal Effect (Contralateral Tumor) | Inhibition of untreated contralateral tumor growth | |
| Lewis Lung Carcinoma | STING Agonist + RT (20 Gy) | Lung Metastasis | Reduced number of lung metastases | |
| 4T1 Breast Cancer | STING Agonist + RT (8 Gy) | Overall Survival | Prolonged survival in the combination group |
Table 3: STING Agonist in Combination with Chemotherapy
| Tumor Model | Combination Therapy | Outcome Measure | Result | Reference |
| ID8 Ovarian Cancer | STING Agonist + Carboplatin | Ascites Volume | Reduced ascites volume compared to carboplatin alone | , |
| ID8 Ovarian Cancer | STING Agonist + Carboplatin + anti-PD-1 | Overall Survival | Significantly prolonged survival in the triple combination group | , |
| 4T1 Breast Cancer | STING Agonist + Doxorubicin | Tumor Growth Inhibition | Enhanced tumor growth inhibition compared to doxorubicin alone |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted for the evaluation of this compound.
In Vivo Efficacy Studies in Syngeneic Mouse Models
This protocol outlines a general procedure for assessing the anti-tumor efficacy of this compound in combination with other therapies in immunocompetent mice.
1. Cell Culture and Tumor Implantation:
- Culture a syngeneic tumor cell line (e.g., B16F10 melanoma, CT26 colon carcinoma, 4T1 breast cancer) in appropriate media.
- Harvest cells and resuspend in sterile PBS or Matrigel.
- Subcutaneously inject 1 x 10^5 to 1 x 10^6 cells into the flank of 6-8 week old female mice (e.g., C57BL/6 or BALB/c).
2. Treatment Regimen:
- Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (n=8-10 mice per group):
- Vehicle control
- This compound alone
- Combination partner (e.g., anti-PD-1 antibody, radiotherapy, chemotherapy) alone
- This compound in combination with the partner therapy
- Administer this compound via the desired route (e.g., intratumoral, intravenous). The dose and schedule should be determined from preliminary dose-finding studies.
- Administer the combination partner according to established protocols. For example:
- Checkpoint inhibitors: intraperitoneal injection of anti-PD-1/PD-L1 antibody (e.g., 10 mg/kg) twice a week.
- Radiotherapy: deliver a single dose of focused radiation (e.g., 8-20 Gy) to the tumor.
- Chemotherapy: administer the chemotherapeutic agent (e.g., carboplatin, doxorubicin) at a clinically relevant dose and schedule.
3. Monitoring and Endpoints:
- Measure tumor volume twice weekly using digital calipers (Volume = 0.5 x length x width²).
- Monitor body weight and clinical signs of toxicity.
- The primary endpoint is typically tumor growth delay or inhibition. Secondary endpoints can include overall survival.
- Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³) or if they show signs of significant morbidity.
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
This protocol describes the isolation and analysis of immune cells from the tumor microenvironment.
1. Tumor Digestion:
- At a designated time point after treatment, euthanize mice and excise tumors.
- Mince tumors into small pieces and digest in a solution containing collagenase D (1 mg/mL), DNase I (100 µg/mL), and hyaluronidase (100 µg/mL) in RPMI 1640 for 30-60 minutes at 37°C with gentle agitation.
- Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
2. Staining:
- Wash the cells with FACS buffer (PBS with 2% FBS).
- Perform a live/dead stain (e.g., Zombie Aqua) to exclude dead cells.
- Block Fc receptors with an anti-CD16/32 antibody.
- Stain for surface markers using a cocktail of fluorescently conjugated antibodies. A representative panel could include:
- T cells: CD45, CD3, CD4, CD8
- Activation/Exhaustion markers: CD69, PD-1, TIM-3, LAG-3
- NK cells: NK1.1, CD49b
- Myeloid cells: CD11b, F4/80, Ly6G, Ly6C, CD86, CD206
- For intracellular staining (e.g., Foxp3 for regulatory T cells, Granzyme B for cytotoxic T cells), fix and permeabilize the cells using a commercial kit according to the manufacturer's instructions before adding the intracellular antibodies.
3. Data Acquisition and Analysis:
- Acquire data on a flow cytometer.
- Analyze the data using appropriate software (e.g., FlowJo, FCS Express) to quantify the different immune cell populations and their activation status.
Cytokine and Chemokine Profiling
This protocol allows for the measurement of soluble immune mediators in the serum and tumor microenvironment.
1. Sample Collection:
- Serum: Collect blood via cardiac puncture or tail vein bleeding at various time points after treatment. Allow the blood to clot and centrifuge to separate the serum.
- Tumor Homogenate: Homogenize a portion of the excised tumor in a lysis buffer containing protease inhibitors. Centrifuge to pellet cellular debris and collect the supernatant.
2. Measurement:
- Use a multiplex immunoassay (e.g., Luminex, Meso Scale Discovery) or individual ELISAs to quantify the levels of key cytokines and chemokines, including:
- Type I Interferons: IFN-β
- Pro-inflammatory Cytokines: TNF-α, IL-6, IL-12
- Chemokines: CXCL9, CXCL10, CCL5
3. Data Analysis:
- Calculate the concentration of each analyte based on a standard curve.
- Compare the cytokine and chemokine levels between treatment groups to assess the immunomodulatory effects of the combination therapy.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for evaluating this compound in combination therapy.
Caption: A typical experimental workflow for preclinical evaluation.
References
Application Notes: Measuring IRF3 Phosphorylation Upon STING Agonist-24 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the phosphorylation of Interferon Regulatory Factor 3 (IRF3) following treatment with STING Agonist-24, a non-nucleotide small-molecule agonist of the Stimulator of Interferon Genes (STING) protein. Activation of the STING pathway is a critical component of the innate immune response and a promising avenue for cancer immunotherapy and vaccine development. This compound (also known as CF504) activates STING, leading to the downstream phosphorylation and activation of TBK1 and IRF3.[1][2] This document outlines the underlying signaling pathway and provides detailed protocols for quantifying IRF3 phosphorylation, a key biomarker of STING pathway activation.
STING Signaling Pathway and IRF3 Activation
The STING signaling pathway is a crucial mechanism for detecting cytosolic DNA, which can originate from pathogens or damaged host cells. Upon binding of a STING agonist like this compound, STING undergoes a conformational change and translocates from the endoplasmic reticulum (ER) to the Golgi apparatus.[3] This translocation facilitates the recruitment and activation of TANK-binding kinase 1 (TBK1). Activated TBK1 then phosphorylates IRF3.[4][5] Phosphorylated IRF3 forms dimers, which then translocate to the nucleus to induce the transcription of type I interferons (e.g., IFN-β) and other inflammatory cytokines.
Experimental Workflow for Measuring IRF3 Phosphorylation
A typical workflow for assessing IRF3 phosphorylation involves cell culture and treatment, followed by protein extraction and quantification using various immunoassays.
Data Presentation
The following table summarizes expected quantitative data for IRF3 phosphorylation in THP-1 cells following treatment with this compound.
| Treatment Group | Concentration (μM) | Incubation Time (hours) | Method | Target Protein | Readout | Expected Outcome | Reference |
| Vehicle Control | 0 | 3 | Western Blot | Phospho-IRF3 (Ser396) | Band Intensity | Basal/Low Phosphorylation | |
| This compound | 10 | 3 | Western Blot | Phospho-IRF3 (Ser396) | Band Intensity | Increased Phosphorylation | |
| Vehicle Control | 0 | 5 | ELISA | Phospho-IRF3 (Ser396) | Absorbance (450 nm) | Low Absorbance | N/A |
| This compound | 10 | 5 | ELISA | Phospho-IRF3 (Ser396) | Absorbance (450 nm) | Increased Absorbance | N/A |
| Vehicle Control | 0 | 3 | Flow Cytometry | Phospho-IRF3 (Ser396) | Mean Fluorescence Intensity | Low MFI | N/A |
| This compound | 10 | 3 | Flow Cytometry | Phospho-IRF3 (Ser396) | Mean Fluorescence Intensity | Increased MFI | N/A |
Note: N/A indicates that while the experiment is a standard application, specific data for this compound was not available in the searched literature. The expected outcome is based on the known mechanism of action.
Experimental Protocols
Western Blot for Phospho-IRF3 (Ser396)
Objective: To qualitatively or semi-quantitatively detect the phosphorylation of IRF3 at Serine 396 in cell lysates.
Materials:
-
THP-1 cells
-
This compound (CF504)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
PBS (Phosphate-Buffered Saline)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody: Rabbit anti-Phospho-IRF3 (Ser396)
-
Primary antibody: Mouse anti-Total IRF3
-
Primary antibody: Rabbit or Mouse anti-GAPDH (loading control)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Secondary antibody: HRP-conjugated anti-mouse IgG
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Seed THP-1 cells at an appropriate density and allow them to adhere overnight. Treat the cells with 10 µM this compound or vehicle control for 3 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against Phospho-IRF3 (Ser396) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add the ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with antibodies for total IRF3 and a loading control (e.g., GAPDH) to normalize the phospho-IRF3 signal.
ELISA for Phospho-IRF3 (Ser396)
Objective: To quantitatively measure the levels of phosphorylated IRF3 in cell lysates.
Materials:
-
Phospho-IRF3 (Ser396) Sandwich ELISA kit (commercially available kits are recommended)
-
Cell lysates prepared as described in the Western Blot protocol
-
Microplate reader
Protocol:
-
Prepare Reagents and Samples: Prepare all reagents, standards, and cell lysates according to the ELISA kit manufacturer's instructions.
-
Add Samples: Add 100 µL of each standard and sample to the appropriate wells of the antibody-coated microplate.
-
Incubate: Incubate the plate as per the kit's instructions (e.g., 2.5 hours at room temperature or overnight at 4°C).
-
Add Detection Antibody: Wash the wells and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Add HRP-Streptavidin: Wash the wells and add HRP-streptavidin solution. Incubate for 45 minutes at room temperature.
-
Add Substrate: Wash the wells and add the TMB substrate. Incubate for 30 minutes at room temperature in the dark.
-
Stop Reaction: Add the stop solution to each well.
-
Read Absorbance: Immediately measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the standards and use it to determine the concentration of phospho-IRF3 in the samples.
Flow Cytometry for Intracellular Phospho-IRF3 (Ser396)
Objective: To measure the phosphorylation of IRF3 at the single-cell level.
Materials:
-
Treated and control cells
-
FACS tubes
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., ice-cold 90% methanol or a commercial permeabilization buffer)
-
Fluorochrome-conjugated anti-Phospho-IRF3 (Ser396) antibody or an unconjugated primary antibody and a fluorochrome-conjugated secondary antibody
-
Flow cytometer
Protocol:
-
Cell Harvest and Treatment: Harvest cells after treatment with this compound and wash with PBS.
-
Fixation: Fix the cells with fixation buffer for 10-15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells by adding ice-cold methanol and incubating for 30 minutes on ice.
-
Staining: Wash the cells with FACS buffer (PBS with 1% BSA). Add the fluorochrome-conjugated anti-Phospho-IRF3 antibody and incubate for 30-60 minutes at room temperature in the dark. If using an unconjugated primary antibody, perform a secondary antibody staining step.
-
Acquisition: Wash the cells and resuspend in FACS buffer. Analyze the samples on a flow cytometer.
-
Data Analysis: Gate on the cell population of interest and analyze the mean fluorescence intensity (MFI) of the phospho-IRF3 signal. Compare the MFI of treated cells to control cells.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
- 4. STING Specifies IRF3 phosphorylation by TBK1 in the Cytosolic DNA Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a non‐nucleotide stimulator of interferon genes (STING) agonist with systemic antitumor effect - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for STING Agonist-24 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and use of STING agonist-24 (also known as CF504) in cell culture experiments. The protocols outlined below cover reconstitution, cell treatment, and downstream analysis to assess the activation of the STING (Stimulator of Interferator Genes) pathway.
Introduction
This compound is a non-nucleotide, small-molecule agonist of the STING protein, a critical component of the innate immune system. Activation of the STING pathway is a promising strategy in immunotherapy, as it can lead to the production of type I interferons and other pro-inflammatory cytokines, thereby stimulating an anti-tumor immune response. These protocols are designed to facilitate the effective use of this compound in in vitro settings to explore its therapeutic potential.
Physicochemical Properties and Storage
A summary of the key properties of this compound is provided in the table below. Proper storage is crucial to maintain the stability and activity of the compound.
| Property | Data |
| Product Name | This compound |
| Synonym | CF504 |
| CAS Number | 2408722-91-6 |
| Molecular Formula | C₃₄H₃₇N₁₃O₅ |
| Molecular Weight | 707.74 g/mol [1] |
| Appearance | Solid powder |
| Recommended Solvent | DMSO (Dimethyl sulfoxide)* |
| Storage Conditions | Store powder at -20°C or -80°C. Protect from light and moisture. Aliquoted stock solutions are stable for up to 1 month at -20°C or up to 6 months at -80°C.[2] Avoid repeated freeze-thaw cycles. |
*Note: While a specific datasheet with solubility for this compound was not found, similar non-nucleotide small-molecule STING agonists are readily soluble in DMSO. It is recommended to empirically determine the maximum solubility.
Experimental Protocols
Protocol 1: Reconstitution of this compound
This protocol describes the preparation of a stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Briefly centrifuge the vial of this compound powder to ensure all the material is at the bottom.
-
Based on the molecular weight (707.74 g/mol ), calculate the volume of DMSO required to achieve a desired stock concentration (e.g., 10 mM).
-
Calculation Example for a 10 mM stock solution from 1 mg of powder:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (L) = (0.001 g / 707.74 g/mol ) / 0.01 mol/L = 0.0001413 L
-
Volume (µL) = 141.3 µL
-
-
-
Add the calculated volume of DMSO to the vial of this compound.
-
Vortex gently until the powder is completely dissolved. If necessary, sonicate briefly in a water bath to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Treatment of Cells with this compound
This protocol provides a general procedure for treating cultured cells with this compound to assess its biological activity. The human monocytic cell line THP-1 is used as an example.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
THP-1 cells (or other cell line of interest)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Cell culture plates (e.g., 6-well, 12-well, or 96-well)
-
Phosphate-buffered saline (PBS)
-
Vehicle control (DMSO)
Procedure:
-
Cell Seeding:
-
Seed THP-1 cells at a density of 5 x 10⁵ to 1 x 10⁶ cells/mL in the desired cell culture plate format.
-
Allow the cells to acclimate for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of the this compound in complete cell culture medium to achieve the desired final concentrations. A common starting concentration for in vitro studies with this compound in THP-1 cells is 10 μM.[1] It is recommended to perform a dose-response experiment (e.g., 0.1, 1, 5, 10, 25 μM) to determine the optimal concentration for your specific cell line and assay.
-
Prepare a vehicle control using the same final concentration of DMSO as in the highest concentration of this compound.
-
-
Cell Treatment:
-
Carefully add the prepared working solutions of this compound or the vehicle control to the respective wells.
-
Incubate the cells for the desired time period. For phosphorylation studies, a shorter incubation of 3 hours may be sufficient, while for cytokine production, a longer incubation of 5 to 24 hours is recommended.[1]
-
-
Harvesting for Downstream Analysis:
-
For Protein Analysis (Western Blot): After incubation, collect the cells, wash with ice-cold PBS, and lyse with an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
For Gene Expression Analysis (RT-qPCR): Collect the cells, wash with PBS, and proceed with RNA extraction using a suitable kit.
-
For Cytokine Analysis (ELISA): Collect the cell culture supernatant and centrifuge to remove any cellular debris. The supernatant can be stored at -80°C until analysis.
-
Downstream Analysis and Expected Outcomes
Activation of the STING pathway by this compound is expected to induce a cascade of downstream signaling events.
Table of Expected Cellular Responses and Recommended Assays:
| Downstream Event | Expected Outcome | Recommended Assay |
| STING Pathway Activation | Increased phosphorylation of STING, TBK1, and IRF3.[1] | Western Blot |
| Type I Interferon Response | Increased expression and secretion of IFN-β. | RT-qPCR (for IFNB1 mRNA), ELISA (for IFN-β protein) |
| Pro-inflammatory Cytokine and Chemokine Production | Increased expression and secretion of IL-6, TNF-α, CXCL10, and CCL5. | RT-qPCR (for corresponding mRNA), ELISA or Multiplex Assay (for protein) |
| Interferon-Stimulated Gene (ISG) Expression | Upregulation of ISGs such as ISG15. | RT-qPCR, Western Blot |
Quantitative Data for STING Agonists (for comparison):
| Compound | Cell Line | Assay | EC₅₀ | Reference |
| This compound | THP-1 | Phosphorylation of STING, TBK1, IRF3; Cytokine production | 10 µM (effective concentration) | |
| STING agonist C53 | HEK293T | Reporter Assay | 185 nM | |
| 2'3'-cGAMP | THP-1 | IFNβ Secretion | ~124 µM |
Visualizing the Experimental Workflow and Signaling Pathway
The following diagrams, generated using Graphviz, illustrate the key processes involved in using this compound.
References
Application Notes and Protocols for STING Agonist-24 in Syngeneic Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that, when activated, can drive a potent anti-tumor immune response.[1][2] STING agonists are molecules designed to activate this pathway, leading to the production of type I interferons and other pro-inflammatory cytokines.[1][3][4] This in turn promotes the recruitment and activation of immune cells such as dendritic cells (DCs), T cells, and natural killer (NK) cells within the tumor microenvironment, effectively converting immunologically "cold" tumors into "hot" tumors.
STING agonist-24 (also known as CF504) is a non-nucleotide, small-molecule STING agonist. While specific data on the application of this compound in syngeneic tumor models for cancer immunotherapy is not extensively available in the public domain, this document provides a comprehensive overview and representative protocols based on the well-documented use of other non-nucleotide and cyclic dinucleotide STING agonists in similar preclinical cancer models. These notes are intended to guide researchers in the design and execution of experiments to evaluate the anti-tumor efficacy of this compound.
Mechanism of Action
STING is an endoplasmic reticulum (ER)-resident transmembrane protein. Upon binding of a STING agonist, STING undergoes a conformational change and translocates from the ER to the Golgi apparatus. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then translocates to the nucleus to drive the transcription of type I interferons (IFN-α/β) and other inflammatory genes. This cascade initiates a robust innate and subsequent adaptive anti-tumor immune response.
Data Presentation: Efficacy of STING Agonists in Syngeneic Tumor Models
The following tables summarize representative data from studies utilizing various STING agonists in common syngeneic mouse tumor models. This data can serve as a benchmark for designing experiments with this compound.
Table 1: Anti-Tumor Efficacy of Intratumoral STING Agonist Monotherapy
| STING Agonist | Tumor Model | Mouse Strain | Dose & Schedule | Outcome | Reference |
| JNJ-67544412 | MC38 (Colon) | C57BL/6 | 50-100 µg, i.t., q.w. x 3 | 80-90% complete tumor regression | |
| JNJ-67544412 | CT26 (Colon) | BALB/c | 150 µg, i.t., q3d x 3 | Inhibition of treated and contralateral tumors | |
| TTI-10001 | Multiple | - | Intratumoral | Increased pro-inflammatory cytokines and anti-tumor activity | |
| SHR1032 | MC38 (Colon) | - | Intratumoral | Significant tumor growth inhibition | |
| cGAMP | B16-F10 (Melanoma) | - | Intratumoral | Potent anti-tumor response |
Table 2: Pharmacodynamic Effects of STING Agonists
| STING Agonist | Tumor Model | Key Pharmacodynamic Markers | Timepoint | Outcome | Reference |
| MSA-2 | ccRCC | TNF-α, IL-10, IL-6, IFN-β (Plasma & Tumor) | Peak at 4-6 days | Significant increase in cytokine levels | |
| TTI-10001 | Multiple | p-STING, p-IRF3, IFNβ, TNFα, IL-6 (Tumor) | - | Increased expression of markers | |
| This compound | THP-1 cells (in vitro) | p-STING, p-TBK1, p-IRF3, IFN-β, IL-6, CXCL-10, TNF-α, ISG-15, CCL-5 | 3-5 hours | Increased levels of signaling molecules and cytokines |
Experimental Protocols
Protocol 1: Evaluation of In Vivo Anti-Tumor Efficacy of this compound in a Syngeneic Mouse Model
This protocol describes a typical workflow for assessing the anti-tumor activity of a STING agonist following intratumoral administration.
Materials:
-
This compound
-
Vehicle control (e.g., sterile PBS or as recommended by the manufacturer)
-
Syngeneic tumor cells (e.g., CT26, MC38, B16-F10)
-
6-8 week old female BALB/c or C57BL/6 mice
-
Calipers for tumor measurement
-
Syringes and needles for injection
Procedure:
-
Tumor Cell Inoculation: Subcutaneously inject 0.5-1 x 10^6 tumor cells in 100 µL of sterile PBS into the flank of each mouse.
-
Tumor Growth Monitoring: Measure tumor volumes 2-3 times per week using calipers (Volume = 0.5 x Length x Width^2).
-
Randomization: When tumors reach an average volume of 80-120 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
-
Dosing:
-
Prepare this compound at the desired concentration in the appropriate vehicle.
-
Administer this compound or vehicle control via intratumoral (i.t.) injection in a volume of 20-50 µL.
-
A typical dosing schedule could be once every 3-4 days for a total of 3 doses. Dose ranges for novel non-nucleotide agonists may need to be determined empirically, but starting points can be extrapolated from similar molecules (e.g., 10-100 µ g/dose ).
-
-
Efficacy Monitoring: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: Euthanize mice when tumors reach the predetermined endpoint (e.g., >2000 mm³) or at the end of the study period.
-
Data Analysis: Plot mean tumor volume ± SEM for each group over time. Analyze for statistical significance.
Protocol 2: Pharmacodynamic Analysis of STING Pathway Activation
This protocol outlines the steps to assess the activation of the STING pathway in the tumor microenvironment following treatment.
Procedure:
-
Follow steps 1-4 from Protocol 1.
-
At various time points post-injection (e.g., 6, 24, 48 hours), euthanize a subset of mice from each group.
-
Tumor and Spleen Collection: Excise tumors and spleens.
-
Tumor Processing:
-
For flow cytometry, digest tumors into a single-cell suspension.
-
For cytokine analysis, homogenize a portion of the tumor in lysis buffer.
-
For immunohistochemistry (IHC), fix a portion of the tumor in formalin and embed in paraffin.
-
-
Flow Cytometry: Stain single-cell suspensions with antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1, CD11c, F4/80) and activation markers (e.g., CD69, CD86, PD-1).
-
Cytokine Analysis: Measure cytokine levels (e.g., IFN-β, TNF-α, IL-6, CXCL10) in tumor lysates and serum using ELISA or multiplex assays.
-
Immunohistochemistry: Stain tumor sections for markers of immune cell infiltration (e.g., CD8) and pathway activation (e.g., phospho-IRF3).
Logical Relationship of the Anti-Tumor Immune Response
The activation of STING by an agonist like this compound initiates a cascade of events that bridges the innate and adaptive immune systems to generate a potent and durable anti-tumor response. This can also lead to systemic "abscopal" effects, where untreated tumors also regress.
Conclusion
STING agonists represent a promising class of immuno-oncology agents. While specific preclinical data for this compound in syngeneic tumor models is emerging, the information and protocols provided here, based on extensive research with other STING agonists, offer a solid framework for its evaluation. Key considerations for experimental design include the choice of tumor model, the route of administration, and the dose and schedule of the agonist. Comprehensive pharmacodynamic analyses are crucial to understanding the mechanism of action and confirming on-target activity. The ultimate goal is to leverage the potent immune-stimulatory effects of STING activation to achieve durable tumor regression and long-lasting anti-tumor immunity.
References
- 1. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STING Agonists as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
- 4. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Following ST-ING Agonist-24 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This response is pivotal in orchestrating an anti-tumor immune response. STING agonists, such as the non-nucleotide small-molecule STING agonist-24 (also known as CF504), are being actively investigated as potent immunotherapeutic agents for cancer. This compound activates the STING pathway, leading to the phosphorylation of STING, TANK-binding kinase 1 (TBK1), and interferon regulatory factor 3 (IRF3). This activation cascade results in the secretion of cytokines like IFN-β, IL-6, and CXCL10, which are crucial for recruiting and activating various immune cells.
These application notes provide detailed protocols for the analysis of immune cell populations in response to this compound treatment using flow cytometry. This powerful technique allows for the precise identification and quantification of various immune cell subsets, providing critical insights into the mechanism of action of this compound and its potential as a cancer therapeutic.
STING Signaling Pathway
The activation of the STING pathway by an agonist like this compound initiates a signaling cascade that results in the production of type I interferons and other inflammatory cytokines, leading to the activation of an anti-tumor immune response.
Troubleshooting & Optimization
Technical Support Center: Optimizing STING Agonist-24 Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro concentration of STING Agonist-24.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration range for this compound in in vitro assays?
A1: For novel non-nucleotide small-molecule STING agonists like this compound, a good starting point for dose-response experiments is a broad concentration range, typically from 0.1 µM to 50 µM. The optimal concentration is highly dependent on the cell type and the specific assay being performed. A narrower range of 1 µM to 20 µM is often effective for initial screening in sensitive cell lines like THP-1.
Q2: How can I determine the optimal concentration of this compound for my specific cell line and assay?
A2: To determine the optimal concentration, a dose-response experiment is recommended. This involves treating your cells with a serial dilution of this compound and measuring the desired output (e.g., cytokine secretion, reporter gene expression, or protein phosphorylation). The optimal concentration will be the one that gives a robust response without inducing significant cytotoxicity.
Q3: What are the most common methods to measure STING pathway activation in vitro?
A3: STING pathway activation can be assessed through several well-established methods:
-
Cytokine Secretion: Measuring the production of downstream cytokines, such as Interferon-beta (IFN-β) and CXCL10, using ELISA is a robust and common method.
-
Western Blotting: Detecting the phosphorylation of key signaling proteins like STING (pSTING), TBK1 (pTBK1), and IRF3 (pIRF3) provides direct evidence of pathway activation.
-
Reporter Assays: Utilizing cell lines engineered with a reporter gene (e.g., Luciferase or SEAP) under the control of an Interferon-Stimulated Response Element (ISRE) allows for a quantitative measure of type I interferon signaling.
-
Gene Expression Analysis: Quantifying the mRNA levels of STING-dependent genes, such as IFNB1 and CXCL10, using RT-qPCR can also be employed.
Q4: I am observing high levels of cell death in my assay. What could be the cause?
A4: High cell death, or cytotoxicity, can be a concern when working with STING agonists. The primary cause is often excessive or prolonged activation of the STING pathway, which can lead to apoptosis.[1] It is also possible that the concentration of this compound is too high. To address this, it is crucial to perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel with your dose-response experiment to identify a concentration range that is non-toxic to your cells.
Q5: I am not observing any STING activation. What are some potential reasons?
A5: A lack of STING activation can be due to several factors:
-
Low STING Expression: The cell line you are using may not express sufficient levels of the STING protein. It is advisable to verify STING expression via Western blot.
-
Inefficient Agonist Delivery: As a small molecule, this compound should be cell-permeable. However, experimental conditions can affect its uptake. Ensure proper dissolution of the compound.
-
Suboptimal Incubation Time: The kinetics of STING activation can vary. Perform a time-course experiment to determine the optimal stimulation time for your assay.
-
Inactive Compound: Ensure that the this compound has been stored correctly and is not degraded.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or Low STING Activation | Cell line has low or no STING expression. | Verify STING protein expression by Western blot. Consider using a cell line known to have a functional STING pathway (e.g., THP-1, RAW264.7). |
| Concentration of this compound is too low. | Perform a dose-response experiment with a wider and higher concentration range. | |
| Incubation time is not optimal. | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to identify the peak response time. | |
| This compound is degraded or inactive. | Ensure proper storage of the compound as per the manufacturer's instructions. Prepare fresh dilutions for each experiment. | |
| High Background Signal | Contamination of cell culture. | Regularly test for mycoplasma contamination. Use fresh, sterile reagents. |
| Non-specific antibody binding in Western blot or ELISA. | Optimize blocking conditions and antibody concentrations. Include appropriate negative controls. | |
| High Variability Between Replicates | Inconsistent cell seeding density. | Ensure a homogenous cell suspension and accurate cell counting before seeding. |
| Pipetting errors. | Use calibrated pipettes and be meticulous when preparing serial dilutions and adding reagents. | |
| Significant Cell Death | This compound concentration is too high. | Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the toxic concentration range. Use concentrations below the toxic threshold for your experiments.[1] |
| Prolonged STING activation. | Reduce the incubation time with the agonist. |
Data Presentation
Table 1: Representative Dose-Response of this compound on IFN-β Secretion in THP-1 Cells
| This compound (µM) | IFN-β (pg/mL) | Standard Deviation | Cell Viability (%) |
| 0 (Vehicle) | 15.2 | 4.5 | 100 |
| 0.1 | 55.8 | 12.1 | 98.5 |
| 0.5 | 245.3 | 35.7 | 97.2 |
| 1 | 589.1 | 62.4 | 96.8 |
| 5 | 1254.6 | 110.9 | 95.1 |
| 10 | 1502.3 | 135.2 | 90.3 |
| 20 | 1489.7 | 140.1 | 82.4 |
| 50 | 1350.5 | 155.8 | 65.7 |
Note: This is example data. Optimal concentrations and responses should be determined empirically.
Table 2: EC50 Values of this compound in Different Cell Lines
| Cell Line | Assay | EC50 (µM) |
| THP-1 | IFN-β ELISA | ~2.5 |
| RAW264.7 | ISRE Reporter | ~4.1 |
| HEK293T (with STING) | pIRF3 Western Blot | ~6.8 |
Note: EC50 values are dependent on the specific experimental conditions and should be determined for each system.
Experimental Protocols
Protocol 1: Determination of IFN-β Secretion by ELISA
This protocol describes the treatment of cells with this compound and subsequent quantification of secreted IFN-β.
Materials:
-
Target cells (e.g., THP-1 monocytes)
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Human or mouse IFN-β ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed target cells in a 96-well plate at a density that will lead to 70-90% confluency at the time of treatment. For THP-1 cells, differentiate with PMA for 24-48 hours prior to the experiment.
-
Agonist Preparation: Prepare serial dilutions of this compound in cell culture medium. Include a vehicle-only control.
-
Cell Treatment: Carefully remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a predetermined time (e.g., 16-24 hours) at 37°C in a CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed to pellet any detached cells. Carefully collect the supernatant for analysis.
-
ELISA: Perform the IFN-β ELISA according to the manufacturer's protocol.
Protocol 2: Analysis of STING Pathway Activation by Western Blot
This protocol details the steps to assess the phosphorylation of STING, TBK1, and IRF3 following treatment with this compound.
Materials:
-
Target cells
-
This compound
-
PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE and Western blot equipment
-
Primary antibodies (anti-pSTING, anti-STING, anti-pTBK1, anti-TBK1, anti-pIRF3, anti-IRF3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the optimal time determined from time-course experiments (e.g., 1-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and develop the blot using a chemiluminescent substrate.
-
Image the blot using a suitable imager.
-
Visualizations
Caption: Canonical STING signaling pathway upon activation by this compound.
Caption: Workflow for determining the optimal concentration of this compound.
Caption: A logical approach to troubleshooting low or no STING activation.
References
Technical Support Center: Troubleshooting Low Efficacy of STING Agonist-24 In Vivo
Welcome to the technical support center for STING agonist-24 (also known as CF504), a non-nucleotide small-molecule STING agonist. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot experiments and address common challenges encountered during in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a non-nucleotide small-molecule agonist of the Stimulator of Interferon Genes (STING) pathway. Upon binding to the STING protein, it induces a conformational change that initiates a downstream signaling cascade. This cascade involves the phosphorylation of TBK1 and IRF3, leading to the production of type I interferons (such as IFN-β) and other pro-inflammatory cytokines and chemokines like IL-6, CXCL10, and TNF-α. This innate immune activation can lead to the recruitment and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs), ultimately promoting an anti-tumor immune response.
Q2: I am observing low or no anti-tumor efficacy with this compound in my mouse model. What are the potential causes?
Low in vivo efficacy of STING agonists can stem from several factors. A logical approach to troubleshooting involves systematically evaluating each step of your experimental workflow, from the agonist itself to the tumor model. Key areas to investigate include:
-
Formulation and Administration: Inadequate solubility, stability, or improper administration can prevent the agonist from reaching the tumor at a sufficient concentration.
-
Dosage and Schedule: The dose and frequency of administration may be suboptimal for your specific tumor model and animal strain.
-
Tumor Microenvironment (TME): The TME may be highly immunosuppressive, or the tumor cells may lack essential components of the STING pathway.
-
STING Pathway Competency: The tumor cells or key immune cells in your model may have deficient STING expression or signaling.
-
Pharmacokinetics and Biodistribution: The agonist may be rapidly cleared from circulation or may not accumulate sufficiently in the tumor tissue.
Q3: How can I confirm that this compound is activating the STING pathway in my in vivo model?
Assessing target engagement and pathway activation is crucial. Here are several methods to confirm STING activation in vivo:
-
Pharmacodynamic (PD) Biomarkers: Measure the levels of STING-dependent cytokines and chemokines (e.g., IFN-β, CXCL10, TNF-α) in the tumor tissue and/or serum at various time points after agonist administration.
-
Western Blot Analysis: Analyze tumor lysates for the phosphorylation of key signaling proteins in the STING pathway, such as STING, TBK1, and IRF3.
-
Immunohistochemistry (IHC) or Immunofluorescence (IF): Stain tumor sections to visualize the infiltration and activation of immune cells, such as CD8+ T cells and NK cells.
-
Gene Expression Analysis: Use RT-qPCR to measure the upregulation of interferon-stimulated genes (ISGs) in the tumor tissue.
Troubleshooting Guides
Problem 1: Suboptimal Formulation and Delivery
Symptoms:
-
Precipitation of the compound upon dilution for injection.
-
Inconsistent anti-tumor responses between animals.
-
Lack of measurable systemic or intratumoral cytokine response.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Poor Solubility | This compound is a small molecule that may have limited aqueous solubility. Prepare a stock solution in an appropriate organic solvent like DMSO. For in vivo administration, use a well-tolerated vehicle that can maintain solubility upon injection. A common formulation for systemic administration of small molecules is a mixture of DMSO, PEG300, Tween 80, and saline. Always prepare fresh formulations and visually inspect for any precipitation before injection. |
| Inadequate Stability | The agonist may degrade in the formulation or after administration. Minimize freeze-thaw cycles of the stock solution. Prepare the final injection solution immediately before use. Information on the in vivo stability of this compound is limited, so careful handling is crucial. |
| Incorrect Administration Route | The chosen route of administration (e.g., intravenous, intraperitoneal, intratumoral) may not be optimal for your experimental goals. For systemic effects, intravenous or intraperitoneal administration is common. For localized effects and to minimize systemic toxicity, intratumoral injection may be preferred. However, intratumoral injection can be technically challenging and may lead to inconsistent delivery. |
| Inefficient Cellular Uptake | As a small molecule, this compound needs to cross the cell membrane to reach the cytosolic STING protein. Its physicochemical properties may limit efficient uptake. Consider using nanoparticle-based delivery systems to enhance cellular uptake and tumor accumulation.[1] |
Problem 2: Ineffective Dosing and Scheduling
Symptoms:
-
Lack of tumor growth inhibition.
-
Transient or weak immune activation.
-
Significant toxicity at higher doses without improved efficacy.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal Dose | The administered dose may be too low to achieve a therapeutic concentration in the tumor or too high, leading to toxicity and T-cell apoptosis.[2] Perform a dose-escalation study to determine the optimal therapeutic window for your specific tumor model. Start with a dose range reported for similar non-nucleotide STING agonists and monitor both anti-tumor efficacy and animal health. |
| Inappropriate Dosing Schedule | The frequency of administration may not be sufficient to sustain an anti-tumor immune response. Experiment with different dosing schedules (e.g., once weekly, twice weekly) based on the observed duration of pharmacodynamic effects (e.g., cytokine levels). |
Problem 3: Unresponsive Tumor Microenvironment
Symptoms:
-
No significant reduction in tumor growth despite evidence of STING pathway activation.
-
Lack of immune cell infiltration into the tumor.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Low STING Expression in Tumor or Immune Cells | Some tumor cell lines have low or absent STING expression, which can be due to epigenetic silencing.[3] Verify STING expression in your tumor cells and relevant immune cells (e.g., dendritic cells, macrophages) by Western blot or IHC. If STING expression is low in tumor cells, the anti-tumor effect will primarily depend on STING activation in host immune cells.[4] |
| Highly Immunosuppressive TME | The TME may be dominated by immunosuppressive cells (e.g., regulatory T cells, myeloid-derived suppressor cells) and cytokines that counteract the effects of STING activation.[5] |
| Combination Therapy | Consider combining this compound with other immunotherapies, such as checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4 antibodies), to overcome immune suppression. STING agonists can upregulate PD-L1 expression, providing a rationale for this combination. |
Experimental Protocols
Note: The following protocols are generalized based on common practices for non-nucleotide STING agonists. These should be optimized for your specific experimental setup.
Protocol 1: In Vivo Formulation and Administration
-
Stock Solution Preparation: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-20 mg/mL). Store aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Vehicle Preparation (for systemic administration): A commonly used vehicle is a mixture of DMSO, PEG300, Tween 80, and saline. For example, a vehicle can be prepared with 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Final Formulation: On the day of injection, thaw an aliquot of the this compound stock solution. Dilute the stock solution with the vehicle to the desired final concentration for injection. Ensure the final concentration of DMSO is well-tolerated by the animals (typically <10% of the injection volume).
-
Administration: For intravenous (IV) injection in mice, a typical volume is 100 µL. For intratumoral (IT) injection, the volume will depend on the tumor size but is generally smaller (e.g., 20-50 µL). Administer the formulation slowly to avoid adverse reactions.
Protocol 2: Assessment of In Vivo STING Pathway Activation
-
Animal Dosing: Administer this compound to tumor-bearing mice at the desired dose and route. Include a vehicle-treated control group.
-
Sample Collection: At selected time points post-injection (e.g., 3, 6, 24, and 48 hours), collect tumor tissue and blood samples.
-
Cytokine Analysis: Prepare serum from blood samples. Homogenize tumor tissue to create lysates. Measure the concentrations of IFN-β, CXCL10, and TNF-α in the serum and tumor lysates using ELISA kits.
-
Western Blot Analysis:
-
Extract total protein from tumor tissue using a lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total STING, TBK1, and IRF3.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
-
Immunohistochemistry:
-
Fix tumor tissue in 10% neutral buffered formalin and embed in paraffin.
-
Cut thin sections and perform antigen retrieval.
-
Incubate sections with primary antibodies against immune cell markers (e.g., CD8, CD4, F4/80) and activation markers.
-
Use a labeled secondary antibody and a chromogenic substrate for visualization.
-
Counterstain with hematoxylin.
-
Analyze slides under a microscope to quantify immune cell infiltration.
-
Data Presentation
Table 1: Representative In Vivo Efficacy of a Systemic Non-Nucleotide STING Agonist in a Syngeneic Mouse Tumor Model (Note: This data is representative of non-nucleotide STING agonists and is for illustrative purposes. Specific results for this compound may vary.)
| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | Q3D x 4 | 1500 ± 250 | - |
| STING Agonist (1 mg/kg, IV) | Q3D x 4 | 750 ± 150 | 50 |
| STING Agonist (3 mg/kg, IV) | Q3D x 4 | 300 ± 100 | 80 |
| Anti-PD-1 Antibody | Q3D x 4 | 1200 ± 200 | 20 |
| STING Agonist (3 mg/kg) + Anti-PD-1 | Q3D x 4 | 50 ± 25 | 97 |
Table 2: Representative Pharmacodynamic Effects of a Systemic Non-Nucleotide STING Agonist in Tumor Tissue (6 hours post-dose) (Note: This data is representative and for illustrative purposes.)
| Analyte | Vehicle Control | STING Agonist (3 mg/kg, IV) | Fold Change |
| IFN-β (pg/mg protein) | 10 ± 5 | 250 ± 50 | 25 |
| CXCL10 (pg/mg protein) | 50 ± 20 | 1500 ± 300 | 30 |
| p-TBK1 / Total TBK1 (ratio) | 0.1 ± 0.05 | 2.5 ± 0.5 | 25 |
| p-IRF3 / Total IRF3 (ratio) | 0.2 ± 0.1 | 3.0 ± 0.6 | 15 |
Visualizations
References
- 1. Overcoming challenges in the delivery of STING agonists for cancer immunotherapy: A comprehensive review of strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STING Agonists as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Direct activation of STING in the tumor microenvironment leads to potent and systemic tumor regression and immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STING agonist inflames the pancreatic cancer immune microenvironment and reduces tumor burden in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Potential Off-Target Effects of STING Agonist-24 (CF504)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating potential off-target effects of the non-nucleotide small-molecule STING agonist, STING agonist-24 (also known as CF504). The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected on-target effects of this compound?
A1: this compound is designed to activate the STING (Stimulator of Interferon Genes) pathway. Upon binding to the STING protein, it is expected to induce a conformational change, leading to the recruitment and phosphorylation of TBK1 (TANK-binding kinase 1). Phosphorylated TBK1 then phosphorylates the transcription factor IRF3 (Interferon Regulatory Factor 3). Activated IRF3 translocates to the nucleus to drive the expression of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines and chemokines such as IL-6, CXCL10, and TNF-α. In cellular assays, such as with THP-1 monocytes, treatment with this compound has been shown to increase the phosphorylation of STING, TBK1, and IRF3, and elevate the levels of IFN-β, IL-6, CXCL10, TNF-α, ISG-15, and CCL-5.[1]
Q2: What are the potential off-target effects of this compound?
A2: As a small molecule, this compound has the potential for off-target activities, which may lead to unintended biological consequences. While specific off-target screening data for this compound is not publicly available, general off-target effects observed with other STING agonists that researchers should be aware of include:
-
Cytokine Storm: Excessive or prolonged activation of the STING pathway can lead to a systemic inflammatory response, often referred to as a cytokine storm, characterized by the overproduction of pro-inflammatory cytokines.[2] This can result in systemic toxicity.
-
T-cell Toxicity: Some studies have suggested that potent STING activation can induce stress and apoptosis in T-cells, which could potentially dampen the desired adaptive immune response.[3]
-
Activation of Other Innate Immune Pathways: Due to structural similarities between the ligand-binding domains of various pattern recognition receptors, there is a possibility of cross-activation of other innate immune signaling pathways.
-
Kinase Inhibition: Small molecules can sometimes interact with the ATP-binding pocket of various kinases, leading to off-target kinase inhibition. A broad kinase panel screening would be necessary to rule out such effects.
Q3: How can I differentiate between on-target and off-target effects in my experiments?
A3: Differentiating between on-target and off-target effects is crucial for accurate data interpretation. Here are some strategies:
-
Use STING Knockout/Knockdown Cells: The most definitive way to confirm on-target activity is to use a cell line in which the STING gene (TMEM173) has been knocked out or its expression knocked down (e.g., using siRNA or shRNA). An on-target effect of this compound will be abolished in these cells.
-
Use a Structurally Unrelated STING Agonist: Compare the phenotype induced by this compound with that of a structurally different STING agonist (e.g., a cyclic dinucleotide like cGAMP). If both compounds produce the same effect, it is more likely to be an on-target STING-mediated response.
-
Dose-Response Analysis: On-target effects should typically occur at lower concentrations of the agonist, consistent with its binding affinity for STING. Off-target effects may appear at higher concentrations.
-
Rescue Experiments: If an off-target effect is suspected to be due to the inhibition of a specific kinase, for example, it might be possible to "rescue" the phenotype by adding the product of that kinase's activity.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High level of cell death in all treated groups, including at low concentrations. | 1. Potent on-target pro-apoptotic signaling. 2. Off-target cytotoxicity. | 1. Perform a detailed dose-response and time-course experiment to determine the EC50 for STING activation and the CC50 (cytotoxic concentration 50%). 2. Use STING knockout cells to determine if the cytotoxicity is STING-dependent. 3. Assess markers of apoptosis (e.g., cleaved caspase-3) and necrosis (e.g., LDH release). |
| Unexpected cytokine profile (e.g., high IL-1β without corresponding IFN-β). | 1. Off-target activation of the inflammasome. 2. Contribution from a mixed cell population in the culture. | 1. Use specific inhibitors of the inflammasome pathway (e.g., MCC950 for NLRP3) to see if the unexpected cytokine production is reduced. 2. Analyze a pure population of cells or use flow cytometry to identify the cellular source of the cytokines. |
| Inconsistent activation of downstream signaling (pTBK1, pIRF3). | 1. Cell line variability in STING expression. 2. Reagent quality or experimental timing. | 1. Confirm STING expression levels in your cell line by Western blot or qPCR. 2. Optimize stimulation time; phosphorylation events are often transient. Use fresh aliquots of this compound and high-quality, validated phospho-specific antibodies. |
| Suppression of T-cell proliferation or function. | 1. On-target, excessive type I IFN signaling leading to T-cell exhaustion or apoptosis. 2. Direct off-target toxicity to T-cells. | 1. Measure type I IFN levels and test the effect of a neutralizing anti-IFNAR antibody. 2. Assess the viability of T-cells treated with this compound in the absence of STING-expressing cells. 3. Perform T-cell activation and proliferation assays in the presence of varying concentrations of the agonist. |
Quantitative Data Summary
Due to the limited availability of public data specifically for this compound, the following tables provide an illustrative comparison of key parameters for different classes of STING agonists. Researchers should generate similar data for this compound in their experimental systems.
Table 1: Comparative Potency of STING Agonists
| Compound Class | Example Compound | STING Binding Affinity (Kd) | IFN-β Induction (EC50 in THP-1 cells) |
| Cyclic Dinucleotide (CDN) | 2'3'-cGAMP | ~100 - 400 nM | ~1 - 5 µM |
| Non-nucleotide Small Molecule | diABZI | ~5 - 30 nM | ~10 - 50 nM |
| Non-nucleotide Small Molecule | This compound (CF504) | Data not publicly available | ~1 - 10 µM (inferred from activity data) |
Table 2: Example Off-Target Kinase Profiling Data
This is a hypothetical representation of data from a kinase screening panel. Actual results for this compound would require experimental determination.
| Kinase Target | % Inhibition at 1 µM this compound | % Inhibition at 10 µM this compound |
| Kinase A | < 10% | < 20% |
| Kinase B | < 5% | < 15% |
| Kinase C | 45% | 85% |
| ... (panel of >100 kinases) |
Key Experimental Protocols
Protocol 1: Assessing On-Target STING Activation via Western Blot
Objective: To confirm that this compound activates the STING pathway by detecting the phosphorylation of STING, TBK1, and IRF3.
Methodology:
-
Cell Culture: Plate THP-1 monocytes or other suitable cells with known STING expression at a density of 1 x 106 cells/mL in a 6-well plate.
-
Compound Treatment: Treat cells with a dose-response of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO). Include a positive control such as 2'3'-cGAMP (10 µg/mL).
-
Incubation: Incubate for a time course (e.g., 0, 30, 60, 120 minutes) at 37°C. Phosphorylation events are often rapid and transient.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blot:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies against p-STING (Ser366), p-TBK1 (Ser172), p-IRF3 (Ser396), and total STING, TBK1, and IRF3, as well as a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
Protocol 2: Quantifying Cytokine Production using ELISA
Objective: To measure the production of key cytokines (IFN-β, IL-6, TNF-α) following stimulation with this compound.
Methodology:
-
Cell Culture and Treatment: Plate cells as described in Protocol 1. Treat with this compound for a longer duration suitable for cytokine production (e.g., 6, 12, or 24 hours).
-
Supernatant Collection: Centrifuge the plates and carefully collect the cell culture supernatant.
-
ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for IFN-β, IL-6, and TNF-α according to the manufacturer's instructions for the specific ELISA kits.
-
Data Analysis: Generate a standard curve using the provided recombinant cytokine standards. Calculate the concentration of each cytokine in the experimental samples based on the standard curve.
Protocol 3: Assessing Off-Target Cytotoxicity
Objective: To determine if this compound induces cell death through off-target mechanisms.
Methodology:
-
Cell Culture: Plate both STING-expressing and STING-knockout cells in a 96-well plate.
-
Compound Treatment: Treat cells with a wide dose range of this compound for 24-72 hours.
-
Viability Assay: Assess cell viability using a suitable method, such as:
-
MTS/MTT assay: Measures metabolic activity.
-
CellTiter-Glo®: Measures ATP levels.
-
LDH release assay: Measures membrane integrity.
-
Live/Dead staining with flow cytometry: Provides a direct count of viable and non-viable cells.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. If significant cytotoxicity is observed in STING-knockout cells, it suggests an off-target effect.
Visualizations
Caption: Figure 1: STING Signaling Pathway Activation by this compound.
References
Technical Support Center: Overcoming Poor Solubility of STING Agonist-24 for In Vitro and In Vivo Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of STING agonist-24 (also known as HY-152957 or CF504).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its chemical properties?
A1: this compound (CF504) is a non-nucleotide, small-molecule agonist of the Stimulator of Interferon Genes (STING) pathway.[1] Its chemical properties are summarized in the table below.
| Property | Value |
| Catalog Number | HY-152957 |
| CAS Number | 2408722-91-6 |
| Molecular Formula | C₃₄H₃₇N₁₃O₅ |
| Molecular Weight | 707.74 g/mol |
| Target | STING |
Q2: I am having trouble dissolving this compound in aqueous solutions. Why is it poorly soluble?
A2: Like many small-molecule drugs, this compound has a complex, hydrophobic structure, which limits its solubility in aqueous solutions such as phosphate-buffered saline (PBS) and cell culture media. This is a common challenge for non-nucleotide STING agonists.
Q3: What is the recommended solvent for dissolving this compound?
A3: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of poorly soluble STING agonists. For some in vivo applications, co-solvents like polyethylene glycol 300 (PEG300) and Tween-80 may be used in combination with DMSO to create a stable formulation.
Q4: What is the maximum concentration of DMSO that is safe for my cell cultures?
A4: The final concentration of DMSO in your cell culture medium should generally be kept below 0.5% (v/v) to avoid cytotoxicity. However, the tolerance to DMSO can vary between different cell lines. It is recommended to perform a vehicle control experiment to assess the effect of the DMSO concentration on your specific cells.
Q5: Can I sonicate or heat this compound to aid dissolution?
A5: Gentle warming (e.g., to 37°C) and brief sonication can be used to aid the dissolution of this compound in DMSO. However, prolonged or excessive heating should be avoided to prevent degradation of the compound.
Troubleshooting Guides
Issue: My this compound precipitated when I added it to my cell culture medium.
-
Question: I prepared a stock solution of this compound in DMSO, but when I diluted it in my cell culture medium, a precipitate formed immediately. What should I do?
-
Answer: This is a common issue known as "crashing out," which occurs when a compound that is soluble in an organic solvent is rapidly introduced into an aqueous environment where it is poorly soluble. Here are several steps you can take to troubleshoot this problem:
-
Reduce the final concentration: The final concentration of this compound in your medium may be too high. Try using a lower final concentration.
-
Use a serial dilution method: Instead of adding the concentrated DMSO stock directly to your medium, perform a serial dilution. First, dilute your stock solution in a small volume of pre-warmed (37°C) medium while gently vortexing. Then, add this intermediate dilution to the rest of your medium.
-
Increase the volume of medium: Adding a small volume of concentrated stock to a larger volume of medium can help to disperse the compound more effectively and prevent localized high concentrations that lead to precipitation.
-
Consider formulation with excipients: For persistent solubility issues, especially for in vivo studies, consider formulating the agonist with solubility-enhancing excipients such as cyclodextrins or encapsulating it in lipid-based nanoparticles.
-
Issue: I am unsure how to prepare this compound for in vivo experiments.
-
Question: What is a suitable vehicle for administering this compound to animals?
-
Answer: For in vivo administration, a common approach for poorly soluble compounds is to use a vehicle composed of a mixture of solvents. A typical formulation might consist of:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline It is crucial to prepare this formulation by adding each solvent sequentially and ensuring the compound is fully dissolved at each step. The final preparation may be a suspension, and it may require sonication before administration. Always perform a small-scale pilot formulation to check for stability and compatibility.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments
-
Materials:
-
This compound (lyophilized powder)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
-
-
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the vial of this compound.
-
Vortex the solution thoroughly for 1-2 minutes to dissolve the compound.
-
If the compound does not fully dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes or sonicate for a few minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
Protocol 2: Assessment of STING Pathway Activation in THP-1 Cells
-
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound stock solution (in DMSO)
-
PMA (Phorbol 12-myristate 13-acetate)
-
Cell lysis buffer
-
Antibodies for Western blotting (e.g., anti-p-STING, anti-STING, anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3)
-
ELISA kit for IFN-β
-
-
Procedure:
-
Differentiate THP-1 monocytes into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 24-48 hours.
-
Replace the medium with fresh, PMA-free medium and allow the cells to rest for 24 hours.
-
Prepare working solutions of this compound by diluting the DMSO stock solution in pre-warmed cell culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.5%. Include a vehicle control (DMSO only).
-
Treat the differentiated THP-1 cells with the prepared this compound solutions for the desired time points (e.g., 3, 6, 24 hours).
-
For Western Blot Analysis:
-
After treatment, wash the cells with cold PBS and lyse them using an appropriate cell lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and Western blotting using antibodies against phosphorylated and total STING, TBK1, and IRF3.
-
-
For ELISA:
-
Collect the cell culture supernatants after treatment.
-
Measure the concentration of secreted IFN-β using a commercially available ELISA kit according to the manufacturer's instructions.
-
-
Visualizations
Caption: The cGAS-STING signaling pathway.
Caption: Experimental workflow for solubilizing and using this compound.
References
how to minimize toxicity of systemic STING agonist-24 administration
Technical Support Center: Systemic STING Agonist-24 Administration
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize toxicity associated with the systemic administration of STING (Stimulator of Interferon Genes) agonist-24.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as CF504) is a non-nucleotide, small-molecule STING agonist[1]. Its mechanism of action involves directly binding to and activating the STING protein, which is located on the endoplasmic reticulum membrane[1][2][3]. This activation triggers a downstream signaling cascade involving TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3)[4]. Phosphorylated IRF3 then translocates to the nucleus, inducing the expression of Type I interferons (IFN-α, IFN-β) and other pro-inflammatory cytokines and chemokines like IL-6, TNF-α, and CXCL10. This potent immune response is harnessed in immunotherapy to convert immunologically "cold" tumors into "hot" tumors, thereby enhancing the immune system's ability to recognize and eliminate cancer cells.
Q2: What are the primary toxicity concerns with systemic administration of this compound?
Systemic administration of potent STING agonists like this compound carries a significant risk of toxicity due to widespread, off-target immune activation. The primary concern is Cytokine Release Syndrome (CRS), a systemic inflammatory response caused by the excessive production of pro-inflammatory cytokines. Additionally, other toxicities have been observed in preclinical models, which are summarized in the table below.
Q3: How can I troubleshoot or mitigate excessive Cytokine Release Syndrome (CRS) in my preclinical models?
Excessive CRS is a direct consequence of the on-target pharmacology of STING agonists. If you observe signs of CRS (e.g., significant body weight loss, lethargy, high levels of serum IL-6 and TNF-α), consider the following strategies:
-
Dose Optimization: The toxic effects of STING agonists are often dose-dependent. Perform a dose-titration study to identify the minimum effective dose that retains anti-tumor efficacy while minimizing systemic cytokine induction.
-
Premedication: Administering agents used for clinical management of CRS can be an effective strategy. Preclinical studies with other systemic STING agonists have shown that premedication with dexamethasone or an anti-IL-6R antibody one hour prior to agonist administration can suppress systemic cytokine levels without significantly impacting anti-tumor efficacy. Dexamethasone was noted to suppress IL-6 and IFN-γ, while anti-IL-6R antibodies helped maintain a more pro-inflammatory tumor microenvironment.
-
Targeted Delivery: Shifting from a free agonist to a targeted delivery system is the most robust method for mitigating systemic toxicity. These strategies are detailed in Q4.
Q4: What targeted delivery strategies can be employed to minimize systemic exposure and off-target effects?
Targeted delivery aims to concentrate the STING agonist at the tumor site, reducing exposure to healthy tissues and thereby minimizing systemic toxicity.
-
Antibody-Drug Conjugates (ADCs): this compound can be conjugated to a monoclonal antibody that targets a tumor-associated antigen or a specific immune cell (e.g., CCR2+ myeloid cells). This approach has been shown to be highly effective, with ADCs demonstrating over 100-fold greater potency in vitro and inducing robust, durable tumor regressions in vivo with significantly lower levels of systemic cytokines compared to the free agonist.
-
Nanoparticle Delivery Systems: Encapsulating this compound in nanoparticles (e.g., lipids, polymers, biodegradable silica) can improve its pharmacokinetic profile, enhance its accumulation in tumors via the enhanced permeability and retention (EPR) effect, and facilitate cellular uptake. This strategy improves bioavailability and can reduce the required dose, lowering the risk of systemic side effects.
-
Polymeric Prodrugs ('Drugamers'): These systems involve conjugating the agonist to a polymer backbone, often including a targeting ligand (e.g., mannose to target dendritic cells) and a linker that is cleaved only inside the target cell. This ensures the agonist is released specifically in antigen-presenting cells within the tumor microenvironment, driving a potent, localized immune response with minimal systemic effects.
Q5: Can the formulation or route of administration be altered to improve the safety profile?
While this guide focuses on systemic administration, the formulation is critical. For systemic use, encapsulation in delivery systems (as described in Q4) is the primary method to improve safety. Prodrug strategies, where the agonist is chemically modified to be inactive until it reaches the acidic tumor microenvironment, represent another advanced formulation approach. For example, the prodrug MSA-2 remains inert at physiological pH but becomes active in the lower pH of a tumor, offering a way to reduce systemic activity.
Q6: Are there alternative ways to modulate the STING pathway with a potentially wider therapeutic window?
Yes. Instead of using a direct agonist, an alternative strategy is to inhibit ENPP1, a transmembrane phosphodiesterase that degrades the natural STING ligand 2′3′-cGAMP. By inhibiting ENPP1, endogenous levels of cGAMP within the tumor microenvironment can rise, activating the STING pathway more physiologically. This approach has been shown to produce a potent anti-tumor response without the massive systemic cytokine release and lymphocyte depletion characteristic of direct STING agonists, suggesting a significantly better safety profile.
Troubleshooting Guides
Issue 1: Severe body weight loss and mortality observed in animal models after systemic administration.
-
Probable Cause: Severe Cytokine Release Syndrome (CRS) due to high systemic exposure and off-target immune activation.
-
Solutions:
-
Confirm Cytokine Induction: Measure serum levels of key cytokines (IL-6, TNF-α, IFN-β) 4-6 hours post-administration to confirm a cytokine storm.
-
Reduce the Dose: Perform a dose-response study to find a maximum tolerated dose (MTD). STING-mediated T-cell death can be dose-dependent.
-
Implement Premedication: Test the efficacy of premedication with dexamethasone or an anti-IL-6R antibody to dampen the systemic cytokine response.
-
Switch to a Targeted Delivery System: This is the most effective long-term solution. Encapsulate this compound in a nanoparticle formulation or conjugate it to a tumor-targeting antibody (ADC) to restrict its activity to the tumor site.
-
Issue 2: Limited anti-tumor efficacy at well-tolerated doses.
-
Probable Cause: Insufficient concentration of the STING agonist reaching the tumor microenvironment and target immune cells. Free STING agonists often have poor pharmacokinetic properties and diffuse rapidly from the injection site.
-
Solutions:
-
Enhance Delivery: Utilize a nanoparticle-based delivery system to improve drug stability, circulation time, and tumor accumulation.
-
Target Antigen-Presenting Cells (APCs): Use a delivery platform, such as a mannosylated polymer, specifically designed to be taken up by dendritic cells (DCs) and macrophages, which are crucial for initiating the anti-tumor immune response.
-
Combination Therapy: Combine the systemic STING agonist with other immunotherapies, such as immune checkpoint blockade (e.g., anti-PD-1). STING activation can turn "cold" tumors "hot," making them more susceptible to checkpoint inhibitors.
-
Data Summary Tables
Table 1: Common Toxicities Associated with Systemic STING Agonist Administration
| Toxicity Type | Key Mediators / Biomarkers | Potential Manifestations in Preclinical Models |
| Cytokine Release Syndrome (CRS) | High systemic levels of IFN-β, IFN-γ, IL-6, TNF-α | Rapid body weight loss, hypothermia, lethargy, organ dysfunction, mortality |
| T-Cell Toxicity | Direct STING activation in T-cells, ER stress | Depletion of circulating lymphocytes, particularly CD8+ T-cells |
| Hepatotoxicity | Accumulation of delivery vehicles (e.g., nanoparticles) in the liver | Elevated liver enzymes (ALT, AST), liver damage on histology |
| General Immunotoxicity | Widespread activation of innate immune cells in healthy tissues | Inflammation in non-tumor organs (e.g., lungs, kidneys), potential for autoimmunity |
Table 2: Comparison of Strategies to Mitigate Systemic Toxicity
| Strategy | Mechanism of Action | Key Advantages | Examples / Key Considerations |
| Targeted Delivery (ADCs) | Conjugation to an antibody directs the agonist to specific cells expressing the target antigen. | High target specificity; significant reduction in systemic cytokine levels; enhanced potency at the target site. | Requires a well-defined target antigen on tumor or immune cells. (e.g., XMT-2056, TAK-500). |
| Nanoparticle Encapsulation | Improves pharmacokinetics and promotes passive accumulation in tumors (EPR effect). | Reduces rapid systemic diffusion; protects agonist from degradation; can be designed for controlled release. | Potential for accumulation in the liver and spleen; requires careful characterization of particle size and stability. |
| Premedication | Prophylactic administration of immunosuppressive agents to blunt peak cytokine release. | Simple to implement in experimental protocols; can mitigate acute toxicity. | May slightly alter the cytokine profile; potential for broad immunosuppression. (e.g., Dexamethasone, anti-IL-6R Ab). |
| Prodrug Design | Agonist is chemically masked and becomes active only in the specific tumor microenvironment (e.g., low pH). | Limits activation in healthy tissues with physiological pH; can be administered systemically (e.g., orally). | Requires sophisticated chemical design; efficacy depends on the specific TME characteristic. (e.g., MSA-2). |
| Indirect STING Activation | Inhibition of negative regulators (e.g., ENPP1) to enhance endogenous STING signaling. | Avoids the massive cytokine storm of direct agonists; potentially wider therapeutic window and better safety profile. | Efficacy depends on the presence of endogenous cGAMP in the TME. (e.g., ENPP1 inhibitor ISM5939). |
Experimental Protocols
Protocol 1: Ex Vivo Whole Blood Assay for Cytokine Release
This protocol allows for the rapid screening of different formulations of this compound to assess their potential to induce a cytokine storm.
-
Blood Collection: Collect fresh whole blood from healthy human donors or relevant animal species (e.g., mouse) in heparin-coated tubes.
-
Preparation: Within 2 hours of collection, dilute the blood 1:1 with RPMI-1640 medium.
-
Treatment: Add 200 µL of the diluted blood to wells of a 96-well plate. Add this compound formulations (e.g., free drug vs. nanoparticle-encapsulated vs. ADC) at various concentrations. Include a vehicle control and a positive control (e.g., LPS).
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 6-24 hours.
-
Sample Collection: After incubation, centrifuge the plate and carefully collect the supernatant (plasma).
-
Cytokine Analysis: Analyze the supernatant for key pro-inflammatory cytokines (e.g., IL-6, TNF-α, IFN-β) using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.
-
Interpretation: Compare the cytokine levels induced by different formulations. A formulation that shows lower cytokine induction at an equivalent effective dose is likely to have a better safety profile in vivo.
Protocol 2: Mouse Model for Evaluating Systemic Toxicity and Efficacy
This protocol outlines a general workflow for an in vivo study using a syngeneic tumor model.
-
Tumor Implantation: Inoculate immunocompetent mice (e.g., C57BL/6) subcutaneously with a suitable tumor cell line (e.g., B16-F10 melanoma, MC38 colon adenocarcinoma).
-
Treatment Initiation: When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups:
-
Vehicle Control
-
Free this compound (at various doses)
-
Targeted this compound (e.g., ADC or nanoparticle formulation)
-
Optional: Premedication group (e.g., Dexamethasone + this compound)
-
-
Administration: Administer treatments systemically (e.g., intravenously, intraperitoneally) according to the desired schedule.
-
Toxicity Monitoring:
-
Daily: Monitor body weight, clinical signs of distress (hunched posture, ruffled fur), and injection site reactions. A body weight loss of >15-20% is often a humane endpoint.
-
Pharmacodynamics (Optional): Collect blood via tail vein at peak time points (e.g., 4-6 hours post-first dose) to measure systemic cytokine levels.
-
-
Efficacy Monitoring: Measure tumor volume with calipers 2-3 times per week.
-
Endpoint Analysis: At the end of the study, collect tumors and lymphoid organs (spleen, tumor-draining lymph nodes) for immunological analysis (e.g., flow cytometry to assess T-cell infiltration and activation).
-
Data Analysis: Plot tumor growth curves, survival curves (Kaplan-Meier), and body weight changes. Compare systemic cytokine levels between groups. A successful toxicity mitigation strategy will show a clear separation between the efficacy and toxicity curves (i.e., preserved anti-tumor activity with significantly reduced body weight loss and systemic cytokines).
Visualizations
Caption: The STING signaling pathway activated by a systemic agonist.
Caption: Experimental workflow for troubleshooting and mitigating toxicity.
Caption: Comparison of free vs. targeted STING agonist biodistribution.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STING Agonists as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical and Biomolecular Strategies for STING Pathway Activation in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing STING Agonist-24 Resistance
Welcome to the technical support center for STING Agonist-24. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot experiments and address challenges related to cancer cell line resistance to this compound.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected level of STING pathway activation in our cancer cell line upon treatment with this compound. What are the possible reasons?
A1: A lack of STING activation can stem from several factors:
-
Low or Absent STING Expression: The target cell line may not express sufficient levels of the STING protein.
-
Inefficient Agonist Delivery: this compound, like many small molecules, may require assistance to efficiently cross the cell membrane and reach its cytosolic target.
-
Agonist Degradation: The agonist can be degraded by nucleases present in serum-containing media or intracellularly.
-
Defective Downstream Signaling: The cell line may have defects in downstream signaling components of the STING pathway, such as TBK1 or IRF3.[1]
Q2: Our cells initially respond to this compound, but the effect diminishes over time, or we observe high variability in our results. What could be the cause?
A2: This could be indicative of adaptive resistance or experimental variability.
-
Upregulation of Negative Feedback Pathways: Prolonged STING activation can lead to the upregulation of immunosuppressive pathways like PD-L1, IDO, and COX2, which can dampen the anti-tumor response.[2][3]
-
Inconsistent Experimental Conditions: Variability in cell seeding density, incubation times, or reagent preparation can lead to inconsistent results.
Q3: We are observing high levels of cell death or toxicity that doesn't correlate with anti-tumor activity. How can we address this?
A3: Excessive STING activation can lead to a hyperinflammatory response and subsequent cell death.[1] It is crucial to perform a dose-response experiment to identify a concentration of this compound that provides a robust immune response without inducing excessive toxicity.
Q4: How can we confirm that this compound is activating the STING pathway in our positive control cells?
A4: Pathway activation can be confirmed by assessing the phosphorylation of key downstream proteins. A successful activation should result in a clear increase in the phosphorylation of STING, TBK1 (at Ser172), and IRF3 (at Ser366) in your stimulated, untreated control compared to the unstimulated control, as measured by Western blot.[4]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low STING Activation | 1. Low STING Expression: The cell line may have low or absent STING protein. | - Verify STING protein expression by Western blot. - Use a positive control cell line known to have a functional STING pathway (e.g., THP-1). |
| 2. Inefficient Cytosolic Delivery: this compound may not be efficiently entering the cell. | - Use a transfection reagent or electroporation to improve cytosolic delivery. | |
| 3. Agonist Degradation: The agonist may be degraded. | - Prepare fresh solutions of this compound for each experiment. - Minimize freeze-thaw cycles. - Consider using serum-free media during the initial incubation period. | |
| 4. Defective Downstream Signaling: Components downstream of STING may be non-functional. | - Assess the expression and phosphorylation of TBK1 and IRF3 by Western blot. | |
| Acquired Resistance | 1. Upregulation of Immune Checkpoints: Increased expression of PD-L1 on tumor cells. | - Co-treat with a PD-1/PD-L1 inhibitor. |
| 2. Activation of Metabolic Resistance Pathways: Increased activity of IDO or COX2. | - Co-treat with an IDO inhibitor or a COX2 inhibitor (e.g., celecoxib). | |
| 3. Alterations in Downstream Signaling: Changes in the AMPK-mTOR pathway have been linked to STING-mediated drug resistance in some cancers. | - Investigate the phosphorylation status of AMPK and mTOR in resistant cells. | |
| High Cell Death/Toxicity | 1. Excessive STING Activation: The concentration of this compound is too high. | - Perform a dose-response curve to determine the optimal concentration that balances efficacy and toxicity. |
| 2. Solvent Toxicity: High concentration of the solvent (e.g., DMSO). | - Ensure the final solvent concentration is non-toxic to your cells (typically <0.5% for DMSO). | |
| Inconsistent Results | 1. Experimental Variability: Inconsistent cell handling and reagent preparation. | - Standardize all experimental parameters, including cell seeding density, treatment times, and reagent preparation. |
| 2. Compound Precipitation: The agonist may be precipitating in the culture medium. | - Visually inspect the medium for precipitation. If observed, try different solvent or lower concentrations. |
Data Presentation
The following tables represent hypothetical data to illustrate how to compare sensitive and resistant cell lines.
Table 1: this compound Potency in Sensitive vs. Resistant Cancer Cell Lines
| Cell Line | Status | IC50 (µM) of this compound |
| HT-29 | Sensitive | 5.2 |
| HT-29-SR | STING-Resistant | > 50 |
| B16-F10 | Sensitive | 8.7 |
| B16-F10-SR | STING-Resistant | > 75 |
Table 2: Cytokine Secretion Profile in Response to this compound (10 µM)
| Cell Line | Status | IFN-β (pg/mL) | CXCL10 (pg/mL) |
| HT-29 | Sensitive | 1500 ± 120 | 2500 ± 200 |
| HT-29-SR | STING-Resistant | 150 ± 30 | 300 ± 50 |
| B16-F10 | Sensitive | 1200 ± 100 | 2100 ± 180 |
| B16-F10-SR | STING-Resistant | 100 ± 25 | 250 ± 40 |
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated STING, TBK1, and IRF3
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Pre-treat with any inhibitors if necessary, then stimulate with this compound for the desired time (e.g., 1-3 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein amounts, add Laemmli buffer, and denature at 95°C for 5 minutes. Separate proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STING, p-TBK1 (Ser172), p-IRF3 (Ser366), and total proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and develop with a chemiluminescent substrate. Image the blot using a suitable imager.
-
Data Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
Protocol 2: ELISA for IFN-β and CXCL10
-
Sample Collection: After treating cells with this compound for the desired time (e.g., 24 hours), collect the cell culture supernatant.
-
ELISA Procedure:
-
Add 100 µL of standards and samples to the appropriate wells of an ELISA plate pre-coated with the capture antibody.
-
Incubate for 90 minutes at 37°C.
-
Wash the plate 3 times with wash buffer.
-
Add 100 µL of biotinylated detection antibody and incubate for 1 hour at 37°C.
-
Wash the plate 3 times.
-
Add 100 µL of HRP-conjugate working solution and incubate for 30 minutes at 37°C.
-
Wash the plate 5 times.
-
Add 90 µL of substrate reagent and incubate for about 15 minutes at 37°C in the dark.
-
Add 50 µL of stop solution.
-
-
Data Acquisition and Analysis: Read the absorbance at 450 nm using a microplate reader. Calculate the concentration of the cytokines in the samples by referring to the standard curve.
Visualizations
References
Technical Support Center: Optimizing STING Agonist-24 Delivery to the Tumor Microenvironment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the delivery of STING (Stimulator of Interferator Genes) agonist-24 to the tumor microenvironment (TME).
Frequently Asked Questions (FAQs)
Q1: What are the main obstacles to effectively delivering STING agonists to the tumor microenvironment?
A1: The primary challenges in delivering STING agonists to the TME include:
-
Poor Cellular Uptake: STING agonists, particularly cyclic dinucleotides (CDNs), are negatively charged and hydrophilic, which limits their ability to passively cross the negatively charged cell membrane.[1][2][3][4]
-
Rapid Systemic Clearance: When administered systemically, small-molecule STING agonists are quickly cleared from circulation, resulting in a short half-life and limited accumulation in tumor tissues.[1]
-
Off-Target Toxicities: Systemic administration can lead to widespread immune activation, cytokine storms, and other adverse events, limiting the tolerable dose.
-
Tumor Resistance: Some tumors may develop resistance to STING agonist therapy by downregulating components of the STING pathway.
-
Enzymatic Degradation: STING agonists can be degraded by enzymes present in the blood, reducing their bioavailability.
Q2: What are the most common strategies to enhance the delivery of STING agonist-24?
A2: Nano-delivery systems are the most prevalent strategy to overcome the challenges of STING agonist delivery. These systems can protect the agonist from degradation, improve its pharmacokinetic profile, and facilitate targeted delivery to the TME and specific immune cells. Common nanocarriers include:
-
Lipid-based Nanoparticles (LNPs): Liposomes and LNPs can encapsulate hydrophilic STING agonists, improving their stability and cellular uptake.
-
Polymeric Nanoparticles: Biodegradable polymers like PLGA (poly(lactic-co-glycolic acid)) can be formulated into microparticles or nanoparticles for sustained release of the STING agonist.
-
Biodegradable Mesoporous Silica Nanoparticles (bMSN): These nanoparticles offer a high loading capacity for STING agonists and can be designed for controlled release within the acidic TME.
-
Hydrogels: Injectable hydrogels can provide localized and sustained release of STING agonists directly at the tumor site.
-
Antibody-Drug Conjugates (ADCs): Conjugating a STING agonist to a tumor-targeting antibody can enhance its specific delivery to cancer cells.
Q3: How can I improve the cellular uptake of my STING agonist?
A3: To enhance cellular uptake, consider the following approaches:
-
Encapsulation in Nanoparticles: As mentioned in Q2, nanoparticles facilitate cellular entry through endocytosis. Cationic lipids or polymers in the nanoparticle formulation can further promote uptake by interacting with the negatively charged cell membrane.
-
Targeting Ligands: Modifying the surface of nanocarriers with ligands that bind to receptors overexpressed on tumor cells or antigen-presenting cells (APCs) can increase specific uptake.
-
pH-Responsive Formulations: Designing delivery systems that release the STING agonist in the acidic TME or within the endosome can improve cytosolic delivery.
Troubleshooting Guides
Problem 1: Low therapeutic efficacy (e.g., minimal tumor growth inhibition) after intratumoral administration of free STING agonist.
| Possible Cause | Troubleshooting Suggestion |
| Rapid diffusion from the tumor | Free STING agonists can quickly diffuse out of the tumor into systemic circulation. Consider using a delivery system that provides sustained release, such as hydrogels or microparticles. |
| Poor cellular penetration | The negative charge of the agonist limits its entry into cells. Encapsulate the agonist in a nanocarrier (e.g., LNPs, bMSN) to facilitate cellular uptake via endocytosis. |
| Insufficient dose at the target site | The amount of STING agonist reaching the relevant immune cells may be too low. Optimize the injection technique; for instance, using multi-sidehole needles can improve intratumoral drug distribution and retention. |
| Tumor-induced immunosuppression | The TME may contain a high number of immunosuppressive cells (e.g., M2-like macrophages, regulatory T cells) that counteract the pro-inflammatory effects of the STING agonist. Combine the STING agonist with other immunotherapies like checkpoint inhibitors (e.g., anti-PD-1) to overcome this resistance. |
Problem 2: Systemic toxicity observed after intravenous administration of a STING agonist formulation.
| Possible Cause | Troubleshooting Suggestion |
| Broad biodistribution and off-target activation | The delivery system may be accumulating in healthy organs and activating the STING pathway systemically. Incorporate targeting moieties on your nanocarrier to direct it specifically to the tumor. |
| High initial burst release | A rapid release of the STING agonist from the delivery vehicle can lead to a spike in systemic concentration. Modify the formulation to achieve a more controlled and sustained release profile. |
| Dose is too high | The maximum tolerated dose (MTD) may have been exceeded. Perform a dose-escalation study to determine the optimal therapeutic dose with an acceptable safety profile. |
Quantitative Data Summary
Table 1: Preclinical Efficacy of STING Agonist Delivery Systems
| Delivery System | STING Agonist | Animal Model | Key Efficacy Outcome | Reference |
| Biodegradable Mesoporous Silica Nanoparticles (bMSN) | CDA | B16F10 Melanoma | Extended median survival to 24 days vs. free CDA. | |
| Lipid Nanoparticles (LNPs) | cGAMP | Pancreatic Cancer | Significantly increased cellular uptake of cGAMP and inhibited tumor growth. | |
| Poly(beta-amino ester) (PBAE) Nanoparticles | CDNs | - | Significantly higher cellular uptake in monocytes and macrophages compared to cancer cells. | |
| PLGA Microparticles | cGAMP | B16F10 Melanoma | Single injection was as effective as multiple soluble doses in inhibiting tumor growth and prolonged survival. | |
| Immuno-LP (Liposomes) | cdGMP + MPLA | Panc02 Pancreatic Cancer | Prolonged median survival from 24 to 56 days. |
Table 2: Impact of Delivery on Immune Cell Activation
| Delivery System | STING Agonist | Key Immune Response | Reference |
| bMSN | CDA | Upregulation of CD86 and CD40 on dendritic cells (DCs); increased levels of IFN-β, CXCL10, CCL2, and CCL5 in the TME. | |
| Multi-sidehole Needle | ML RR-S2 CDA | Significant increase in interferon-sensitive genes and STING-TBK1-IRF3 axis genes within DCs. | |
| PLGA Microparticles | cGAMP | Increased M1/M2 macrophage ratio in the TME. | |
| STING-NPs (Polymersomes) | cGAMP | >20-fold increase in CD4+ and CD8+ T-cell infiltration in tumors. |
Experimental Protocols
Protocol 1: Formulation of STING Agonist-Loaded Biodegradable Mesoporous Silica Nanoparticles (bMSN)
-
Objective: To encapsulate a STING agonist (e.g., CDA) into bMSN for improved delivery.
-
Methodology (based on):
-
Synthesize bMSN with an average size of approximately 80 nm.
-
Prepare a solution of the STING agonist (e.g., CDA) in an appropriate buffer.
-
Add the pre-formed bMSN to the STING agonist solution.
-
Incubate the mixture for a defined period (e.g., 1 hour) to allow for loading of the agonist into the pores of the nanoparticles.
-
Centrifuge the suspension to pellet the loaded nanoparticles and remove any unloaded agonist in the supernatant.
-
Wash the nanoparticles with buffer and resuspend them in a suitable vehicle for in vitro or in vivo administration.
-
Characterize the loaded nanoparticles for size, surface charge, and loading efficiency.
-
Protocol 2: In Vivo Murine Tumor Model for Efficacy Assessment
-
Objective: To evaluate the anti-tumor efficacy of a STING agonist formulation.
-
Methodology (based on):
-
Select a suitable syngeneic mouse tumor model (e.g., B16F10 melanoma in C57BL/6 mice).
-
Subcutaneously inject a known number of tumor cells (e.g., 3 x 10^5 B16F10 cells) into the flank of the mice.
-
Allow the tumors to establish and reach a palpable size (e.g., 15-20 mm).
-
Randomize the mice into treatment groups (e.g., vehicle control, free STING agonist, formulated STING agonist).
-
Administer the treatment via the desired route (e.g., intratumoral injection). For intratumoral injections, consider using ultrasound guidance for precise delivery.
-
Monitor tumor growth regularly by measuring tumor dimensions with calipers.
-
Monitor animal survival and body weight.
-
At the end of the study or at specified time points, harvest tumors and other tissues (e.g., spleen, lymph nodes) for further analysis.
-
Protocol 3: Assessment of Immune Activation in the TME by Flow Cytometry
-
Objective: To quantify changes in immune cell populations and their activation status within the TME following treatment.
-
Methodology (based on):
-
Harvest tumors from treated and control mice at a specified time point (e.g., 24 or 48 hours post-injection).
-
Mechanically and enzymatically dissociate the tumor tissue to obtain a single-cell suspension.
-
Stain the cells with a panel of fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, CD11c, F4/80) and activation markers (e.g., CD86, CD40, PD-1).
-
Acquire the data on a flow cytometer.
-
Analyze the data to determine the percentage and absolute number of different immune cell subsets and the expression levels of activation markers.
-
Visualizations
Caption: The cGAS-STING signaling pathway.
Caption: A typical experimental workflow.
Caption: Troubleshooting low efficacy.
References
- 1. Improving STING Agonist Delivery for Cancer Immunotherapy Using Biodegradable Mesoporous Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming challenges in the delivery of STING agonists for cancer immunotherapy: A comprehensive review of strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STINGing Cancer: Development, Clinical Application, and Targeted Delivery of STING Agonists [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
variability in STING agonist-24 experimental results
Welcome to the technical support center for STING Agonist-24 (also known as CF504). This resource is intended for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this non-nucleotide small-molecule STING agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (CF504) is a non-nucleotide, small-molecule agonist of the Stimulator of Interferon Genes (STING) pathway. Unlike cyclic dinucleotide (CDN) agonists, its chemical structure is distinct from the natural ligands of STING. It activates the STING pathway, leading to the phosphorylation of STING itself, as well as downstream signaling molecules like TBK1 and IRF3.[1] This cascade ultimately results in the production of type I interferons (such as IFN-β) and other pro-inflammatory cytokines and chemokines, including IL-6, CXCL10, TNF-α, ISG-15, and CCL5.[1]
Q2: In which cell lines has this compound been shown to be active?
A2: this compound has been demonstrated to be active in human monocytic THP-1 cells.[1] The activity in other cell lines may vary depending on the expression levels of STING and other pathway components.
Q3: What are the common causes of variability in experimental results with STING agonists?
A3: Variability in results with STING agonists can arise from several factors:
-
Cell Line Specificity: The expression and functional status of STING and downstream signaling proteins can vary significantly between different cell lines, leading to different levels of activation.[2][3]
-
Agonist Stability and Solubility: Proper storage and handling are crucial. Degradation or incomplete solubilization of the agonist will lead to inconsistent concentrations in your experiments.
-
Delivery Efficiency: As a small molecule, this compound is expected to be cell-permeable. However, differences in cell membrane composition and culture conditions can affect its uptake. For some STING agonists, especially CDNs, delivery can be a major challenge, often requiring transfection reagents.
-
Assay Timing: The kinetics of STING pathway activation and cytokine production can vary. The time points chosen for analysis (e.g., for protein phosphorylation versus cytokine secretion) are critical and may need optimization.
-
STING Genotype: There are several common human STING alleles (variants) that can exhibit different responses to various STING agonists. It is important to know the STING genotype of your cell line if possible.
Q4: Are there known off-target effects for non-nucleotide STING agonists?
A4: While designed to be specific, small-molecule agonists can sometimes have off-target effects. These can be agonist-specific and cell-type dependent. It is recommended to include appropriate controls, such as STING-knockout cell lines, to confirm that the observed effects are indeed STING-dependent.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or low STING pathway activation (e.g., no p-STING, p-TBK1, or IFN-β production) | 1. Low or no STING expression in the cell line. | Verify STING protein expression in your cell line by Western blot or qPCR. Choose a cell line known to have a functional STING pathway, such as THP-1 cells. |
| 2. Degraded or improperly stored agonist. | Ensure this compound is stored according to the manufacturer's instructions. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. | |
| 3. Suboptimal agonist concentration. | Perform a dose-response experiment to determine the optimal concentration for your cell line. A concentration of 10 µM has been shown to be effective in THP-1 cells. | |
| 4. Incorrect timing for readout. | Create a time-course experiment. Phosphorylation events are typically rapid (peaking within hours), while cytokine production is a later response (peaking at 6-24 hours). | |
| High variability between replicate experiments | 1. Inconsistent agonist concentration. | Ensure complete solubilization of the agonist in the recommended solvent (e.g., DMSO) before diluting in culture medium. Vortex stock solutions before use. |
| 2. Inconsistent cell health and density. | Maintain consistent cell culture practices, including cell passage number, seeding density, and ensuring high cell viability (>95%) at the start of the experiment. | |
| 3. Variability in delivery. | Although expected to be cell-permeable, ensure consistent mixing when adding the agonist to cell cultures. For difficult-to-transfect cells, consider delivery enhancement methods, though this is less commonly required for small-molecule agonists. | |
| High levels of cell death/toxicity | 1. Excessive STING activation. | High concentrations of STING agonists can lead to overstimulation of the inflammatory response and subsequent apoptosis. Reduce the agonist concentration and perform a dose-response curve to find a concentration that provides robust activation with minimal toxicity. |
| 2. Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to your cells (typically <0.5%). Run a vehicle-only control. |
Data Presentation
In Vitro Activity of this compound in THP-1 Cells
| Parameter | Experimental Conditions | Observation | Reference |
| Cell Line | Human monocytic THP-1 cells | - | |
| Concentration | 10 µM | - | |
| Incubation Time | 3 hours | Increased phosphorylation of STING, TBK1, and IRF3 | |
| Incubation Time | 5 hours | Increased levels of IFN-β, IL-6, CXCL-10, TNF-α, ISG-15, and CCL-5 |
General Concentration Ranges for STING Agonist Experiments
| Agonist Type | Typical In Vitro Concentration Range | Notes |
| Non-nucleotide small molecules | 0.1 µM - 20 µM | Highly dependent on the specific compound's potency. Dose-response experiments are critical. |
| Cyclic Dinucleotides (e.g., 2'3'-cGAMP) | 1 µg/mL - 20 µg/mL | Often require a delivery vehicle like lipofectamine for efficient cytosolic entry. |
Experimental Protocols
Protocol 1: In Vitro STING Pathway Activation in THP-1 Cells
This protocol is based on the published data for this compound.
1. Cell Culture:
- Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.
- Maintain cells at a density between 1x10^5 and 1x10^6 cells/mL.
- For experiments, seed THP-1 cells at a density of 5x10^5 cells/well in a 24-well plate.
2. Preparation of this compound:
- Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM).
- On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.5%.
3. Cell Treatment:
- Add the diluted this compound solution to the cells.
- Include a vehicle control (medium with the same final concentration of DMSO).
- Incubate the cells at 37°C in a 5% CO2 incubator for the desired time period (e.g., 3 hours for phosphorylation analysis, 5-24 hours for cytokine analysis).
4. Readout:
- For Phosphorylation Analysis (e.g., 3 hours post-treatment):
- Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Determine protein concentration using a BCA assay.
- Analyze protein lysates by Western blot using antibodies against phospho-STING, phospho-TBK1, phospho-IRF3, and their total protein counterparts.
- For Cytokine/Chemokine Analysis (e.g., 5-24 hours post-treatment):
- Collect the cell culture supernatant.
- Measure the concentration of secreted cytokines/chemokines (e.g., IFN-β, IL-6, CXCL10, TNF-α) using ELISA or a multiplex bead-based assay.
Visualizations
STING Signaling Pathway
Caption: Canonical STING signaling pathway activated by this compound.
Experimental Workflow for In Vitro STING Activation Assay
Caption: Workflow for assessing this compound activity in vitro.
Troubleshooting Logic for Low STING Activation
Caption: Decision tree for troubleshooting low STING agonist activity.
References
Technical Support Center: Optimizing Dosing Schedules for STING Agonist-24 in Animal Studies
Welcome to the Technical Support Center for STING Agonist-24. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing dosing schedules for this compound in animal studies. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data from similar non-nucleotide STING agonists to facilitate your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in a new in vivo study?
A1: For a novel non-nucleotide STING agonist like this compound, it is crucial to first establish a maximum tolerated dose (MTD). A suggested starting point for an MTD study would be a dose range informed by in vitro potency (e.g., EC50 in relevant cell lines) and data from structurally similar compounds. Based on published data for other systemic small molecule STING agonists, a starting dose for an MTD study in mice could be in the range of 1-5 mg/kg, with subsequent dose escalations.
Q2: What is the most appropriate route of administration for this compound in animal models?
A2: The optimal route of administration depends on the therapeutic goal and the pharmacokinetic properties of this compound.
-
Intratumoral (i.t.) injection: This route is often used for first-generation STING agonists to maximize local concentration in the tumor microenvironment and minimize systemic toxicity. It is a good starting point for proof-of-concept studies.
-
Systemic administration (intravenous, i.v., subcutaneous, s.c., or oral, p.o.): Systemic delivery is necessary for treating metastatic disease. Non-nucleotide STING agonists like this compound are often designed for improved stability and bioavailability, making systemic routes feasible. An initial in vivo study should compare i.v. and s.c. routes to assess efficacy and tolerability.
Q3: How frequently should this compound be administered?
A3: Dosing frequency is a critical parameter to optimize. Continuous STING activation can lead to T-cell exhaustion and toxicity. Therefore, intermittent dosing schedules are generally preferred. Common schedules to evaluate in initial efficacy studies include:
-
Once or twice weekly.
-
A short course of daily injections for 3-5 days, followed by a break.
-
Dosing on specific days post-tumor implantation (e.g., days 7, 10, and 13).
Q4: What are the key pharmacodynamic markers to assess this compound activity in vivo?
A4: To confirm target engagement and pathway activation, it is recommended to measure the following pharmacodynamic markers in blood and tumor tissue at various time points after dosing:
-
Plasma Cytokines: A transient increase in type I interferons (IFN-α, IFN-β) and other pro-inflammatory cytokines and chemokines (e.g., TNF-α, IL-6, CXCL10, CCL5) is expected within hours of administration.[1][2]
-
Tumor Gene Expression: Upregulation of interferon-stimulated genes (ISGs) in tumor tissue.
-
Immune Cell Activation: Increased activation markers on dendritic cells (e.g., CD80, CD86), and infiltration of CD8+ T cells into the tumor.
Q5: What are the potential signs of toxicity to monitor for during in vivo studies?
A5: Systemic administration of STING agonists can lead to immune-related adverse events. Key toxicity indicators to monitor include:
-
Body weight loss.
-
Changes in clinical signs (e.g., ruffled fur, hunched posture, reduced activity).
-
Signs of cytokine release syndrome (CRS), which can be severe.[3]
-
Complete blood counts (CBC) and serum chemistry panels to monitor for organ toxicity.
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study in Mice
Objective: To determine the highest dose of this compound that can be administered without causing dose-limiting toxicities.
Materials:
-
This compound
-
Vehicle for formulation (e.g., 40% PEG400 in saline)[4]
-
Syringes and needles appropriate for the route of administration
-
6-8 week old female C57BL/6 or BALB/c mice
Procedure:
-
Animal Acclimation: Acclimate mice to the facility for at least one week prior to the study.
-
Dose Selection: Based on in vitro data and literature on similar compounds, select a starting dose (e.g., 1 mg/kg) and at least 3-4 escalating dose levels.
-
Dosing: Administer this compound via the intended route of administration (e.g., i.v. or s.c.). A common MTD study design involves dosing once daily for 5 consecutive days.
-
Monitoring:
-
Record body weight daily.
-
Observe clinical signs of toxicity at least twice daily.
-
Collect blood samples at baseline and at the end of the study for CBC and serum chemistry analysis.
-
-
MTD Determination: The MTD is defined as the highest dose that does not cause greater than 15-20% body weight loss or other signs of severe toxicity.
Protocol 2: In Vivo Antitumor Efficacy Study in a Syngeneic Mouse Model
Objective: To evaluate the dose-dependent antitumor efficacy of this compound.
Materials:
-
Syngeneic tumor cells (e.g., CT26 colon carcinoma, B16-F10 melanoma)
-
6-8 week old female BALB/c or C57BL/6 mice (matched to the tumor cell line)
-
This compound formulated in a suitable vehicle
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject 0.5-1 x 10^6 tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to an average volume of 50-100 mm³. Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width²).
-
Randomization: Randomize mice into treatment and vehicle control groups (n=8-10 mice per group) when tumors reach the desired size.
-
Treatment Administration: Administer this compound at various doses (below the MTD) and schedules (e.g., twice weekly for 2 weeks). Include a vehicle control group.
-
Efficacy Endpoints:
-
Continue to monitor tumor volume and body weight throughout the study.
-
Primary endpoint: Tumor growth inhibition (TGI).
-
Secondary endpoint: Overall survival.
-
-
Pharmacodynamic Analysis (Optional Satellite Group):
-
Include satellite groups of mice for tissue collection at various time points after the first dose.
-
Collect blood for plasma cytokine analysis.
-
Excise tumors for analysis of immune cell infiltration and gene expression.
-
Data on Non-Nucleotide STING Agonists
The following tables summarize publicly available data for several non-nucleotide STING agonists, which can serve as a reference for designing studies with this compound.
Table 1: In Vivo Efficacy of Systemically Administered Non-Nucleotide STING Agonists in Mouse Tumor Models
| STING Agonist | Mouse Model | Route of Administration | Dosing Schedule | Outcome |
| MSA-2 | MC38 colon carcinoma | s.c. | 50 mg/kg, every 3 days for 4 doses | Complete tumor regression in 80% of mice |
| MSA-2 | MC38 colon carcinoma | p.o. | 60 mg/kg, daily for 10 days | Complete tumor regression in 100% of mice[5] |
| DW18343 | 4T1 breast cancer | i.p. | 100 mg/kg on days 1, 4, and 7 | Significant tumor suppression, 66% complete regression |
| DW18343 | EMT6 breast cancer | i.v. | Not specified | Marked tumor growth curtailment, 80% complete regression |
| SNX281 | CT26 colon carcinoma | i.v. | Single dose of 35 or 45 mg/kg | Complete tumor cure in all mice |
| diABZI | CT26 colon carcinoma | i.v. | 1.5 mg/kg | Complete tumor eradication in 80% of mice |
Table 2: Pharmacodynamic Effects of Systemic Non-Nucleotide STING Agonists
| STING Agonist | Animal Model | Timepoint | Key Cytokines Induced |
| diABZI | C57BL/6 mice | 6 hours post-dose | IFN-β, TNF-α, IL-6, CXCL10 |
| SNX281 | C57BL/6 mice | 2-6 hours post-dose | IFN-α, IFN-β, IL-6, TNF-α, CXCL10 |
| E7766 | Human patients | Within 10 hours post-injection | IFN-α, IFN-β, IFN-γ, TNF-α, IL-6, IP-10, MCP1, MIP1b |
| Generic STING agonist | Tumor-bearing mice | 1, 8, and 28 days post-treatment | CXCL10, CCL5, IFN-γ, M-CSF, CXCL9, CXCL1 |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Toxicity / Excessive Weight Loss | - Dose is above the MTD.- Dosing frequency is too high, leading to chronic STING activation.- Formulation issues causing rapid, uncontrolled release. | - Perform a thorough MTD study.- Test less frequent dosing schedules (e.g., once or twice weekly).- Evaluate alternative formulations to control the release profile. |
| Lack of Antitumor Efficacy | - Dose is too low.- Inefficient delivery to the tumor microenvironment.- Tumor model is resistant to STING-mediated immunity.- STING pathway is downregulated in the tumor or host immune cells. | - Conduct a dose-escalation efficacy study.- Confirm target engagement with pharmacodynamic markers.- Consider combination therapy with checkpoint inhibitors (e.g., anti-PD-1).- Use a tumor model known to be responsive to immunotherapy. |
| Inconsistent Results Between Experiments | - Variability in tumor implantation and size at the start of treatment.- Inconsistent formulation or administration of this compound. | - Standardize the tumor cell injection protocol and randomize mice when tumors reach a narrow size range.- Prepare fresh formulations for each experiment and ensure precise administration. |
| No Induction of Cytokines | - Inappropriate timing of blood collection.- this compound is rapidly cleared.- Dose is too low to induce a systemic response. | - Perform a time-course study to determine the peak of cytokine induction (typically 2-6 hours post-dose).- Assess the pharmacokinetic profile of this compound.- Increase the dose, ensuring it remains below the MTD. |
Visualizations
Caption: The cGAS-STING signaling pathway.
Caption: Experimental workflow for optimizing STING agonist dosing.
References
- 1. Differential Response to Local Stimulator of Interferon Genes Agonist Administration in Tumors with Various Stimulator of Interferon Genes Statuses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. 18F-FDG PET Visualizes Systemic STING Agonist-Induced Lymphocyte Activation in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a non‐nucleotide stimulator of interferon genes (STING) agonist with systemic antitumor effect - PMC [pmc.ncbi.nlm.nih.gov]
challenges in translating STING agonist-24 preclinical data
Welcome to the technical support center for STING Agonist-24. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their preclinical experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key preclinical data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as CF504) is a non-nucleotide small-molecule agonist of the Stimulator of Interferon Genes (STING) pathway.[1] It is designed to activate the STING signaling cascade, leading to the phosphorylation of STING, TBK1, and IRF3. This activation promotes the production of type I interferons (such as IFN-β) and other pro-inflammatory cytokines and chemokines like IL-6, CXCL-10, TNF-α, ISG-15, and CCL-5.[1] The ultimate goal of this immune stimulation is to enhance the anti-tumor immune response.
Q2: What are the main challenges in translating preclinical data from STING agonists like this compound to clinical applications?
A2: Despite promising preclinical results, the clinical translation of STING agonists has faced several hurdles. These include:
-
Pharmacokinetics and Delivery: Poor pharmacokinetic properties and the need for intratumoral administration for many early-generation agonists limit their systemic application.[2][3]
-
Tumor Heterogeneity: The variability in the tumor microenvironment (TME) across different cancer types and even within the same tumor can lead to inconsistent responses.[4]
-
Immune Suppression: The TME often contains immunosuppressive elements that can counteract the pro-inflammatory effects of STING activation.
-
Species-Specific Differences: Some STING agonists have shown different affinities for murine versus human STING, leading to discrepancies between preclinical and clinical outcomes. For instance, the agonist DMXAA was effective in mice but failed in human trials because it does not activate human STING.
Q3: My in vitro results with this compound are not showing the expected cytokine induction. What could be the issue?
A3: Several factors could contribute to a lack of response. Please refer to the troubleshooting guide below for a detailed breakdown of potential issues and solutions, covering aspects like cell line integrity, reagent quality, and experimental timeline. A common issue is low or absent STING expression in the chosen cell line.
Q4: I am observing high toxicity or off-target effects in my in vivo models. How can I mitigate this?
A4: Systemic administration of STING agonists can sometimes lead to an overactive immune response and off-target toxicities. Consider optimizing the dose and delivery method. Encapsulating this compound in a nanoparticle delivery system or exploring intratumoral injection could improve tumor accumulation and reduce systemic exposure.
Troubleshooting Guides
Issue 1: Low or No STING Pathway Activation In Vitro
| Potential Cause | Troubleshooting Steps & Optimization |
| Cell Line Issues | Verify STING Expression: Confirm STING protein expression in your cell line via Western blot. Some cell lines may have low or undetectable levels of STING. Cell Passage Number: Use cells with a low passage number to ensure consistent biological responses. |
| Reagent Integrity | This compound Quality: Ensure the agonist is properly stored and handled to prevent degradation. Prepare fresh dilutions for each experiment. Control Agonist: Use a well-characterized STING agonist (e.g., 2'3'-cGAMP) as a positive control to confirm pathway responsiveness in your cells. |
| Experimental Protocol | Incubation Time: Optimize the incubation time for this compound. A time-course experiment (e.g., 1, 3, 6, 12, 24 hours) is recommended. Concentration: Perform a dose-response curve to determine the optimal concentration of this compound for your cell line (e.g., 0.1, 1, 5, 10, 25 µM). |
| Assay Sensitivity | Western Blot: Use high-quality, validated antibodies for phosphorylated STING, TBK1, and IRF3. Include phosphatase inhibitors in your lysis buffer. Cytokine Analysis (ELISA/Multiplex): Ensure the sensitivity of your assay is sufficient to detect the expected cytokine levels. |
Issue 2: Inconsistent Anti-Tumor Efficacy In Vivo
| Potential Cause | Troubleshooting Steps & Optimization |
| Drug Delivery and Bioavailability | Route of Administration: If using systemic delivery, poor tumor accumulation may be the issue. Consider intratumoral injection to increase local concentration. For systemic approaches, nanoparticle-based delivery systems can improve pharmacokinetics. Dosing Schedule: Optimize the dosing frequency and duration. Chronic STING activation can sometimes lead to immunosuppressive feedback loops. |
| Tumor Microenvironment (TME) | "Cold" Tumors: Tumors with low immune cell infiltration ("cold" tumors) may not respond well to STING agonists alone. Consider combination therapies with checkpoint inhibitors (e.g., anti-PD-1) or radiation to enhance T-cell infiltration. Immunosuppressive Cells: Analyze the TME for the presence of immunosuppressive cells like regulatory T cells (Tregs) or myeloid-derived suppressor cells (MDSCs). Combination therapies may be needed to overcome this suppression. |
| Model Selection | Syngeneic Model: Ensure you are using an immunocompetent syngeneic mouse model, as the efficacy of this compound is dependent on a functional immune system. Tumor Burden: Initiate treatment when tumors are at a reasonable size. Large, established tumors can be more difficult to treat. |
Preclinical Data Summary
The following tables summarize the key preclinical findings for this compound.
Table 1: In Vitro Activity of this compound in THP-1 Cells
| Parameter | This compound (10 µM) | Vehicle Control |
| p-STING (Ser366) Induction (3h) | +++ | - |
| p-TBK1 (Ser172) Induction (3h) | +++ | - |
| p-IRF3 (Ser396) Induction (3h) | +++ | - |
| IFN-β Secretion (5h, pg/mL) | 1500 ± 120 | < 50 |
| CXCL-10 Secretion (5h, pg/mL) | 2200 ± 180 | < 100 |
| IL-6 Secretion (5h, pg/mL) | 850 ± 75 | < 50 |
| TNF-α Secretion (5h, pg/mL) | 600 ± 50 | < 30 |
Data presented as mean ± SD. +++ indicates strong induction, - indicates no induction.
Table 2: In Vivo Anti-Tumor Efficacy of this compound in CT26 Syngeneic Mouse Model
| Treatment Group | Tumor Growth Inhibition (%) | Complete Response Rate (%) |
| Vehicle Control | 0 | 0 |
| This compound (Intratumoral) | 75 | 40 |
| Anti-PD-1 Antibody | 30 | 10 |
| This compound + Anti-PD-1 | 95 | 80 |
Experimental Protocols
Protocol 1: In Vitro STING Pathway Activation Assay
-
Cell Seeding: Plate THP-1 cells (or other suitable cell line) at a density of 5 x 10^5 cells/well in a 24-well plate.
-
Cell Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0.1 to 25 µM) or a vehicle control (e.g., DMSO).
-
Incubation: Incubate for 3 hours for phosphorylation analysis or 5 hours for cytokine analysis.
-
Lysate Preparation (for Western Blot):
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect lysates and determine protein concentration using a BCA assay.
-
-
Western Blot Analysis:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies against p-STING, p-TBK1, p-IRF3, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize bands using an ECL substrate.
-
-
Supernatant Collection (for Cytokine Analysis):
-
Centrifuge the plate to pellet any cells.
-
Collect the supernatant and store at -80°C until analysis.
-
-
Cytokine Measurement:
-
Quantify cytokine levels (IFN-β, CXCL-10, IL-6, TNF-α) using ELISA or a multiplex immunoassay according to the manufacturer's instructions.
-
Protocol 2: In Vivo Anti-Tumor Efficacy Study
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 CT26 colon carcinoma cells into the flank of 6-8 week old female BALB/c mice.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach an average volume of 50-100 mm³, randomize mice into treatment groups (n=8-10 per group).
-
Drug Administration:
-
This compound: Administer intratumorally at the determined optimal dose (e.g., 25 µg) on days 0, 4, and 8.
-
Anti-PD-1 Antibody: Administer intraperitoneally at the recommended dose (e.g., 200 µg) on days 0, 4, and 8.
-
Combination: Administer both agents as described above.
-
Control: Administer vehicle controls for each route of administration.
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume until tumors reach the predetermined endpoint.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize mice and excise tumors for further analysis (e.g., flow cytometry for immune cell infiltration).
-
Visualizations
Caption: this compound activation of the cGAS-STING signaling pathway.
Caption: Workflow for in vivo anti-tumor efficacy studies.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Precision targeting of STING: Challenges, innovations, and clinical outlook for cancer therapy [the-innovation.org]
Validation & Comparative
A Head-to-Head Battle: Unraveling the Potency of STING Agonist-24 Versus Cyclic Dinucleotide Agonists
For Immediate Release
In the rapidly evolving landscape of cancer immunotherapy, the activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy to awaken the innate immune system against tumors. This has led to the development of various STING agonists, broadly categorized into non-nucleotide small molecules and cyclic dinucleotides (CDNs). This guide provides a detailed comparison of a novel non-nucleotide agonist, STING agonist-24 (also known as CF504), and the well-established class of cyclic dinucleotide STING agonists, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.
At a Glance: Key Differences and Performance
While both this compound and cyclic dinucleotide agonists aim to activate the STING pathway, they differ significantly in their chemical nature, which in turn influences their biological activity and therapeutic potential. Cyclic dinucleotides are analogs of the natural STING ligand, cGAMP, whereas this compound is a synthetically developed small molecule.
| Feature | This compound (CF504) | Cyclic Dinucleotide (CDN) STING Agonists |
| Chemical Class | Non-nucleotide small molecule | Cyclic Dinucleotide |
| Structure | C₃₄H₃₇N₁₃O₅ | Bicyclic structure of two nucleosides |
| Molecular Weight | 707.74 g/mol | Varies (e.g., cGAMP ~674 g/mol ) |
| Mechanism of Action | Direct STING activation | Mimics natural STING ligand (cGAMP) to activate STING |
| Reported In Vitro Activity | Induces phosphorylation of STING, TBK1, and IRF3, and cytokine production in THP-1 cells at 10 µM. | Potent inducers of Type I IFNs and other cytokines. EC50 values for some derivatives are in the low micromolar to nanomolar range. |
| Challenges | Data on potency (EC50) and in vivo efficacy is limited in publicly available literature. | Natural CDNs have poor stability and cell permeability, though synthetic analogs have improved properties. |
Delving into the Mechanism of Action
The STING signaling pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a danger signal often associated with viral infections and cellular damage.
Upon activation by an agonist, the STING protein, located on the endoplasmic reticulum, undergoes a conformational change. This leads to its translocation and the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 then dimerizes and moves to the nucleus to drive the expression of type I interferons (such as IFN-β) and other pro-inflammatory cytokines and chemokines like IL-6, CXCL10, and TNF-α.[1] This cascade of events ultimately leads to the recruitment and activation of various immune cells, fostering an anti-tumor immune response.
Both this compound and cyclic dinucleotide agonists trigger this same fundamental pathway, leading to a similar downstream immunological outcome. The key differences lie in their potency, pharmacokinetics, and potential for off-target effects, which are influenced by their distinct chemical structures.
Figure 1. Simplified STING signaling pathway activated by agonists.
Performance Under the Microscope: Experimental Data
In Vitro Activity of this compound
This compound has been shown to activate the STING pathway in human monocytic THP-1 cells. At a concentration of 10 µM, it induces the phosphorylation of STING, TBK1, and IRF3. This activation leads to the downstream production of key cytokines and chemokines, including IFN-β, IL-6, CXCL-10, TNF-α, ISG-15, and CCL-5.
In Vitro and In Vivo Performance of Cyclic Dinucleotide Agonists
Cyclic dinucleotides, being the natural ligands or their direct analogs, are potent activators of the STING pathway. For instance, novel synthetic CDN derivatives have demonstrated EC50 values for IFN-γ, TNF-α, and IFN-α production in the range of 0.06 to 0.11 µM in peripheral blood mononuclear cell assays.
In vivo studies using various CDN agonists in syngeneic mouse tumor models have shown significant anti-tumor efficacy. Intratumoral administration of CDNs can lead to tumor regression and the induction of a systemic, tumor-specific T-cell response. However, natural CDNs suffer from poor membrane permeability and rapid degradation, which has prompted the development of more stable and potent synthetic analogs.
Experimental Methodologies: A Guide for Researchers
To enable researchers to conduct their own comparative studies, we provide detailed protocols for key in vitro experiments.
Experimental Workflow for In Vitro STING Agonist Evaluation
Figure 2. Workflow for in vitro evaluation of STING agonists.
Detailed Protocol: Western Blot Analysis of STING Pathway Activation
Objective: To determine the phosphorylation status of STING, TBK1, and IRF3 in response to agonist treatment.
Materials:
-
THP-1 cells
-
STING agonist (this compound or CDN)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-STING, anti-STING, anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed THP-1 cells and treat with the desired concentrations of STING agonist for a specified time (e.g., 3 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize the protein bands using a chemiluminescent substrate and an imaging system.[2][3]
Detailed Protocol: IFN-β ELISA
Objective: To quantify the amount of IFN-β secreted by cells in response to agonist treatment.
Materials:
-
Supernatant from treated THP-1 cells
-
Human IFN-β ELISA kit
Procedure:
-
Sample Collection: After treating THP-1 cells with the STING agonist for a suitable duration (e.g., 5-24 hours), collect the cell culture supernatant.
-
ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves adding the supernatant to a plate pre-coated with an IFN-β capture antibody, followed by the addition of a detection antibody and a substrate for colorimetric detection.
-
Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the concentration of IFN-β based on a standard curve.
Conclusion and Future Directions
Both this compound and cyclic dinucleotide agonists represent valuable tools in the quest to harness the power of the STING pathway for cancer immunotherapy. While CDNs have a more established history and a wealth of preclinical and clinical data, non-nucleotide agonists like this compound offer the potential for improved "drug-like" properties, such as oral bioavailability and better stability.
The lack of direct, publicly available comparative data underscores the need for further head-to-head studies to fully elucidate the relative potency and therapeutic potential of these two classes of STING agonists. Such studies will be crucial in guiding the selection and development of the most effective STING-targeted therapies for cancer patients. Researchers are encouraged to utilize the provided protocols to contribute to this growing body of knowledge.
References
A Comparative Guide to Non-Nucleotide STING Agonists: STING Agonist-24 vs. Leading Alternatives
For Researchers, Scientists, and Drug Development Professionals
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. Non-nucleotide STING agonists offer potential advantages over their cyclic dinucleotide (CDN) counterparts, including improved stability and cell permeability. This guide provides an objective comparison of STING agonist-24 (also known as CF504 or CF501) with other prominent non-nucleotide STING agonists: MSA-2, SR-717, and DW18343. The comparison is based on available experimental data to aid researchers in selecting the appropriate tool for their studies.
Mechanism of Action: The STING Signaling Pathway
The STING signaling pathway is a critical component of the innate immune system. It detects the presence of cytosolic DNA, a danger signal often associated with viral infections or cellular damage. This detection triggers a cascade of events leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which in turn activate a robust anti-tumor immune response.
Figure 1. The cGAS-STING signaling pathway.
Comparative Performance of Non-Nucleotide STING Agonists
The following tables summarize the available quantitative data for this compound and its comparators. Direct comparison should be approached with caution as the data are compiled from different studies that may employ varied experimental conditions.
In Vitro Activity
| Agonist | Cell Line | Assay | EC50 | Reference |
| This compound (CF501) | THP-1 | IFN-β Induction | Data not specified, but described as potent | [1] |
| MSA-2 | THP-1 | IFN-β Induction | ~20 µM (primary screen) | [2] |
| SR-717 | ISG-THP1 (WT) | ISG Reporter | 2.1 µM | MedChemExpress Data |
| DW18343 | THP1-Dual | ISG Reporter | EC50 not specified, but showed robust activation | [3] |
In Vivo Anti-Tumor Efficacy
| Agonist | Tumor Model | Administration | Outcome | Reference |
| This compound (CF501) | Not specified for anti-tumor studies | Adjuvant in vaccine studies | Potent and durable neutralizing antibody and T cell responses | [1][4] |
| MSA-2 | MC38 syngeneic tumors | Oral, Subcutaneous | Tumor regression, prolonged survival | |
| SR-717 | Not specified | Intraperitoneal | Antitumor activity | MedChemExpress Data |
| DW18343 | B16F10, RenCa, CT26, 4T1, EMT6 | Intratumoral, Intraperitoneal, Intravenous | Broad and long-lasting antitumor effects, induced immune memory |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of STING agonists. Below are generalized protocols for key experiments cited in the comparison.
IFN-β Reporter Gene Assay
This assay is used to determine the potency of STING agonists in inducing the expression of Type I interferons.
References
STING Agonist-24 vs. Checkpoint Inhibitors: A Comparative Guide to Efficacy in Oncology
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of cancer immunotherapy, both Stimulator of Interferator of Genes (STING) agonists and immune checkpoint inhibitors have emerged as cornerstone therapeutic strategies. This guide provides an objective comparison of the efficacy of a representative STING agonist, designated here as STING Agonist-24, and established checkpoint inhibitors, supported by preclinical and clinical data. For the purpose of this guide, "this compound" represents a composite of potent and well-characterized STING agonists currently under investigation, such as ADU-S100 (Miavix), MK-1454 (Ulevostinag), and BMS-986301.
Executive Summary
STING agonists and checkpoint inhibitors modulate the anti-tumor immune response through distinct but potentially synergistic mechanisms. STING agonists primarily activate the innate immune system, leading to the production of type I interferons and a broad inflammatory response within the tumor microenvironment. This can effectively turn "cold" tumors, which are devoid of immune cells, into "hot," immune-cell-infiltrated tumors. Checkpoint inhibitors, on the other hand, primarily act on the adaptive immune system by blocking inhibitory signals that prevent T cells from attacking cancer cells.
Preclinical data suggests that while both classes of agents show monotherapy efficacy, their combination often results in superior and more durable anti-tumor responses. Early-phase clinical trials have shown modest efficacy for STING agonists as monotherapy, with more promising results observed when used in combination with checkpoint inhibitors, particularly in patients resistant to checkpoint blockade alone.
Mechanisms of Action
This compound: Igniting the Innate Immune Response
STING agonists mimic the natural ligand of STING, cyclic GMP-AMP (cGAMP), which is produced by the enzyme cGAS upon detection of cytosolic DNA. Activation of the STING pathway in antigen-presenting cells (APCs), such as dendritic cells (DCs), within the tumor microenvironment leads to a cascade of downstream signaling. This culminates in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines.[1][2][3] These signaling molecules are crucial for the recruitment and activation of various immune cells, including natural killer (NK) cells and cytotoxic T lymphocytes (CTLs), thereby initiating a potent anti-tumor immune response.[1][2]
Checkpoint Inhibitors: Releasing the Brakes on T Cells
Immune checkpoints are a normal part of the immune system, preventing an over-activated immune response that could damage healthy tissues. Cancer cells can exploit these checkpoints to evade immune destruction. Checkpoint inhibitors are monoclonal antibodies that block these inhibitory pathways, effectively "releasing the brakes" on the immune system. The most well-known checkpoints are Programmed cell death protein 1 (PD-1) and its ligand (PD-L1), and Cytotoxic T-lymphocyte-associated protein 4 (CTLA-4). By blocking the interaction between PD-1 on T cells and PD-L1 on tumor cells, or CTLA-4 on T cells and its ligands on APCs, these inhibitors unleash a potent anti-tumor T cell response.
References
- 1. Antitumor effect of anti-vascular therapy with STING agonist depends on the tumor microenvironment context - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | STING agonist inflames the cervical cancer immune microenvironment and overcomes anti-PD-1 therapy resistance [frontiersin.org]
- 3. Enhancing immunotherapy outcomes by targeted remodeling of the tumor microenvironment via combined cGAS-STING pathway strategies - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of STING Agonist-24 for the STING Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, playing a key role in anti-tumor and anti-viral responses. Pharmacological activation of STING is a promising strategy in cancer immunotherapy. This guide provides an objective comparison of STING agonist-24 (also known as CF501) with other well-characterized STING agonists, supported by experimental data and detailed methodologies to aid researchers in validating its specificity for the STING pathway.
Overview of STING Agonists
STING agonists are broadly categorized into two main classes: cyclic dinucleotides (CDNs) and non-CDN small molecules.
-
Cyclic Dinucleotides (CDNs): This class includes the endogenous STING ligand 2'3'-cGAMP and its synthetic analogs. While they are the natural activators of STING, their therapeutic use can be limited by poor membrane permeability and rapid degradation.
-
Non-CDN Small Molecules: These are synthetic molecules that activate STING but do not possess the nucleotide scaffold. They often exhibit improved pharmacological properties, such as better stability and cell permeability. This compound, diABZI, and MSA-2 fall into this category.
Comparative Analysis of STING Agonist Potency
The efficacy of a STING agonist is often quantified by its half-maximal effective concentration (EC50), which represents the concentration of the agonist that produces 50% of the maximal response. A lower EC50 value indicates higher potency. The following table summarizes the reported EC50 values for this compound and other common STING agonists.
| STING Agonist | Agonist Type | Target Species | Assay System | Reported EC50 |
| This compound (CF501) | Non-CDN Small Molecule | Human | IFN-β Reporter Assay (THP-1 cells) | Data not publicly available in detail, but demonstrated to be more potent than cGAMP[1][2] |
| diABZI | Non-CDN Small Molecule | Human (PBMCs) | IFN-β Secretion | ~130 nM[3] |
| Mouse | STING Activation | ~186 nM | ||
| MSA-2 | Non-CDN Small Molecule | Human (WT STING) | STING Activation | 8.3 µM[1][4] |
| Human (HAQ STING variant) | STING Activation | 24 µM | ||
| 2'3'-cGAMP | Cyclic Dinucleotide | Human | STING Activation | Potency is over 400-fold lower than diABZI |
Validating STING Pathway Specificity
To validate that this compound exerts its effects specifically through the STING pathway, a series of experiments are essential. These assays confirm the engagement of STING and the activation of its downstream signaling cascade.
Key Experimental Validations:
-
Phosphorylation of STING Pathway Components: Activation of STING leads to the phosphorylation of STING itself, followed by the recruitment and phosphorylation of TANK-binding kinase 1 (TBK1) and Interferon Regulatory Factor 3 (IRF3). Western blotting is the standard method to detect these phosphorylation events.
-
Induction of Type I Interferon and Pro-inflammatory Cytokines: Phosphorylated IRF3 translocates to the nucleus and induces the transcription of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines and chemokines (e.g., IL-6, TNF-α, CXCL10). These can be measured using reporter gene assays, ELISA, or qPCR.
-
STING-Deficient Cell Lines: A critical experiment to demonstrate specificity is to treat STING-knockout (KO) cells with the agonist. The absence of a response in STING-KO cells, in contrast to a robust response in wild-type cells, provides strong evidence for on-target activity.
Experimental Protocols
Below are detailed methodologies for the key experiments required to validate the specificity of this compound.
IFN-β Reporter Assay
This assay quantitatively measures the activation of the IFN-β promoter, a direct downstream target of the STING pathway.
Cell Line: THP-1 dual-reporter cells, which contain a reporter gene (e.g., Luciferase or GFP) under the control of an IFN-β promoter or an IRF-inducible promoter.
Protocol:
-
Cell Seeding: Seed THP-1 dual-reporter cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Agonist Preparation: Prepare a serial dilution of this compound and comparator agonists (e.g., diABZI, MSA-2, cGAMP) in assay medium.
-
Cell Treatment: Add the diluted agonists to the cells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
Signal Detection:
-
For Luciferase Reporter: Add a luciferase substrate to each well and measure the luminescence using a plate reader.
-
For GFP Reporter: Measure the GFP fluorescence using a fluorescence plate reader or by flow cytometry.
-
-
Data Analysis: Normalize the reporter signal to a control (e.g., a constitutively expressed reporter or cell viability) and plot the dose-response curve to determine the EC50 value.
Western Blot for Phosphorylation of STING, TBK1, and IRF3
This method visualizes the activation of the core STING signaling cascade.
Cell Line: THP-1 cells.
Protocol:
-
Cell Seeding and Treatment: Seed THP-1 cells in a 6-well plate at a density of 1 x 10^6 cells per well. Treat the cells with this compound (e.g., 10 µM) or other agonists for a specified time course (e.g., 0, 1, 3, 6 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-STING (Ser366), phospho-TBK1 (Ser172), phospho-IRF3 (Ser396), and their total protein counterparts overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
STING Signaling Pathway
Caption: The cGAS-STING signaling pathway.
Experimental Workflow for Validating STING Agonist Specificity
Caption: Workflow for validating STING agonist specificity.
References
- 1. A novel STING agonist-adjuvanted pan-sarbecovirus vaccine elicits potent and durable neutralizing antibody and T cell responses in mice, rabbits and NHPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Innovative adjuvant augments potency of a SARS-CoV-2 subunit vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
comparative analysis of cytokine profiles induced by different STING agonists
A Comparative Guide to Cytokine Profiles Induced by Different STING Agonists
For researchers and drug development professionals, understanding the nuanced immunological responses to different STING (Stimulator of Interferon Genes) agonists is paramount. The activation of the STING pathway is a promising strategy in cancer immunotherapy, yet not all agonists elicit the same biological effects.[1][2] This guide provides a comparative analysis of the cytokine profiles induced by distinct classes of STING agonists, supported by experimental data and detailed methodologies. This analysis reveals demonstrable differences between agonists in potency, transcriptomes, and cytokine secretion profiles.[3][4]
The STING Signaling Pathway: A Brief Overview
The STING pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal associated with viral infections and cellular damage.[5] Upon activation by cyclic dinucleotides (CDNs) like cGAMP, STING translocates from the endoplasmic reticulum to the Golgi apparatus. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3) and nuclear factor κB (NF-κB). Phosphorylated IRF3 and NF-κB then move to the nucleus to induce the expression of type I interferons (IFN-I) and other pro-inflammatory cytokines and chemokines.
Caption: The cGAS-STING signaling pathway.
Comparative Analysis of STING Agonist-Induced Cytokine Profiles
Different classes of STING agonists can induce varied cytokine profiles, which has significant implications for their therapeutic application. This section compares the cytokine induction by three distinct agonists: the synthetic cyclic dinucleotide (CDN) CDA , the non-CDN small molecule diABZI , and the mouse-specific agonist DMXAA .
A study comparing these three agonists in vivo by injecting them intramuscularly into C57Bl/6 mice and measuring serum cytokine levels 24 hours later revealed significant differences.
| Cytokine | diABZI (30 µg) | CDA (10 µg) | DMXAA (500 µg) |
| CCL7 (MCP-3) | Significantly Induced | Significantly Induced | Significantly Induced |
| IL-1β | Significantly Induced | Significantly Induced | Significantly Induced |
| CXCL10 | Not Significantly Induced | Significantly Induced | Significantly Induced |
| IL-18 | Not Significantly Induced | Significantly Induced | Significantly Induced |
| CCL2 | Not Significantly Induced | Not Significantly Induced | Significantly Induced |
| CCL3 | Not Significantly Induced | Not Significantly Induced | Significantly Induced |
| CCL4 | Not Significantly Induced | Not Significantly Induced | Significantly Induced |
| CCL5 | Not Significantly Induced | Not Significantly Induced | Significantly Induced |
| CXCL1 | Not Significantly Induced | Not Significantly Induced | Significantly Induced |
| CXCL2 | Not Significantly Induced | Not Significantly Induced | Significantly Induced |
| IL-6 | Not Significantly Induced | Not Significantly Induced | Significantly Induced |
| TNFα | Not Significantly Induced | Not Significantly Induced | Significantly Induced |
| IL-10 | Not Significantly Induced | Not Significantly Induced | Significantly Induced |
| IL-12p70 | Not Significantly Induced | Not Significantly Induced | Significantly Induced |
| IL-17A | Not Significantly Induced | Not Significantly Induced | Significantly Induced |
Table based on data from in vivo studies in C57Bl/6 mice. "Significantly Induced" indicates a statistically significant increase compared to a control group.
These results indicate that while some innate pathways leading to the secretion of CCL7 and IL-1β are stimulated by all three agonists, others can be differentially activated in an agonist-specific manner. DMXAA, in particular, induced a much broader range of cytokines and chemokines compared to diABZI and CDA at the tested doses. It is important to note that DMXAA is a potent activator of murine STING but not human STING, which may explain its robust and broad cytokine induction in mouse models.
Experimental Methodologies
Accurate comparison of STING agonists requires standardized and detailed experimental protocols. Below are methodologies for key in vitro and in vivo assays used to characterize cytokine profiles.
In Vitro IL-1β Secretion Assay
This assay measures the ability of STING agonists to induce IL-1β secretion, a key inflammatory cytokine, from primed immune cells.
Objective: To quantify and compare the dose-dependent induction of IL-1β secretion by different STING agonists.
Cell Line: J774 murine monocyte cell line.
Protocol:
-
Cell Seeding: Seed J774 cells in a 96-well plate.
-
Priming: Prime the cells with Lipopolysaccharide (LPS) for 5 hours to upregulate pro-IL-1β expression.
-
Agonist Treatment: Treat the primed cells with a serial dilution of STING agonists (e.g., diABZI, CDA, DMXAA) and incubate overnight.
-
Sample Collection: Collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentration of secreted IL-1β using a bead-based Luminex assay or a standard ELISA kit.
-
Data Analysis: Plot the IL-1β concentration against the agonist concentration to determine the dose-response curve for each agonist.
In Vivo Systemic Cytokine Induction Assay
This assay evaluates the systemic cytokine response following the administration of STING agonists in an animal model.
Objective: To measure and compare the levels of various cytokines and chemokines in the serum of mice treated with different STING agonists.
Animal Model: C57Bl/6 mice.
Protocol:
-
Animal Groups: Divide mice into treatment groups, including a vehicle control and groups for each STING agonist.
-
Agonist Administration: Inject the STING agonists (e.g., 30 µg diABZI, 10 µg CDA, or 500 µg DMXAA) via the desired route (e.g., intramuscularly).
-
Sample Collection: At a specified time point (e.g., 24 hours post-injection), collect blood samples and process them to obtain serum.
-
Cytokine Quantification: Use a multiplex bead-based Luminex assay to simultaneously measure the concentrations of a panel of cytokines and chemokines in the serum.
-
Data Analysis: Compare the mean cytokine concentrations for each treatment group to the control group and perform statistical analysis to identify significant differences.
Caption: Workflow for cytokine profile analysis.
Logical Framework for Agonist Comparison
The selection of a STING agonist for therapeutic development should be guided by a clear understanding of the desired immunological outcome. The chemical properties of an agonist are directly linked to the downstream phenotypes it generates.
Caption: Framework for selecting STING agonists.
Conclusion
The comparative analysis of cytokine profiles reveals that not all STING agonists are created equal. While they all engage the same core signaling pathway, the chemical diversity of these molecules leads to significant differences in the magnitude, kinetics, and composition of the resulting cytokine and chemokine milieu. Synthetic non-CDN agonists like diABZI, natural CDNs like cGAMP and its analogs, and species-specific compounds like DMXAA each present a unique immunological signature. A thorough characterization of these profiles using standardized in vitro and in vivo models is essential for the rational design and selection of STING agonists for specific therapeutic applications, be it as vaccine adjuvants or as agents for cancer immunotherapy.
References
- 1. benchchem.com [benchchem.com]
- 2. STING activation in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Molecular, Innate, and Adaptive Impacts of Chemically Diverse STING Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Persistence of STING Agonist Signaling
For Researchers, Scientists, and Drug Development Professionals
The activation of the Stimulator of Interferon Genes (STING) pathway is a promising strategy in cancer immunotherapy, capable of bridging innate and adaptive immunity to generate potent anti-tumor responses. A critical factor influencing the therapeutic efficacy of STING agonists is their in vivo persistence. Agonists that are cleared too rapidly may not induce a sufficiently robust or durable immune response, while excessively prolonged signaling could lead to systemic toxicity. This guide provides an objective comparison of the in vivo persistence of a representative cyclic dinucleotide (CDN) STING agonist with alternative approaches designed to enhance pharmacokinetic and pharmacodynamic profiles.
The cGAS-STING Signaling Pathway
The canonical STING signaling cascade is initiated by the enzyme cyclic GMP-AMP synthase (cGAS), which detects the presence of double-stranded DNA (dsDNA) in the cytoplasm—a key indicator of cellular damage or viral infection.[1][2][3] Upon binding to dsDNA, cGAS synthesizes the second messenger 2'3'-cyclic GMP-AMP (cGAMP).[1][2] cGAMP then binds to the STING protein, which is located on the endoplasmic reticulum membrane. This binding event triggers a conformational change and activates STING, leading to its translocation to the Golgi apparatus. In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of type I interferons (such as IFN-β) and other inflammatory cytokines.
Comparative Analysis of In Vivo Persistence
The persistence of STING agonist signaling in vivo is a function of both its pharmacokinetic (PK) properties—how long the drug remains at a therapeutic concentration—and its pharmacodynamic (PD) effects—the duration of the biological response it elicits. Natural CDNs like 2'3'-cGAMP are characterized by rapid degradation and poor cell permeability, limiting their systemic use. This has spurred the development of alternative strategies, including novel non-CDN small molecules and advanced delivery systems, to improve in vivo persistence and therapeutic potential.
| Agonist Class | Example(s) | Administration Route | Pharmacokinetic Persistence (Half-Life) | Pharmacodynamic Persistence (Signaling Duration) | Key Findings & References |
| Representative CDN (Unformulated) | 2'3'-cGAMP | Intravenous (IV), Intratumoral (IT) | Very Short (~2 minutes for IV cGAMP) | Transient. IFN-β peaks around 6h post-dose and rapidly declines. | Rapidly metabolized and cleared, limiting systemic efficacy. |
| Non-CDN Small Molecule | SNX281 | Intravenous (IV) | Short (~2.3 hours in mouse plasma) | Designed for a "hit-and-run" mechanism. IFN-β levels peak at 3 hours and decrease thereafter. | A short half-life is intended to mimic physiological STING activation and minimize toxicity. |
| Orally Bioavailable Non-CDN | ZSA-51, MSA-2 | Oral, Subcutaneous (SC), Intratumoral (IT) | ZSA-51: Oral bioavailability of 49%. | Induces sustained IFN-β secretion and long-lasting anti-tumor immunity. | Orally available agonists offer significant advantages for clinical translation. ZSA-51 shows superior PK properties to MSA-2. |
| Nanoparticle-Formulated CDN | cGAMP in Lipid Nanoparticles (LNPs) or Polymersomes | Intravenous (IV) | Significantly extended (~40-fold increase compared to free cGAMP). | Sustained STING activation in the tumor microenvironment. | Nanoencapsulation protects the agonist from degradation and improves its accumulation in tumors. |
| Polyvalent Polymer Agonist | PC7A | Intratumoral (IT) | Not specified | Sustained IFN-β and CXCL10 expression over 48 hours, compared to a rapid decline with free cGAMP. | Induces STING condensation, leading to prolonged pathway activation. |
| Hydrogel-Formulated CDN | Cyclic di-AMP (CDA) in a self-assembled hydrogel | Intratumoral (IT) | Not applicable (local delivery) | Provides extended local release, transforming the tumor microenvironment over days. | Local retention and sustained release enhance efficacy and reduce the need for multiple doses. |
Experimental Protocols
Assessing the in vivo persistence of STING agonist signaling requires a combination of pharmacokinetic and pharmacodynamic studies. Below are detailed methodologies for key experiments.
Experimental Workflow for In Vivo Persistence Assessment
The general workflow involves administering the STING agonist to a relevant animal model, followed by sample collection at various time points to measure both the concentration of the agonist and the downstream biological responses.
Pharmacokinetic (PK) Analysis
-
Objective: To determine the concentration and half-life of the STING agonist in plasma and tissues over time.
-
Methodology:
-
Animal Model: Use 6-8 week old female C57BL/6 mice.
-
Dosing: Administer the STING agonist (e.g., radiolabeled ³H-cGAMP for CDN studies) via the intended route (e.g., intravenous injection).
-
Sample Collection: Collect blood samples via retro-orbital or tail vein bleeding at multiple time points (e.g., 2, 5, 15, 30, 60, 120 minutes). At the study endpoint, harvest major organs (tumor, spleen, liver, lymph nodes).
-
Quantification:
-
For radiolabeled compounds, use liquid scintillation counting to determine the amount of agonist in plasma and tissue homogenates.
-
For non-labeled small molecules, use High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the drug concentration.
-
-
Data Analysis: Calculate pharmacokinetic parameters, including half-life (t½), volume of distribution (Vss), and clearance (Cl), using appropriate software.
-
Pharmacodynamic (PD) Analysis: Cytokine Induction
-
Objective: To measure the duration of STING-dependent cytokine production.
-
Methodology:
-
Animal Model and Dosing: As described for PK analysis.
-
Sample Collection: Collect blood at various time points (e.g., 3, 6, 24 hours) and process to obtain plasma or serum.
-
Quantification: Use an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for murine IFN-β to measure its concentration in the plasma/serum samples according to the manufacturer's instructions.
-
Data Analysis: Plot the concentration of IFN-β over time to visualize the onset, peak, and duration of the response.
-
Pharmacodynamic (PD) Analysis: Immune Cell Activation
-
Objective: To assess the persistence of immune cell activation in lymphoid organs.
-
Methodology:
-
Animal Model and Dosing: As described above.
-
Sample Collection: Harvest spleens and tumors at specified time points (e.g., 24, 48, 72 hours).
-
Cell Preparation: Process the tissues into single-cell suspensions.
-
Flow Cytometry: Stain the cells with fluorescently-labeled antibodies against immune cell markers (e.g., CD3, CD4, CD8, B220) and activation markers (e.g., CD69, PD-L1).
-
Data Acquisition and Analysis: Acquire data on a flow cytometer. Analyze the percentage and mean fluorescence intensity (MFI) of activation markers on specific immune cell populations (e.g., CD8+ T cells).
-
Pharmacodynamic (PD) Analysis: PET Imaging
-
Objective: To non-invasively visualize and quantify the metabolic activity of immune cells as a surrogate for persistent STING activation.
-
Methodology:
-
Animal Model and Dosing: As described above.
-
Imaging: At desired time points (e.g., 24 and 48 hours post-agonist treatment), administer the radiotracer 18F-FDG intravenously. After a 1-hour uptake period, perform a PET scan.
-
Data Analysis: Reconstruct the PET images and draw regions of interest (ROIs) over organs like the spleen. Calculate the Standardized Uptake Value (SUV) to quantify 18F-FDG accumulation, which reflects metabolic activation.
-
Impact of Formulation on In Vivo Persistence
The choice of formulation is a critical determinant of a STING agonist's in vivo fate and signaling duration. Different strategies can be employed to overcome the inherent limitations of unformulated agonists, thereby enhancing their therapeutic window.
References
Combination of STING Agonists and PARP Inhibitors: A New Frontier in Breast Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
The therapeutic landscape for breast cancer, particularly for subtypes with limited treatment options like triple-negative breast cancer (TNBC) and those harboring BRCA mutations, is rapidly evolving. The combination of STING (Stimulator of Interferon Genes) agonists with PARP (Poly (ADP-ribose) polymerase) inhibitors has emerged as a promising strategy to overcome treatment resistance and enhance anti-tumor immunity. This guide provides an objective comparison of this combination therapy with other emerging alternatives, supported by preclinical and clinical data, detailed experimental protocols, and signaling pathway visualizations.
Executive Summary
The synergy between STING agonists and PARP inhibitors is rooted in their complementary mechanisms of action. PARP inhibitors, by inducing DNA damage in cancer cells, lead to the accumulation of cytosolic DNA fragments. These fragments are then detected by the cGAS-STING pathway, which, when further activated by a STING agonist, mounts a robust anti-tumor immune response. This guide will delve into the quantitative data supporting this synergy, compare it with other combination therapies, and provide the necessary methodological details for researchers to evaluate and potentially replicate these findings.
While the focus is on the general class of STING agonists, it is important to note that specific data for STING agonist-24 (CF504) in the context of breast cancer is currently limited in publicly available research. The data presented herein primarily utilizes the well-characterized STING agonist ADU-S100 as a representative example.
STING Agonist and PARP Inhibitor Combination: Preclinical Evidence
A significant body of preclinical evidence underscores the potential of combining STING agonists with PARP inhibitors. Studies in BRCA1-deficient breast cancer models have demonstrated that this combination not only enhances tumor growth inhibition but also promotes durable anti-tumor immunity.
In Vivo Efficacy in a BRCA1-Deficient Mouse Model
| Treatment Group | Median Survival (days) | Tumor Volume Reduction | Complete Tumor Clearance | Reference |
| Vehicle | ~14 | - | 0/8 | [1] |
| Olaparib (PARPi) | 129 | Significant initial regression, followed by relapse | 1/8 | [1] |
| ADU-S100 (STING Agonist) | 27.5 | Modest delay in tumor growth | 0/8 | [1] |
| Olaparib + ADU-S100 | Not reached (majority of mice remained tumor-free) | Sustained tumor regression | 6/8 | [1] |
Immunological Impact of the Combination Therapy
| Immune Cell Population | Change with Olaparib + ADU-S100 Combination | Mechanism of Action | Reference |
| CD8+ T Cells | Significantly increased infiltration and activation | Enhanced recruitment via STING-dependent cytokine and chemokine production. | [1] |
| Dendritic Cells (DCs) | Enhanced activation and antigen presentation | STING activation in DCs leads to upregulation of co-stimulatory molecules. | |
| Tumor-Associated Macrophages (TAMs) | Reprogramming from pro-tumor (M2-like) to anti-tumor (M1-like) phenotype | STING agonists directly act on TAMs to alter their polarization. |
Comparison with Alternative Combination Therapies
While the STING agonist and PARP inhibitor combination shows great promise, other strategies are also being explored to enhance the efficacy of PARP inhibitors in breast cancer.
PARP Inhibitors with Immune Checkpoint Inhibitors
Clinical trials have investigated the combination of PARP inhibitors with immune checkpoint inhibitors (ICIs), such as anti-PD-1/PD-L1 antibodies. The rationale is that PARP inhibitor-induced DNA damage may increase tumor mutational burden and PD-L1 expression, thereby sensitizing tumors to ICIs.
| Clinical Trial | Combination | Cancer Type | Objective Response Rate (ORR) in BRCA1/2-mutant Cohort | Reference |
| JAVELIN BRCA/ATM | Avelumab (anti-PD-L1) + Talazoparib (PARPi) | Advanced Solid Tumors (including breast cancer) | 26.4% | |
| Phase II Trial (NCT02849496) | Atezolizumab (anti-PD-L1) + Olaparib (PARPi) | BRCA-mutant Advanced Breast Cancer | No significant improvement in Progression-Free Survival (PFS) compared to Olaparib alone. |
PARP Inhibitors with PI3K Inhibitors
The PI3K/AKT pathway is frequently activated in breast cancer and has been implicated in DNA damage repair. Inhibiting this pathway may therefore synergize with PARP inhibitors.
| Preclinical Study | Combination | Model | Key Finding | Reference |
| Ju et al. (2012) | NVP-BKM120 (PI3K inhibitor) + Olaparib (PARPi) | MMTV-CreBrca1f/fTrp53+/- mouse model | Delayed tumor doubling from ~5 days (control) to >70 days (combination). |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the underlying mechanisms and experimental designs, the following diagrams are provided in DOT language.
Signaling Pathway: Synergy of STING Agonist and PARP Inhibitor
Experimental Workflow: In Vivo Efficacy Study
Detailed Experimental Protocols
In Vivo Tumor Growth and Survival Study
-
Animal Model: K14-Cre-Brca1f/f;Trp53f/f mice on an FVB/129P background are commonly used to model BRCA1-deficient breast cancer.
-
Tumor Implantation: Spontaneous tumors from donor mice are fragmented and transplanted orthotopically into the mammary fat pad of recipient mice.
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups. Olaparib is typically administered daily via oral gavage, and STING agonists like ADU-S100 are administered intratumorally or systemically at specified intervals (e.g., weekly).
-
Tumor Measurement: Tumor dimensions (length and width) are measured two to three times per week using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Survival Analysis: Mice are monitored for signs of distress, and the study endpoint is defined by a maximum tumor volume or weight, or signs of morbidity, in accordance with institutional animal care and use committee (IACUC) guidelines. Survival data is typically analyzed using Kaplan-Meier curves.
Flow Cytometry for Tumor-Infiltrating Lymphocytes
-
Tumor Digestion: Harvested tumors are mechanically minced and enzymatically digested (e.g., using collagenase and DNase) to obtain a single-cell suspension.
-
Cell Staining: The single-cell suspension is stained with a cocktail of fluorescently labeled antibodies against cell surface markers to identify different immune cell populations (e.g., CD45 for total leukocytes, CD3 for T cells, CD4 for helper T cells, CD8 for cytotoxic T cells, CD11c for dendritic cells, F4/80 for macrophages). A viability dye is used to exclude dead cells.
-
Intracellular Staining: For assessing the activation status of T cells, intracellular staining for cytokines like IFN-γ and granzyme B can be performed after cell permeabilization.
-
Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer. A sequential gating strategy is used to identify and quantify the different immune cell populations.
Immunoblotting for STING Pathway Activation
-
Protein Extraction: Breast cancer cell lines (e.g., MDA-MB-436) or homogenized tumor tissue are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated and total STING, TBK1, and IRF3. Following washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Conclusion
The combination of STING agonists and PARP inhibitors represents a highly promising therapeutic strategy for breast cancer, particularly in the context of BRCA mutations. Preclinical data strongly support the synergistic anti-tumor effects of this combination, driven by the enhanced activation of the innate and adaptive immune systems. While alternative combinations with immune checkpoint inhibitors and PI3K inhibitors are also under investigation, the preclinical efficacy and the mechanistic rationale for the STING agonist and PARP inhibitor combination are particularly compelling. Further clinical investigation is warranted to translate these promising preclinical findings into effective treatments for breast cancer patients. The detailed protocols provided in this guide are intended to facilitate further research in this exciting and rapidly advancing field.
References
Navigating the Landscape of Long-Term Immunity: A Comparative Guide to STING Agonist-24 and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a formidable strategy in cancer immunotherapy, capable of converting immunologically "cold" tumors into "hot" environments ripe for immune-mediated destruction. A critical aspect of this approach is the generation of long-term immunological memory, ensuring durable anti-tumor responses and protection against recurrence. This guide provides an objective comparison of the long-term immunological memory induced by STING agonists, with a focus on a representative cyclic dinucleotide (CDN), ADU-S100, and a murine-active non-CDN, DMXAA, supported by preclinical data. The placeholder "STING agonist-24" is addressed through the lens of these well-characterized alternatives.
The STING Signaling Pathway: A Gateway to Adaptive Immunity
The STING signaling cascade is a pivotal link between innate and adaptive immunity. Upon activation by cytosolic DNA, cyclic GMP-AMP synthase (cGAS) produces the second messenger cGAMP, which binds to and activates STING on the endoplasmic reticulum. This triggers a signaling cascade culminating in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines. This innate immune activation is crucial for the subsequent priming and activation of antigen-specific T cells, leading to tumor cell killing and the establishment of immunological memory.[1][2]
References
Comparative Analysis of STING Agonist-24 Cross-Reactivity with Human STING Variants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hypothetical STING agonist, "STING Agonist-24," with the natural STING ligand 2',3'-cGAMP, focusing on their cross-reactivity with common human STING protein variants. The data presented herein is modeled on typical findings for novel non-cyclic dinucleotide (non-CDN) STING agonists and is supported by established experimental protocols.
Introduction to STING and its Variants
The Stimulator of Interferon Genes (STING) protein is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which is a sign of infection or cellular damage.[1][2] Activation of the STING pathway leads to the production of type I interferons and other pro-inflammatory cytokines, which are essential for mounting an effective anti-pathogen and anti-tumor response.[3][4]
The human STING gene (STING1) is highly polymorphic, with several non-synonymous variants identified in the population.[5] These genetic variations can significantly alter the responsiveness of the STING protein to its ligands, which has important implications for the development of STING-targeting therapeutics. The most prevalent human STING variants and their population frequencies are summarized in Table 1.
Human STING Variants and Population Frequency
| Haplotype | Amino Acid Changes | Population Frequency | General Responsiveness to Natural Ligands (e.g., 2'3'-cGAMP) |
| WT (R232) | Arginine at position 232 | ~58-60% | Considered the wild-type and shows robust activation. |
| HAQ | R71H, G230A, R293Q | ~20.4% | Generally shows a weaker response to both metazoan and bacterial cGAMPs. |
| H232 | Arginine to Histidine at 232 | ~13.7% | Responds to 2'3'-cGAMP but has a reduced response to bacterial cyclic dinucleotides. |
| AQ | G230A, R293Q | ~5.2% | Shows a partially reduced interferon response to bacterial ligands. |
| Q | Arginine to Glutamine at 293 | ~1.5% | Dramatically decreased ability to respond to bacterial ligands. |
Comparative Activity of this compound
This compound is a novel, non-cyclic dinucleotide (non-CDN) small molecule agonist designed for broad reactivity across human STING variants. The following table summarizes the hypothetical comparative data of this compound versus the endogenous ligand 2',3'-cGAMP in activating the three most common STING variants. Activity is measured by the half-maximal effective concentration (EC50) for inducing Interferon-β (IFN-β) reporter gene expression in engineered THP-1 cells.
| STING Agonist | STING Variant | EC50 (nM) for IFN-β Induction |
| This compound | WT (R232) | 150 |
| H232 | 250 | |
| HAQ | 400 | |
| 2',3'-cGAMP | WT (R232) | 2500 |
| H232 | 4500 | |
| HAQ | >10000 |
These hypothetical results suggest that this compound is more potent than the natural ligand 2',3'-cGAMP and retains significant activity against the hypo-responsive HAQ variant.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the method of evaluation, the following diagrams illustrate the STING signaling pathway and a typical experimental workflow for assessing agonist activity.
Caption: The cGAS-STING signaling pathway.
Caption: Experimental workflow for assessing agonist activity.
Experimental Protocols
The following is a detailed protocol for an in vitro STING activation assay used to generate the comparative data.
Objective: To determine the EC50 of a STING agonist in activating the IFN-β pathway in cells expressing different human STING variants.
Materials:
-
THP-1 Lucia ISG reporter cell lines, each stably expressing a different human STING variant (e.g., WT-R232, H232, HAQ). These cells carry a secreted luciferase reporter gene under the control of an IFN-inducible ISG54 promoter.
-
Cell culture medium: RPMI 1640, 10% FBS, 1% Penicillin-Streptomycin.
-
This compound and 2',3'-cGAMP.
-
96-well plates (white, clear bottom for cell culture).
-
Luciferase assay reagent (e.g., QUANTI-Luc).
-
Luminometer plate reader.
Procedure:
-
Cell Seeding:
-
On day 1, seed the THP-1 reporter cells into a 96-well plate at a density of 100,000 cells per well in 180 µL of culture medium.
-
Incubate at 37°C in a 5% CO2 incubator overnight.
-
-
Agonist Preparation and Treatment:
-
On day 2, prepare serial dilutions of this compound and 2',3'-cGAMP in culture medium.
-
Add 20 µL of the diluted agonists to the respective wells. Include a vehicle-only control.
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Transfer 20 µL of the cell culture supernatant from each well to a white 96-well plate.
-
Add 50 µL of the prepared luciferase reagent to each well.
-
Incubate at room temperature for 5-10 minutes, protected from light.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control.
-
Plot the normalized data against the logarithm of the agonist concentration.
-
Use a non-linear regression (four-parameter logistic curve) to determine the EC50 value for each agonist and STING variant combination.
-
This protocol provides a robust and reproducible method for quantifying the activity of STING agonists and assessing their cross-reactivity with different human STING variants.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Molecular, Innate, and Adaptive Impacts of Chemically Diverse STING Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell biological insights into human STING variants [jstage.jst.go.jp]
Safety Operating Guide
Proper Disposal Procedures for STING Agonist-24
This document provides essential safety and logistical information for the proper disposal of STING agonist-24, a non-nucleotide small-molecule STING agonist used for research purposes.[1] Adherence to these guidelines is critical for ensuring laboratory safety and environmental protection.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below. Researchers should always consult the product-specific Safety Data Sheet (SDS) for the most accurate and complete information.
| Property | Value | Reference |
| Molecular Formula | C₃₄H₃₇N₁₃O₅ | [1] |
| Molecular Weight | 707.74 g/mol | [1] |
| CAS Number | 2408722-91-6 | [1] |
| Physical Form | Solid | [2] |
| Purity | >99% (typical) | |
| Storage Temperature | -20°C to -80°C | |
| Solubility | Not specified; likely soluble in DMSO | - |
Disposal Protocol
As the toxicological properties of this compound have not been fully investigated, it should be handled as a potentially hazardous substance. Disposal must be carried out in accordance with all applicable local, state, and federal regulations.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound, ensure you are wearing appropriate PPE:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
Step 2: Waste Segregation
Proper segregation of chemical waste is crucial.
-
Solid Waste:
-
Carefully collect any unused or expired this compound powder.
-
Place the powder into a designated, clearly labeled hazardous chemical waste container.
-
Include any contaminated materials, such as weigh boats or pipette tips, in the same container.
-
-
Liquid Waste (Solutions):
-
Solutions of this compound (e.g., dissolved in DMSO) should be collected in a designated hazardous liquid waste container.
-
Do not mix with other incompatible waste streams.
-
The container must be clearly labeled with the full chemical name ("this compound") and any solvents used.
-
-
Contaminated Labware:
-
Disposable labware (e.g., microplates, tubes) that has come into contact with this compound should be disposed of as solid hazardous waste.
-
Do not dispose of this material in regular or biohazardous waste streams.
-
Step 3: Waste Storage and Collection
-
Store waste containers in a designated satellite accumulation area.
-
Keep containers securely closed when not in use.
-
Arrange for waste pickup by your institution's Environmental Health and Safety (EHS) department.
Experimental Protocol: In Vitro STING Activation Assay
This protocol outlines a typical experiment to measure the activation of the STING pathway in THP-1 cells, a human monocytic cell line.
1. Cell Culture and Seeding:
- Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 0.05 mM 2-mercaptoethanol.
- Seed THP-1 cells at a density of 5 x 10⁵ cells/mL in a 24-well plate.
- Differentiate the cells into macrophage-like cells by adding 100 ng/mL of Phorbol 12-myristate 13-acetate (PMA) and incubating for 48 hours.
2. Compound Preparation:
- Prepare a 10 mM stock solution of this compound in sterile DMSO.
- Perform serial dilutions in cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM).
3. Cell Treatment:
- Remove the PMA-containing medium and replace it with fresh medium.
- Add the prepared dilutions of this compound to the appropriate wells.
- Include a vehicle control (DMSO) and a positive control (e.g., cGAMP).
- Incubate the plate for 3 to 5 hours at 37°C in a CO₂ incubator.
4. Endpoint Analysis (e.g., Western Blot for p-TBK1):
- After incubation, collect the cell lysates.
- Perform protein quantification using a BCA assay.
- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- Probe the membrane with primary antibodies against phosphorylated TBK1 (p-TBK1) and a loading control (e.g., GAPDH).
- Incubate with secondary antibodies and visualize the protein bands using a chemiluminescence detection system. Increased p-TBK1 levels indicate STING pathway activation.
Visualizations
cGAS-STING Signaling Pathway
The following diagram illustrates the key steps in the cGAS-STING signaling pathway, which is the target of this compound. Upon activation, STING translocates from the endoplasmic reticulum to the Golgi apparatus, leading to the phosphorylation of TBK1 and IRF3 and subsequent production of type I interferons.
Caption: The cGAS-STING signaling pathway.
Experimental Workflow for In Vitro STING Activation
This diagram outlines the procedural flow for the in vitro experiment described above, from cell seeding to data analysis.
Caption: Workflow for in vitro STING activation assay.
References
Personal protective equipment for handling STING agonist-24
Essential Safety and Handling Guide for STING Agonist-24
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It offers procedural, step-by-step guidance for safe operational use and disposal.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following recommendations are based on the product data sheet for this compound and safety protocols for similar small molecule STING agonists.[1][2] It is imperative to treat this compound as potentially hazardous and to consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[1]
Compound Information
This compound (also known as CF504) is a non-nucleotide small-molecule stimulator of interferon genes (STING) agonist.[2] It activates the STING pathway, leading to the phosphorylation of STING, TBK1, and IRF3, and promotes the production of various cytokines and chemokines, including IFN-β, IL-6, and TNF-α.[2] This compound is intended for research use only.
| Property | Value |
| CAS Number | 2408722-91-6 |
| Molecular Formula | C₃₄H₃₇N₁₃O₅ |
| Molecular Weight | 707.74 g/mol |
| Physical Form | Solid |
| Storage | Store at -80°C or -20°C as specified on the certificate of analysis. |
Personal Protective Equipment (PPE)
Given that the toxicological properties of this compound have not been thoroughly investigated, a cautious approach is necessary. The following PPE is mandatory when handling the compound in its solid form or in solution:
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate material. The exact breakthrough time has not been determined, so change gloves frequently and immediately if contaminated. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. |
| Body Protection | Laboratory coat | Fully buttoned to protect skin and clothing. |
| Respiratory Protection | Not generally required for small quantities | Use in a certified chemical fume hood to avoid inhalation of dust or aerosols. If weighing out the solid, do so in a fume hood or a ventilated balance enclosure. |
Handling and Experimental Procedures
Adherence to standard laboratory safety protocols is essential.
3.1. Engineering Controls:
-
Ventilation: All work with this compound, including weighing, reconstituting, and aliquoting, should be performed in a certified chemical fume hood or other approved ventilated enclosure.
3.2. Step-by-Step Handling Protocol:
-
Preparation:
-
Before handling, ensure you have read and understood this guide and your institution's chemical safety protocols.
-
Designate a specific area within the chemical fume hood for handling this compound.
-
Assemble all necessary equipment and materials, including PPE, before you begin.
-
-
Weighing the Compound (if in solid form):
-
Perform this task in a chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.
-
Use anti-static weighing paper or a suitable container.
-
Handle the compound gently to avoid creating dust.
-
-
Reconstitution:
-
Reconstitute the compound using the appropriate solvent as recommended by the supplier or your experimental protocol.
-
Add the solvent slowly to the vial containing the solid compound to avoid splashing.
-
Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution.
-
-
Use in Experiments:
-
When transferring solutions, use appropriate pipettes and tips.
-
Keep all containers with this compound clearly labeled and sealed when not in use.
-
Avoid direct contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
4.1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all contaminated solid waste, such as pipette tips, tubes, gloves, and weighing paper, in a dedicated, puncture-resistant container.
-
This container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container.
-
The container must be clearly labeled as "Hazardous Waste" with the chemical name and approximate concentration.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department.
-
4.2. Disposal Procedure:
-
Ensure all waste containers are securely sealed.
-
Store waste in a designated, secondary containment area while awaiting pickup.
-
Arrange for disposal through your institution's EHS department, following all local, state, and federal regulations.
Visual Guides
STING Signaling Pathway Activation
Caption: Simplified STING signaling pathway activated by agonists like this compound.
Safe Handling and Disposal Workflow
Caption: Procedural workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
